Product packaging for Tesaglitazar(Cat. No.:CAS No. 251565-85-2)

Tesaglitazar

Cat. No.: B1683095
CAS No.: 251565-85-2
M. Wt: 408.5 g/mol
InChI Key: CXGTZJYQWSUFET-IBGZPJMESA-N
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Description

Tesaglitazar is a dual peroxisome proliferator-activated receptor alpha/gamma agonist which improves apolipoprotein levels in non-diabetic subjects with insulin resistance. This compound is a proposed treatment for type 2 diabetes and has completed several phase III clinical trials, however in May 2006 AstraZeneca announced that they had discontinued further development.
This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. This compound is more potent on the gamma subtype than on the alpha subtype of PPAR. This agent improves atherogenic dyslipidemia but may cause an increase in fibrosarcoma formation.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O7S B1683095 Tesaglitazar CAS No. 251565-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGTZJYQWSUFET-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048773
Record name Tesaglitazar
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Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

251565-85-2
Record name Tesaglitazar
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Record name Tesaglitazar
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Record name TESAGLITAZAR
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Foundational & Exploratory

Tesaglitazar mechanism of action in lipid metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Lipid-Modulating Mechanism of Action of Tesaglitazar

Introduction

This compound is a dual-acting peroxisome proliferator-activated receptor (PPAR) agonist with high affinity for both PPARα and PPARγ isoforms.[1][2] This dual agonism allows it to comprehensively address the intertwined pathologies of dyslipidemia and insulin resistance, which are characteristic features of type 2 diabetes and the metabolic syndrome.[2] While its clinical development was discontinued, the study of this compound has provided significant insights into the therapeutic potential of dual PPARα/γ activation for managing metabolic disorders.[3] This guide provides a detailed technical overview of the molecular mechanisms through which this compound modulates lipid metabolism, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanism of Action: Dual PPARα and PPARγ Agonism

The primary mechanism of action of this compound is the activation of two key nuclear receptors: PPARα and PPARγ.[1] These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon binding by an agonist like this compound, the PPAR undergoes a conformational change, enabling it to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARα-Mediated Effects on Lipid Metabolism

PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation by this compound orchestrates a coordinated response to lower plasma triglycerides and VLDL levels, and in some contexts, raise HDL cholesterol.

  • Increased Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in mitochondrial and peroxisomal β-oxidation of fatty acids. This increases the catabolism of fatty acids in the liver, reducing their availability for triglyceride synthesis.

  • Reduced Triglyceride Synthesis and VLDL Secretion: By decreasing the fatty acid substrate pool and potentially downregulating enzymes involved in triglyceride synthesis, PPARα activation leads to reduced hepatic production and secretion of very-low-density lipoprotein (VLDL) particles.

  • Enhanced Lipoprotein Lipase (LPL) Activity: PPARα agonists can increase the expression of LPL, an enzyme that hydrolyzes triglycerides in circulating VLDL and chylomicrons, facilitating the clearance of triglyceride-rich lipoproteins from the plasma. This is further enhanced by the downregulation of Apolipoprotein C-III (ApoC-III), a natural inhibitor of LPL. In obese Zucker rats, this compound treatment reduced VLDL apolipoprotein CIII content by 86%.

  • Modulation of HDL Cholesterol: PPARα activation increases the expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary protein components of high-density lipoprotein (HDL), which can contribute to increased HDL-C levels.

PPARγ-Mediated Effects on Lipid Metabolism

PPARγ is most abundantly expressed in adipose tissue, where it is a master regulator of adipogenesis and insulin sensitivity. While its primary role is in glucose homeostasis, its activation by this compound indirectly but powerfully influences lipid metabolism.

  • Improved Insulin Sensitivity: PPARγ agonists like this compound enhance the sensitivity of peripheral tissues, particularly adipose tissue, to insulin.

  • Enhanced Fatty Acid Uptake in Adipose Tissue: Improved insulin signaling in adipocytes promotes the uptake and storage of free fatty acids (FFAs) in adipose tissue. This "lipid-trapping" effect reduces the flux of FFAs to the liver and skeletal muscle, thereby decreasing the substrate for hepatic VLDL production and mitigating ectopic lipid accumulation that contributes to insulin resistance in other tissues.

  • Adipokine Regulation: this compound treatment has been shown to markedly increase the expression and plasma levels of adiponectin, an adipokine known to improve insulin sensitivity and have anti-inflammatory properties.

The combined activation of both PPARα and PPARγ results in a synergistic improvement of the overall lipid profile, addressing both the overproduction of triglyceride-rich lipoproteins from the liver and the peripheral insulin resistance that drives excess FFA flux.

Tesaglitazar_Mechanism_of_Action cluster_Cell Hepatocyte / Adipocyte cluster_Nucleus Nucleus cluster_Effects_Alpha PPARα Mediated Effects cluster_Effects_Gamma PPARγ Mediated Effects This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR binds PPARg_RXR PPARγ/RXR Heterodimer PPARg->PPARg_RXR binds RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE TargetGenes_a Target Gene Transcription ↑ PPRE->TargetGenes_a TargetGenes_g Target Gene Transcription ↑ PPRE->TargetGenes_g PPARa_RXR->PPRE binds to PPARg_RXR->PPRE binds to Effect_FAO ↑ Fatty Acid Oxidation TargetGenes_a->Effect_FAO Effect_VLDL ↓ TG Synthesis ↓ VLDL Secretion TargetGenes_a->Effect_VLDL Effect_LPL ↑ LPL Activity ↓ ApoC-III TargetGenes_a->Effect_LPL Effect_HDL ↑ ApoA-I, ApoA-II TargetGenes_a->Effect_HDL Effect_Insulin ↑ Insulin Sensitivity TargetGenes_g->Effect_Insulin Effect_FFA ↑ Adipose FFA Uptake ↓ Plasma FFA TargetGenes_g->Effect_FFA Effect_Adiponectin ↑ Adiponectin TargetGenes_g->Effect_Adiponectin

Caption: this compound signaling pathway via PPARα/γ activation.

Quantitative Data on Lipid Profile Modulation

The dual agonism of this compound translates into significant, dose-dependent improvements in the lipid profiles of both preclinical models and human subjects.

Preclinical Studies

Animal models of insulin resistance and dyslipidemia have been crucial in elucidating the lipid-modifying effects of this compound.

Table 1: Effects of this compound in Obese Zucker Rats

Parameter Obese Control This compound (3 µmol/kg/day for 4 wk) % Change Reference
Hepatic TG Secretion --- --- ↓ 47%
Plasma TG Clearance --- --- ↑ 490%
VLDL ApoC-III Content --- --- ↓ 86%

| Fasting Plasma TG | Markedly elevated | Markedly lowered | --- | |

Table 2: Effects of this compound in APOE*3Leiden.CETP Transgenic Mice (8-week treatment)

Parameter Control Group This compound Group % Change Reference
Total Cholesterol (mmol/L) ~11 ~5.5 ↓ ~50% (P < 0.001)
Triglycerides (mmol/L) ~2.2 < 1.0 ↓ >50% (P < 0.001)
(V)LDL-C --- --- ↓ ~80%
HDL-C --- --- ↑ ~45%
CETP Mass --- --- ↓ (P < 0.001)

| CETP Activity | --- | --- | ↓ (P < 0.001) | |

Clinical Studies

Human trials have confirmed the potent lipid-altering effects of this compound in patients with metabolic abnormalities.

Table 3: Effects of this compound in Non-Diabetic, Insulin-Resistant Patients (12-week treatment)

Parameter Placebo This compound (1.0 mg/day) % Change vs Placebo p-value Reference
Fasting Triglycerides --- --- ↓ 37% <0.0001
Non-HDL-Cholesterol --- --- ↓ 15% <0.0001
HDL-Cholesterol --- --- ↑ 16% <0.0001

| Non-Esterified Fatty Acids (NEFA) | --- | --- | ↓ 40% | <0.0001 | |

Table 4: Effects of this compound in Patients with Type 2 Diabetes (GLAD Trial, 12-week treatment)

Parameter Placebo This compound (0.5 mg) This compound (1.0 mg) This compound (2.0 mg) This compound (3.0 mg) Reference
Triglycerides (% change) --- -17.2% (p<0.01) -32.9% (p<0.0001) -41.0% (p<0.0001) -40.9% (p<0.0001)
HDL-C (% change) --- NS +15.0% (p<0.001) +13.0% (p<0.001) +12.9% (p<0.001)
Non-HDL-C (% change) --- NS -13.2% (p<0.0001) -22.2% (p<0.0001) -25.0% (p<0.0001)
VLDL-C (% change) --- NS -36.9% (p<0.0001) -49.8% (p<0.0001) -52.5% (p<0.0001)

| Apolipoprotein B (% change) | --- | -15.0% (p<0.0001) | -15.7% (p<0.0001) | -21.0% (p<0.0001) | -22.3% (p<0.0001) | |

Experimental Protocols

The data presented above were generated using established and rigorous experimental methodologies.

In Vitro PPAR Transactivation Assay
  • Objective: To determine the potency (EC50) of this compound for activating PPARα and PPARγ.

  • Methodology:

    • Cell Culture: A suitable mammalian cell line (e.g., HEK293 or CHO) is cultured under standard conditions.

    • Transient Transfection: Cells are co-transfected with two plasmids:

      • An expression vector containing the ligand-binding domain (LBD) of either human or rat PPARα or PPARγ, fused to a GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • Compound Treatment: Post-transfection, cells are treated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).

    • Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the degree of PPAR activation.

    • Data Analysis: Dose-response curves are generated by plotting luciferase activity against this compound concentration. The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated using non-linear regression analysis. This compound has shown EC50 values of 3.6 μM for human PPARα and approximately 0.2 μM for human PPARγ.

Preclinical Animal Model: Obese Zucker Rat
  • Objective: To evaluate the effects of this compound on glucose and lipid intolerance in a genetic model of obesity and insulin resistance.

  • Methodology:

    • Animal Model: Male obese (fa/fa) Zucker rats are used, with lean (Fa/?) littermates serving as healthy controls.

    • Treatment Groups: Animals are divided into groups: lean controls, obese controls, and obese rats treated with this compound (e.g., 3 µmol·kg⁻¹·day⁻¹ for 4 weeks via oral gavage).

    • Metabolic Testing:

      • Oral Glucose/Lipid Tolerance Test: After a fasting period, rats are given an oral load of glucose and triglycerides. Blood samples are collected at timed intervals to measure plasma glucose, insulin, FFA, and triglyceride levels.

      • Triton WR1339 Method: To assess lipid kinetics, rats are injected with Triton WR1339, a detergent that blocks LPL-mediated clearance of triglyceride-rich lipoproteins. The rate of triglyceride accumulation in the plasma is measured to determine the hepatic triglyceride secretion rate. Plasma TG clearance is measured separately.

    • Biochemical Analysis: Plasma samples are analyzed for lipids, lipoproteins, and hormones using standard enzymatic assays and ELISAs.

Preclinical_Workflow cluster_Setup Study Setup cluster_Groups Treatment Groups (4 Weeks) cluster_Testing Metabolic Testing cluster_Analysis Endpoint Analysis Animal_Model Obese Zucker Rats (fa/fa) Lean Controls (Fa/?) Grouping Randomization into Groups Animal_Model->Grouping G1 Group 1: Lean Control (Vehicle) Grouping->G1 G2 Group 2: Obese Control (Vehicle) Grouping->G2 G3 Group 3: Obese + this compound (e.g., 3 µmol/kg/day) Grouping->G3 Test1 Oral Glucose/Lipid Tolerance Test G1->Test1 Test2 Triton WR1339 Assay (TG Secretion/Clearance) G1->Test2 G2->Test1 G2->Test2 G3->Test1 G3->Test2 Analysis3 Gene Expression (Liver, Adipose) G3->Analysis3 Analysis1 Plasma Analysis: - Glucose, Insulin - TG, FFA Test1->Analysis1 Analysis2 Lipoprotein Profiling (e.g., FPLC) Test2->Analysis2

References

An In-depth Technical Guide to the Dual PPAR α/γ Agonism of Tesaglitazar

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tesaglitazar is a potent, orally active, dual-acting agonist of the peroxisome proliferator-activated receptors (PPARs), specifically targeting the alpha (α) and gamma (γ) isoforms.[1][2] Developed for the treatment of type 2 diabetes and its associated dyslipidemia, it aimed to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation.[3] While this compound demonstrated significant efficacy in improving glycemic control and lipid profiles in numerous preclinical and clinical studies, its development was discontinued during Phase III trials due to an unfavorable risk-benefit profile, primarily concerning renal adverse effects.[4][5] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand, they form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. There are three main PPAR isotypes: α, β/δ, and γ.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, skeletal muscle, and kidney. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. Consequently, PPARα agonists, like fibrates, are effective at lowering circulating triglycerides and very-low-density lipoprotein (VLDL) levels.

  • PPARγ: Most abundantly expressed in adipose tissue, with lower levels in the colon, macrophages, and pancreatic beta cells. It is a master regulator of adipogenesis and plays a crucial role in insulin sensitivity and glucose metabolism. PPARγ agonists, such as thiazolidinediones (TZDs), enhance insulin sensitivity in peripheral tissues and are used to treat type 2 diabetes.

The rationale behind developing a dual PPARα/γ agonist like this compound was to simultaneously target the hyperglycemia and dyslipidemia characteristic of type 2 diabetes and metabolic syndrome.

Mechanism of Action of this compound

This compound functions by binding to and activating both PPARα and PPARγ, thereby integrating the metabolic benefits of both pathways.

  • PPARγ Agonism: Activation of PPARγ by this compound enhances insulin sensitivity, leading to improved glycemic control. This is achieved by upregulating genes involved in glucose uptake in peripheral tissues and modulating the expression of adipocytokines, such as increasing the production of insulin-sensitizing adiponectin. This results in a reduction of fasting plasma glucose, insulin levels, and overall insulin resistance.

  • PPARα Agonism: Concurrently, this compound's activation of PPARα stimulates hepatic fatty acid oxidation and alters lipoprotein metabolism. This leads to a robust reduction in plasma triglycerides, VLDL, and apolipoprotein B. It also contributes to an increase in high-density lipoprotein (HDL) cholesterol levels.

This dual activation provides a comprehensive approach to managing the interconnected metabolic disturbances of type 2 diabetes.

Tesaglitazar_Mechanism cluster_Cell Target Cell (e.g., Hepatocyte, Adipocyte) cluster_Nucleus Nucleus cluster_Effects Metabolic Outcomes This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR binds RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE Gene_A Target Genes (e.g., CPT1, LPL) PPRE->Gene_A regulates Gene_G Target Genes (e.g., Adiponectin, GLUT4) PPRE->Gene_G regulates PPARa_RXR->PPRE binds to PPARg_RXR->PPRE binds to Lipid_Effects Improved Lipid Profile • ↓ Triglycerides • ↓ VLDL • ↑ HDL Gene_A->Lipid_Effects leads to Glucose_Effects Improved Glycemic Control • ↓ Plasma Glucose • ↓ Insulin • ↑ Insulin Sensitivity Gene_G->Glucose_Effects leads to Transactivation_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Culture HEK293T Cells p2 2. Co-transfect with Plasmids • PPAR-LBD Expression Plasmid • Luciferase Reporter Plasmid p1->p2 p3 3. Plate Transfected Cells p2->p3 p4 4. Treat with this compound (Varying Concentrations) p3->p4 p5 5. Incubate for 24 hours p4->p5 p6 6. Lyse Cells & Add Reagent p5->p6 p7 7. Measure Luminescence p6->p7 p8 8. Calculate Fold-Activation & Determine EC50 p7->p8 Tesaglitazar_Effects_Flow cluster_agonism Dual Receptor Agonism cluster_mechanisms Primary Mechanisms cluster_outcomes Therapeutic Outcomes start This compound Administration ppara PPARα Activation start->ppara pparg PPARγ Activation start->pparg mech_a ↑ Fatty Acid Oxidation ↓ VLDL Production ↑ LPL Activity ppara->mech_a mech_g ↑ Insulin Sensitivity ↑ Glucose Uptake ↑ Adiponectin Secretion pparg->mech_g outcome_lipid Improved Lipid Profile mech_a->outcome_lipid outcome_glucose Improved Glycemic Control mech_g->outcome_glucose

References

Tesaglitazar: A Comprehensive Technical Review of its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tesaglitazar (formerly AZ 242) is a dual peroxisome proliferator-activated receptor (PPAR) agonist with high affinity for both PPARα and PPARγ isoforms.[1] Developed for the management of type 2 diabetes and associated metabolic abnormalities, it demonstrated the potential to concurrently address hyperglycemia, dyslipidemia, and insulin resistance.[2][3] Preclinical and clinical studies revealed its efficacy in improving glycemic control and lipid profiles.[4][5] However, the development of this compound was discontinued in May 2006 during Phase III clinical trials due to an unfavorable benefit-risk profile, including concerns about cardiac and renal adverse effects. This technical guide provides a detailed overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound, presenting key quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction

The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating gene expression in metabolic processes. The three main isotypes, PPARα, PPARγ, and PPARβ/δ, have distinct tissue distributions and physiological roles. PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and its activation primarily leads to decreased triglyceride levels. PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis and insulin sensitization.

The recognition of the distinct but complementary roles of PPARα and PPARγ in metabolic regulation led to the development of dual agonists, with the therapeutic goal of simultaneously managing the dyslipidemia and hyperglycemia characteristic of type 2 diabetes. This compound emerged as a potent dual PPARα/γ agonist from this drug discovery effort.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating both PPARα and PPARγ. Upon activation by a ligand such as this compound, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of PPARγ by this compound in adipose tissue promotes the differentiation of adipocytes and increases the expression of genes involved in insulin signaling and glucose uptake, leading to improved insulin sensitivity. Concurrently, activation of PPARα in the liver enhances fatty acid oxidation and reduces the expression of apolipoprotein C-III, resulting in decreased plasma triglycerides and very-low-density lipoprotein (VLDL) levels.

Signaling Pathway

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR PPARα / PPARγ This compound->PPAR Binding & Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Target_Genes Target Genes (Metabolic Regulation) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Protein Protein Synthesis (Metabolic Effects) mRNA->Protein Clamp_Workflow start Start animal_prep Animal Preparation (Zucker Rats, this compound Treatment) start->animal_prep surgery Catheter Implantation (Carotid Artery, Jugular Vein) animal_prep->surgery clamp Isoglycemic-Hyperinsulinemic Clamp (Insulin & Glucose Infusion) surgery->clamp tracer Radiolabeled Tracer Infusion ([3-³H]glucose, 2-deoxy-[¹⁴C]glucose) clamp->tracer sampling Blood & Tissue Sampling tracer->sampling analysis Data Analysis (Glucose Infusion Rate, Tissue Glucose Uptake, HGO) sampling->analysis end End analysis->end Development_Timeline discovery Discovery & Preclinical (Dual PPARα/γ Agonist) phase1 Phase I Trials (Safety & Tolerability) discovery->phase1 phase2 Phase II Trials (Dose-Ranging & Efficacy) phase1->phase2 phase3 Phase III Trials (Large-Scale Efficacy & Safety) phase2->phase3 discontinuation Discontinuation (Unfavorable Benefit-Risk Profile) phase3->discontinuation

References

Tesaglitazar's Impact on Glucose Uptake and Insulin Sensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, has demonstrated significant effects on glucose and lipid metabolism. By activating both PPARα and PPARγ, this compound modulates the expression of a multitude of genes involved in insulin signaling, glucose transport, and fatty acid metabolism. This guide provides an in-depth technical overview of the mechanisms by which this compound enhances glucose uptake and improves insulin sensitivity, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways. Although the clinical development of this compound was discontinued, the data generated provides valuable insights into the therapeutic potential and mechanistic actions of dual PPAR agonists.

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound functions as a molecular switch, binding to and activating two key nuclear receptors:

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and oxidation, and a reduction in circulating triglycerides.

  • PPARγ: Highly expressed in adipose tissue and to a lesser extent in skeletal muscle and liver. Its activation is central to the insulin-sensitizing effects, promoting adipocyte differentiation, enhancing glucose uptake, and increasing the expression of genes involved in insulin signaling.

The dual agonism of this compound offers a multi-faceted approach to improving metabolic health by simultaneously addressing dyslipidemia and insulin resistance.

Quantitative Effects on Glucose Metabolism and Insulin Sensitivity

This compound has been shown to dose-dependently improve markers of glycemic control and insulin sensitivity in both animal models and human subjects.

Clinical Data in Patients with Type 2 Diabetes

A 12-week, randomized, double-blind, placebo-controlled trial in patients with type 2 diabetes revealed significant dose-dependent reductions in fasting plasma glucose (FPG) and improvements in markers of insulin resistance.

Dose of this compoundChange in Fasting Plasma Glucose (mg/dL)Percent Change in Triglycerides
0.5 mg-30.3-17.2%
1.0 mg-41.1-32.9%
2.0 mg-55.0-41.0%
3.0 mg-60.9-40.9%

Data from the Glucose and Lipid Assessment in Diabetes (GLAD) trial.

Preclinical Data: Tissue-Specific Glucose Uptake in Zucker Rats

A study utilizing the hyperinsulinemic-euglycemic clamp technique in obese Zucker rats, a model of insulin resistance, provided quantitative data on tissue-specific glucose utilization rates (R'g) following 3 weeks of treatment with this compound (3 µmol/kg/day).

TissueTreatment GroupBasal R'g (µmol/100g/min)Insulin-Stimulated R'g (µmol/100g/min)
White Quadriceps Muscle Obese Control1.8 ± 0.32.5 ± 0.5
This compound1.5 ± 0.28.9 ± 1.5
Red Gastrocnemius Muscle Obese Control10.1 ± 1.512.3 ± 2.1
This compound7.8 ± 0.925.6 ± 3.8
White Adipose Tissue Obese Control0.4 ± 0.10.6 ± 0.1
This compound0.3 ± 0.12.1 ± 0.4

Data are presented as mean ± SE.[1]

These data demonstrate that this compound significantly enhances insulin-stimulated glucose uptake in both skeletal muscle and adipose tissue.

Signaling Pathways Modulated by this compound

The insulin-sensitizing effects of this compound are mediated through the modulation of key signaling pathways that govern glucose transport. As a PPARγ agonist, this compound is hypothesized to enhance the insulin signaling cascade, leading to increased translocation of the glucose transporter 4 (GLUT4) to the cell surface.

Hypothesized Insulin Signaling Pathway Enhancement

The following diagram illustrates the proposed mechanism by which this compound enhances insulin-stimulated glucose uptake.

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_PPAR PPARγ Activation cluster_signaling Insulin Signaling Cascade Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylation GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake This compound This compound PPARg PPARγ This compound->PPARg RXR RXR PPARg->RXR PPRE PPRE (Target Genes) RXR->PPRE Binding Adiponectin Adiponectin (Increased Expression) PPRE->Adiponectin Transcription Adiponectin->IR Sensitization PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt/PKB PIP3->Akt Activation AS160 AS160 Akt->AS160 Inhibition GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibition GLUT4_vesicle->GLUT4_mem Translocation Glucose Glucose Glucose->GLUT4_mem

This compound's Proposed Mechanism of Action on Insulin Signaling.

Role of Adiponectin and Leptin

This compound, through PPARγ activation, has been shown to increase the expression and circulating levels of adiponectin, an adipokine known to enhance insulin sensitivity. Conversely, while data on this compound's direct effect on leptin is less clear, improved insulin sensitivity is often associated with a reduction in leptin resistance. The adiponectin-to-leptin ratio is considered a key indicator of adipose tissue health and insulin sensitivity.

Detailed Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp for Measuring Whole-Body and Tissue-Specific Insulin Sensitivity

This protocol is a gold-standard method for assessing insulin action in vivo.

Objective: To measure whole-body glucose disposal and tissue-specific glucose uptake under hyperinsulinemic, euglycemic conditions.

Animal Model: Male Zucker rats (or other relevant models).

Procedure:

  • Surgical Preparation: 5-7 days prior to the clamp, catheters are surgically implanted in the carotid artery (for blood sampling) and jugular vein (for infusions).

  • Fasting: Animals are fasted overnight (approximately 16 hours) before the experiment.

  • Basal Period (2 hours): A continuous infusion of [3-³H]glucose is administered to measure basal hepatic glucose production. Blood samples are collected at the end of this period.

  • Clamp Period (120 minutes):

    • A primed-continuous infusion of human insulin is initiated to raise plasma insulin to a desired physiological or supraphysiological level.

    • A variable infusion of 20% glucose is started and adjusted to maintain euglycemia (basal glucose levels).

    • Blood samples are taken at regular intervals (e.g., every 10 minutes) to monitor plasma glucose and insulin levels.

    • At a specific time point during the clamp (e.g., 75 minutes), a bolus of 2-deoxy-D-[¹⁴C]glucose is administered to measure tissue-specific glucose uptake.

  • Tissue Harvesting: At the end of the clamp, animals are euthanized, and tissues of interest (e.g., skeletal muscle, adipose tissue, liver) are collected and frozen for later analysis.

Data Analysis:

  • Whole-Body Glucose Disposal Rate (Rd): Calculated from the steady-state glucose infusion rate (GIR) during the clamp.

  • Hepatic Glucose Production (HGP): Determined by the rate of appearance of [3-³H]glucose.

  • Tissue-Specific Glucose Utilization Rate (R'g): Calculated from the tissue content of 2-deoxy-D-[¹⁴C]glucose-6-phosphate.

The following diagram illustrates the workflow of the hyperinsulinemic-euglycemic clamp procedure.

ClampWorkflow Start Start Surgery Catheter Implantation (Carotid Artery & Jugular Vein) Start->Surgery Recovery Recovery Period (5-7 days) Surgery->Recovery Fasting Overnight Fasting (~16 hours) Recovery->Fasting Basal Basal Period (2 hours) [3-³H]glucose infusion Fasting->Basal Clamp Clamp Period (120 minutes) Insulin & Glucose Infusion Basal->Clamp Deoxyglucose 2-deoxy-D-[¹⁴C]glucose Bolus Injection Clamp->Deoxyglucose TissueHarvest Tissue Harvesting (Muscle, Adipose, Liver) Deoxyglucose->TissueHarvest Analysis Data Analysis (Rd, HGP, R'g) TissueHarvest->Analysis End End Analysis->End

Workflow for the Hyperinsulinemic-Euglycemic Clamp Experiment.
In Vitro 2-Deoxy-D-Glucose Uptake Assay in Adipocytes and Myotubes

This assay measures glucose transport into cultured cells and is a key method for assessing insulin sensitivity at the cellular level.

Objective: To quantify basal and insulin-stimulated glucose uptake in cultured adipocytes (e.g., 3T3-L1) or myotubes (e.g., L6).

Procedure:

  • Cell Culture and Differentiation:

    • Adipocytes (3T3-L1): Preadipocytes are grown to confluence and then differentiated into mature adipocytes using a cocktail of insulin, dexamethasone, and IBMX.

    • Myotubes (L6): Myoblasts are grown to confluence and then differentiated into myotubes by switching to a low-serum medium.

  • Serum Starvation: Differentiated cells are serum-starved for a defined period (e.g., 2-4 hours) to establish a basal state.

  • Insulin Stimulation: Cells are incubated with or without insulin (e.g., 100 nM) for a specific time (e.g., 30 minutes) to stimulate glucose transport.

  • Glucose Uptake:

    • The stimulation medium is removed, and cells are incubated with a transport solution containing 2-deoxy-D-[³H]glucose for a short period (e.g., 5-10 minutes).

    • The uptake is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the radioactivity within the cell lysate is measured using a scintillation counter to determine the amount of 2-deoxy-D-[³H]glucose taken up by the cells.

Data Analysis:

  • Glucose uptake is typically expressed as pmol or nmol of 2-deoxy-D-glucose per mg of protein per minute.

  • The fold-stimulation by insulin is calculated by dividing the insulin-stimulated glucose uptake by the basal glucose uptake.

Conclusion

This compound robustly improves insulin sensitivity and glucose metabolism through its dual activation of PPARα and PPARγ. Preclinical and clinical data demonstrate its efficacy in reducing hyperglycemia and enhancing glucose uptake in key metabolic tissues. The primary mechanism of action is believed to be the potentiation of the insulin signaling pathway via PPARγ activation, leading to increased GLUT4 translocation and consequently, greater glucose disposal. While the development of this compound was halted, the extensive research conducted provides a valuable framework for understanding the therapeutic potential of dual PPAR agonists in the management of type 2 diabetes and the metabolic syndrome. Further investigation into the precise molecular events downstream of this compound activation will continue to inform the development of next-generation insulin-sensitizing agents.

References

Tesaglitazar's Regulation of Gene Expression in Hepatocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with activity at both PPARα and PPARγ subtypes.[1] These nuclear receptors are critical regulators of lipid and glucose metabolism, making this compound a compound of interest for metabolic diseases.[2][3] In hepatocytes, the activation of PPARα and PPARγ by this compound initiates a cascade of transcriptional events that modulate the expression of a wide array of genes, influencing metabolic and inflammatory pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound in hepatocytes, presenting quantitative data on gene expression changes, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action

This compound functions as a ligand for PPARα and PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. This activated receptor complex then heterodimerizes with the retinoid X receptor (RXR). The PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in a variety of metabolic processes.[4]

This compound exhibits different potencies for the PPAR subtypes, with an EC50 of 3.6 μM for human PPARα and approximately 0.2 μM for human PPARγ.[1]

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the quantitative data on gene expression changes in hepatocytes following treatment with this compound, as reported in various studies.

Table 1: Microarray Analysis of Gene Expression in Primary Human Hepatocytes
This compound ConcentrationNumber of Differentially Expressed GenesKey Regulated PathwaysReference
1.4 µM189Lipid Metabolism, Cellular Stress
7.2 µM326Lipid Metabolism, Cellular Stress
36 µM359Lipid Metabolism, Cellular Stress
Not Specified2111 - 3277Lipid, Carbohydrate, Xenobiotic, and Cholesterol Metabolism; Inflammation and Immunity

Note: The study by Rogue et al. (2011) reported a higher number of differentially expressed genes, which may be attributed to different analytical methods and lack of correction for multiple testing.

Table 2: Quantitative Real-Time PCR Analysis of Inflammatory Gene Expression in the Liver of Diabetic Mice
GeneTreatment GroupFold Change vs. Diabetic Controlp-valueReference
TNF-α This compoundReducedP<0.01
MCP-1 This compoundReducedP<0.05
IL-6 This compoundReducedP<0.05

Note: This study was conducted in the liver of diabetic LDLr-/- mice, which includes hepatocytes and other cell types. The observed changes in gene expression are indicative of the overall hepatic response to this compound.

Mandatory Visualization

Signaling Pathway of this compound in Hepatocytes

Tesaglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE Binds PPARg_RXR->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates LipidMetabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis TargetGenes->LipidMetabolism GlucoseHomeostasis ↑ Glucose Uptake ↓ Gluconeogenesis TargetGenes->GlucoseHomeostasis Inflammation ↓ Inflammatory Cytokines (TNF-α, IL-6, MCP-1) TargetGenes->Inflammation

Caption: this compound signaling pathway in hepatocytes.

Experimental Workflow for Gene Expression Analysis

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_analysis Gene Expression Analysis cluster_data_analysis Data Analysis & Interpretation Hepatocytes Primary Hepatocytes or HepG2 Cells Treatment Treat with this compound (or Vehicle Control) Hepatocytes->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation RNA_QC RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Microarray Microarray cDNA_Synthesis->Microarray Data_Processing Data Normalization & Statistical Analysis qPCR->Data_Processing Microarray->Data_Processing Results Identification of Differentially Expressed Genes Data_Processing->Results

Caption: Workflow for analyzing this compound's effect on gene expression.

Experimental Protocols

Primary Hepatocyte Culture and Treatment

This protocol is adapted from methodologies used in studies of PPAR agonists on primary human hepatocytes.

Materials:

  • Cryopreserved or freshly isolated primary human or rodent hepatocytes

  • Williams' E Medium (or equivalent hepatocyte culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Collagen-coated culture plates

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Thawing and Plating: Thaw cryopreserved hepatocytes rapidly in a 37°C water bath. Transfer to a conical tube containing pre-warmed culture medium. Centrifuge at a low speed (e.g., 50 x g) for 5 minutes to pellet the cells. Resuspend the cell pellet in fresh culture medium and determine cell viability using trypan blue exclusion. Plate the hepatocytes on collagen-coated plates at a desired density (e.g., 0.15 x 10^6 cells/cm²).

  • Cell Attachment: Incubate the plated cells in a humidified incubator at 37°C with 5% CO₂ for 4-6 hours to allow for cell attachment.

  • Treatment: After attachment, replace the medium with fresh, serum-free culture medium containing the desired concentration of this compound or an equivalent volume of vehicle (DMSO). Typical concentrations for in vitro studies range from low micromolar to nanomolar, based on the EC50 values.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 6, 24, or 48 hours) before harvesting for downstream analysis.

Quantitative Real-Time PCR (qPCR)

This protocol provides a general framework for analyzing the expression of specific genes in this compound-treated hepatocytes.

Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen)

  • SYBR Green or TaqMan qPCR Master Mix

  • Gene-specific forward and reverse primers

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Isolation: Lyse the treated and control hepatocytes directly in the culture wells using the lysis buffer provided in the RNA isolation kit. Follow the manufacturer's protocol for RNA purification, including an on-column DNase I digestion step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using an Agilent Bioanalyzer or equivalent.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (at an optimized concentration, typically 100-500 nM), and diluted cDNA template in a qPCR plate. Include no-template controls (NTCs) to check for contamination.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).

Microarray Analysis

This protocol outlines the general steps for global gene expression profiling of this compound-treated hepatocytes using microarrays.

Materials:

  • RNA isolation kit

  • RNA quality assessment tools (spectrophotometer, Bioanalyzer)

  • RNA amplification and labeling kit (e.g., Illumina TotalPrep RNA Amplification Kit)

  • Microarray platform (e.g., Illumina BeadChips, Affymetrix GeneChips)

  • Hybridization oven

  • Microarray scanner

  • Data analysis software

Procedure:

  • Sample Preparation: Isolate high-quality total RNA from this compound-treated and control hepatocytes as described in the qPCR protocol.

  • RNA Amplification and Labeling: Amplify and label the RNA using a suitable kit according to the manufacturer's protocol. This typically involves reverse transcribing the RNA into cDNA, followed by in vitro transcription to generate biotinylated cRNA.

  • Hybridization: Hybridize the labeled cRNA to the microarray chip for a specified period (e.g., 16-18 hours) in a hybridization oven.

  • Washing and Staining: After hybridization, wash the microarray chips to remove non-specifically bound cRNA and then stain with a fluorescently labeled streptavidin conjugate.

  • Scanning: Scan the microarray chip using a high-resolution microarray scanner to detect the fluorescent signals.

  • Data Extraction and Analysis: Extract the raw signal intensity data from the scanned image. Perform data normalization to correct for technical variations between arrays. Use appropriate statistical methods (e.g., t-test, ANOVA) to identify genes that are differentially expressed between the this compound-treated and control groups, applying a fold-change and p-value cutoff.

Conclusion

This compound exerts a significant influence on the transcriptome of hepatocytes, primarily through the activation of PPARα and PPARγ. This leads to the modulation of genes involved in lipid and glucose metabolism, as well as inflammatory responses. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the molecular effects of this compound and other PPAR agonists in the liver. The visualization of the signaling pathway and experimental workflows provides a clear conceptual understanding of the key processes involved. Further research, including more extensive transcriptomic and proteomic analyses, will continue to elucidate the intricate regulatory networks governed by this compound in hepatocytes.

References

An In-depth Technical Guide on Tesaglitazar Signaling Pathways in Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with potent activity on both PPARα and PPARγ subtypes.[1][2] PPARs are ligand-activated nuclear transcription factors that play a critical role in the regulation of glucose homeostasis, lipid metabolism, and inflammation.[3][4] By simultaneously activating both PPARα and PPARγ, this compound was developed to combine the glucose-lowering effects of PPARγ activation, characteristic of thiazolidinediones (TZDs), with the lipid-modulating benefits of PPARα activation, seen with fibrates.[5] Adipose tissue is a primary target for this compound, as it highly expresses PPARγ, the master regulator of adipogenesis and a key player in insulin sensitivity. This guide provides a detailed technical overview of the molecular signaling pathways modulated by this compound in adipose tissue, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Signaling Mechanism of this compound

The fundamental mechanism of this compound action involves direct binding to and activation of PPARα and PPARγ. In the adipocyte, this compound diffuses through the cell membrane and into the nucleus, where it acts as a ligand for the PPARs. Upon binding, the PPAR undergoes a conformational change, causing it to heterodimerize with the Retinoid X Receptor (RXR). This activated PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator proteins, initiating the transcription of genes that regulate a wide array of metabolic processes.

The dual nature of this compound is reflected in its binding affinities, with a higher potency for PPARγ compared to PPARα. The EC50 (half-maximal effective concentration) for this compound is approximately 0.2 µM for both rat and human PPARγ, while for PPARα, it is 13.4 µM for the rat subtype and 3.6 µM for the human subtype.

Caption: Core mechanism of this compound action in an adipocyte.

Key Downstream Signaling Pathways in Adipose Tissue

This compound's activation of PPARs in adipocytes triggers a cascade of downstream events that collectively improve systemic metabolic health. These can be categorized into effects on glucose homeostasis, lipid metabolism, adipokine secretion, and inflammation.

Regulation of Glucose Homeostasis

A primary benefit of PPARγ activation in adipose tissue is enhanced insulin sensitivity. This compound achieves this through multiple mechanisms, most notably by increasing the expression and translocation of the insulin-responsive glucose transporter, GLUT4.

  • GLUT4 Expression and Translocation: PPARγ activation directly upregulates the transcription of the SLC2A4 gene, which codes for GLUT4. Increased GLUT4 protein levels lead to a larger intracellular pool of vesicles ready for deployment. Upon insulin signaling, these GLUT4-containing vesicles translocate to the plasma membrane, increasing the capacity of the adipocyte to take up glucose from the bloodstream. Studies with other PPARγ agonists have demonstrated that they not only increase total GLUT4 but also directly stimulate its translocation to the cell surface, even in the basal state.

Glucose_Homeostasis_Pathway This compound's Effect on Glucose Homeostasis This compound This compound PPARg PPARγ Activation This compound->PPARg GLUT4_exp ↑ GLUT4 Gene Transcription PPARg->GLUT4_exp GLUT4_vesicles ↑ Intracellular GLUT4 Vesicles GLUT4_exp->GLUT4_vesicles Translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicles->Translocation Insulin Insulin Signal Insulin->Translocation Stimulates Glucose_Uptake ↑ Glucose Uptake by Adipocyte Translocation->Glucose_Uptake

Caption: this compound-mediated enhancement of glucose uptake in adipocytes.
Modulation of Lipid Metabolism

This compound profoundly impacts lipid handling in adipose tissue by promoting the storage of free fatty acids (FFAs) and regulating the expression of key metabolic enzymes.

  • Lipogenesis and FFA Uptake: PPARγ activation enhances the adipocyte's ability to take up and store FFAs. It upregulates genes involved in fatty acid transport (e.g., CD36) and triglyceride synthesis. Concurrently, PPARα activation can increase the expression of lipoprotein lipase (LPL) in adipose tissue, which hydrolyzes triglycerides from circulating lipoproteins, making FFAs available for uptake by the adipocyte. This "trapping" of FFAs in subcutaneous adipose tissue reduces their circulation and prevents ectopic lipid accumulation in non-adipose tissues like the liver and muscle, which is a key contributor to insulin resistance.

  • Lipolysis: The net effect of this compound is to promote lipid storage and reduce FFA release. By improving insulin sensitivity, this compound enhances insulin's natural ability to suppress lipolysis (the breakdown of stored triglycerides). Insulin signaling normally inhibits the activity of hormone-sensitive lipase (HSL), a key enzyme in the lipolytic cascade.

Lipid_Metabolism_Pathway This compound's Effect on Lipid Metabolism cluster_lipogenesis Lipogenesis / FFA Uptake cluster_lipolysis Lipolysis This compound This compound PPARag PPARα / PPARγ Activation This compound->PPARag LPL ↑ Lipoprotein Lipase (LPL) Expression PPARag->LPL CD36 ↑ Fatty Acid Transporter (CD36) Expression PPARag->CD36 Insulin_Sens ↑ Insulin Sensitivity PPARag->Insulin_Sens FFA_Uptake ↑ FFA Uptake LPL->FFA_Uptake CD36->FFA_Uptake TG_Storage ↑ Triglyceride Storage FFA_Uptake->TG_Storage HSL_Inhibit Enhanced Insulin-mediated Inhibition of HSL Insulin_Sens->HSL_Inhibit Lipolysis_dec ↓ Lipolysis (FFA Release) HSL_Inhibit->Lipolysis_dec

Caption: this compound's dual action on lipogenesis and lipolysis.
Regulation of Adipokine Secretion

Adipose tissue functions as an endocrine organ, secreting signaling molecules called adipokines. This compound favorably modulates the adipokine profile, particularly by increasing the production of adiponectin.

  • Adiponectin: Adiponectin is an insulin-sensitizing and anti-inflammatory hormone produced almost exclusively by adipocytes. Low levels are strongly associated with obesity and insulin resistance. PPARγ activation is a potent stimulus for adiponectin gene transcription and secretion. Studies in db/db mice show that this compound treatment dramatically upregulates adiponectin mRNA in adipose tissue, leading to significantly increased plasma adiponectin levels. This is a key mechanism through which this compound exerts its systemic insulin-sensitizing effects.

Anti-inflammatory Effects

Chronic low-grade inflammation in adipose tissue, characterized by macrophage infiltration, is a hallmark of obesity-associated insulin resistance. This compound exerts anti-inflammatory effects, partly by modulating macrophage populations.

  • Macrophage Modulation: In diabetic ob/ob mice, this compound treatment has been shown to reduce the total number of macrophages in both epididymal and subcutaneous adipose depots. This reduction is primarily due to a decrease in the pro-inflammatory M1 macrophage population (CD11c+).

  • Thermogenesis: Interestingly, the reduction in inflammation is linked to an increase in thermogenic capacity. This compound treatment significantly induces the expression of Uncoupling Protein 1 (UCP-1) mRNA in adipocytes, a key marker of "browning" or beige adipocyte formation. Inflammation is known to inhibit UCP-1 expression, suggesting that by reducing inflammatory signals, this compound may promote a more metabolically active adipose tissue phenotype.

Quantitative Data Summary

The effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings related to its activity and metabolic impact.

Table 1: this compound Potency on PPAR Subtypes

Receptor Species EC50 Reference
PPARγ Human ~0.2 µM
PPARγ Rat ~0.2 µM
PPARα Human 3.6 µM

| PPARα | Rat | 13.4 µM | |

Table 2: Metabolic Effects of this compound in Obese Zucker Rats

Parameter Group Fasting Post-Load (2-h AUC) Reference
Plasma Glucose Obese Control Lowered by this compound +19% vs Lean
Plasma Insulin Obese Control Substantially Reduced +849% vs Lean
Plasma TG Obese Control Markedly Lowered +413% vs Lean
Plasma FFA Obese Control Not Affected +53% vs Lean
Hepatic TG Secretion Obese Control -47% N/A
Plasma TG Clearance Obese Control +490% N/A

Data from obese rats treated with this compound (3 µmol·kg⁻¹·day⁻¹) for 4 weeks compared to untreated obese controls.

Table 3: Effects of this compound in a 12-Week Clinical Trial (Non-Diabetic, Insulin-Resistant Subjects)

Parameter (at 1.0 mg/day dose) Change from Baseline 95% Confidence Interval p-value Reference
Fasting Triglycerides -37% -43% to -30% <0.0001
HDL-Cholesterol +16% 8% to 24% <0.0001
Non-HDL-Cholesterol -15% -20% to -10% <0.0001
NEFA -40% -51% to -27% <0.0001
Fasting Insulin -35% N/A <0.0001

| Fasting Plasma Glucose | -0.47 mmol/L | N/A | <0.0001 | |

Table 4: Effects of this compound in a 12-Week Clinical Trial (Type 2 Diabetes Patients)

Parameter (at 1.0 mg/day dose) Change from Baseline p-value Reference
Fasting Plasma Glucose -41.1 mg/dL <0.0001
Triglycerides -32.9% <0.01
HDL-Cholesterol +13.0% <0.001

| Apolipoprotein B | -15.7% | <0.0001 | |

Experimental Protocols & Workflows

Investigating the effects of this compound on adipose tissue involves a range of molecular and cellular biology techniques. Below are generalized protocols based on methods cited in the literature.

General Experimental Workflow for In Vivo Studies

The diagram below illustrates a typical workflow for assessing the effects of a PPAR agonist like this compound in a rodent model of obesity or diabetes.

Experimental_Workflow General In Vivo Experimental Workflow cluster_analysis Ex Vivo Analysis start Animal Model Selection (e.g., ob/ob mice, Zucker rats) acclimatization Acclimatization & Baseline Metabolic Measurements start->acclimatization grouping Randomization into Groups (Vehicle vs. This compound) acclimatization->grouping treatment Chronic Dosing (e.g., Oral Gavage) grouping->treatment monitoring In-life Monitoring (Body Weight, Food Intake, Fasting Glucose) treatment->monitoring terminal Terminal Procedures (e.g., GTT, ITT) monitoring->terminal harvest Tissue Harvest (Adipose, Liver, Muscle) terminal->harvest flow Flow Cytometry (Macrophage Phenotyping) harvest->flow qpcr RT-qPCR (Gene Expression) harvest->qpcr wb Western Blot (Protein Expression) harvest->wb histo Histology (Adipocyte Size) harvest->histo

Caption: Workflow for evaluating this compound in animal models.
Protocol: Gene Expression Analysis by RT-qPCR

This protocol is for quantifying mRNA levels of target genes (e.g., Adipoq, Slc2a4, Ucp1) in adipose tissue.

1. Materials:

  • Frozen adipose tissue (~50-100 mg)

  • TRIzol reagent or similar RNA extraction kit

  • Chloroform, Isopropanol, 75% Ethanol

  • Nuclease-free water

  • cDNA synthesis kit (Reverse Transcriptase, dNTPs, buffers)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (forward and reverse)

  • qPCR-compatible plates and seals

  • qPCR instrument

2. Procedure:

  • RNA Extraction:

    • Homogenize frozen adipose tissue in 1 mL of TRIzol reagent using a bead homogenizer.

    • Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol. Incubate for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA pellet will be at the bottom.

    • Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes.

    • Air-dry the pellet and resuspend in nuclease-free water. Quantify RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Combine 1-2 µg of total RNA with reverse transcriptase, dNTPs, random primers, and reaction buffer according to the manufacturer's protocol.

    • Perform reverse transcription in a thermal cycler.

  • qPCR:

    • Prepare the qPCR reaction mix in a 96-well plate by combining SYBR Green Master Mix, forward and reverse primers, nuclease-free water, and the synthesized cDNA template.

    • Run the plate in a qPCR machine using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Include a melt curve analysis to verify primer specificity.

    • Calculate relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Tbp, Gapdh).

Protocol: Protein Analysis by Western Blot

This protocol is for detecting specific proteins (e.g., GLUT4, Adiponectin, p-AKT) in adipose tissue lysates.

1. Materials:

  • Frozen adipose tissue (~100-200 mg)

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors.

  • Dounce or bead homogenizer.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary and HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate.

2. Procedure:

  • Protein Extraction:

    • Mince and homogenize adipose tissue in ice-cold lysis buffer.

    • Rotate the lysate for 30-60 minutes at 4°C.

    • Centrifuge at ~18,000 x g for 20 minutes at 4°C to pellet debris.

    • Carefully aspirate the infranatant (the protein-containing layer below the upper fat cake) into a new tube.

  • Quantification and Sample Preparation:

    • Determine protein concentration using a BCA assay.

    • Mix 20-40 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.

  • Electrophoresis and Transfer:

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

Protocol: Flow Cytometry of Adipose Tissue Macrophages

This protocol is for isolating the stromal vascular fraction (SVF) from adipose tissue and phenotyping macrophage populations.

1. Materials:

  • Fresh adipose tissue (e.g., epididymal fat pad).

  • Digestion buffer (e.g., HBSS with 1 mg/mL collagenase D and 2.4 U/mL dispase II).

  • FACS buffer (e.g., PBS with 2% FBS).

  • Red Blood Cell (RBC) Lysis Buffer.

  • Fluorescently-conjugated antibodies (e.g., F4/80, CD11b, CD45, CD11c, CD206).

  • Flow cytometer.

2. Procedure:

  • SVF Isolation:

    • Mince fresh adipose tissue finely in a petri dish.

    • Incubate in digestion buffer for 30-45 minutes at 37°C with shaking.

    • Quench the digestion by adding FACS buffer and filter the suspension through a 100 µm cell strainer to remove debris.

    • Centrifuge at 500 x g for 10 minutes. The pellet is the SVF, and the top layer contains mature adipocytes.

    • Resuspend the SVF pellet in RBC lysis buffer and incubate for 5 minutes. Neutralize with FACS buffer and centrifuge again.

    • Resuspend the final SVF pellet in FACS buffer and count viable cells.

  • Antibody Staining:

    • Aliquot ~1x10⁶ SVF cells per tube.

    • Add a cocktail of fluorescently-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.

    • Wash cells with FACS buffer and centrifuge to remove unbound antibodies.

    • Resuspend cells in FACS buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on live, single cells, then on CD45+ leukocytes.

    • Within the leukocyte gate, identify macrophages as F4/80+ and CD11b+.

    • Further phenotype macrophages based on markers like CD11c (M1-like) and CD206 (M2-like).

Conclusion

This compound exerts a complex and beneficial array of effects on adipose tissue by activating the dual PPARα/γ signaling pathways. Its core mechanism involves the transcriptional regulation of genes controlling glucose and lipid metabolism, leading to enhanced insulin sensitivity, improved lipid storage capacity, favorable adipokine secretion, and reduced local inflammation. This multi-pronged action at the level of the adipocyte underscores the therapeutic potential of dual PPAR agonism for treating metabolic diseases characterized by insulin resistance and dyslipidemia. The detailed pathways and methodologies presented in this guide provide a framework for researchers to further explore and leverage this important signaling nexus.

References

Tesaglitazar: A Dual PPARα/γ Agonist for the Mitigation of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Diabetic nephropathy remains a leading cause of end-stage renal disease, necessitating the exploration of novel therapeutic strategies. Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, has emerged as a promising agent in preclinical studies, demonstrating significant potential in mitigating the progression of diabetic kidney disease. This technical guide provides a comprehensive overview of the role of this compound in ameliorating diabetic nephropathy, with a focus on its mechanism of action, detailed experimental protocols from key studies, and a quantitative summary of its efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the field of diabetes and its renal complications.

Introduction to this compound and Diabetic Nephropathy

Diabetic nephropathy is a serious microvascular complication of diabetes, characterized by progressive damage to the glomeruli and tubulointerstitium, leading to albuminuria, a decline in the glomerular filtration rate (GFR), and eventual renal failure.[1] The pathophysiology is complex, involving metabolic and hemodynamic insults that trigger inflammation, oxidative stress, and fibrosis.[2][3]

This compound is a dual agonist of PPARα and PPARγ, nuclear receptors that play pivotal roles in regulating lipid metabolism, glucose homeostasis, and inflammation.[4][5] By simultaneously activating both isoforms, this compound offers a multi-faceted approach to addressing the underlying metabolic abnormalities that drive diabetic nephropathy.

Mechanism of Action

This compound exerts its renoprotective effects through a combination of systemic metabolic improvements and direct actions on renal cells.

2.1. Systemic Metabolic Effects:

  • Improved Glycemic Control: this compound enhances insulin sensitivity, leading to reduced fasting plasma glucose and HbA1c levels.

  • Lipid Profile Modulation: As a PPARα agonist, it improves dyslipidemia by reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.

  • Increased Adiponectin: Activation of PPARγ stimulates the production of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties.

2.2. Direct Renal Effects:

  • Anti-fibrotic Action: this compound has been shown to downregulate the expression of profibrotic molecules, most notably Transforming Growth Factor-β1 (TGF-β1). This leads to a reduction in the synthesis and deposition of extracellular matrix proteins like type I and type IV collagen in mesangial and proximal tubule cells.

  • Anti-inflammatory Properties: PPAR activation has known anti-inflammatory effects, which may contribute to the amelioration of renal inflammation, a key component of diabetic nephropathy.

  • Podocyte Protection: In a model of obesity and diabetic nephropathy, this compound treatment led to a marked decrease in the glomerular expression of desmin, a marker of podocyte injury.

The signaling pathway below illustrates the proposed mechanism by which this compound mitigates renal fibrosis in diabetic nephropathy.

Tesaglitazar_Mechanism cluster_0 This compound cluster_1 Renal Cell This compound This compound PPAR PPARα/γ This compound->PPAR Activates TGFB1 TGF-β1 Gene Expression PPAR->TGFB1 Inhibits Collagen Collagen I & IV Gene Expression TGFB1->Collagen Induces Fibrosis Renal Fibrosis Collagen->Fibrosis Leads to

This compound's anti-fibrotic signaling pathway.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound in animal models of diabetic nephropathy.

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice

ParameterControl Group (db/db)This compound-Treated Group (db/db)P-valueReference
Fasting Plasma Glucose (mg/dL)587 ± 39168 ± 23< 0.01
HbA1c (%)8.84 ± 0.363.92 ± 0.09< 0.01
Plasma Insulin (µg/mL)6.37 ± 4.41.98 ± 0.33< 0.05
Total Triglycerides (mg/dL)204 ± 28101 ± 13< 0.05
Plasma Adiponectin (µg/mL)4.8 ± 0.511.2 ± 1.1< 0.01
Data are presented as mean ± SEM. db/db mice were treated for 3 months.

Table 2: Effects of this compound on Renal Parameters in db/db Mice

ParameterControl Group (db/db)This compound-Treated Group (db/db)P-valueReference
Urinary Albumin Excretion (µ g/24h )389 ± 7889 ± 21< 0.01
Glomerulosclerosis Index2.8 ± 0.31.2 ± 0.2< 0.01
Renal Cortical TGF-β1 mRNA (relative expression)~2.5-fold vs. control~1.0 (normalized)< 0.05
Renal Cortical Type IV Collagen mRNA (relative expression)~3.0-fold vs. control~1.2< 0.05
Data are presented as mean ± SEM. db/db mice were treated for 3 months.

Table 3: Effects of this compound on Metabolic and Renal Parameters in Obese Zucker Rats (OZR)

ParameterOZR ControlOZR this compound-TreatedP-valueReference
Non-fasting Glucose (mg/dL)~200~150< 0.05
Total Cholesterol (mg/dL)~250~150< 0.05
Triglycerides (mg/dL)~800~200< 0.05
Urinary Albumin Excretion (mg/day)8.483.99< 0.05
Glomerular Filtration Rate (mL/min/kg BW)~0.5~0.8< 0.05
Data are presented as approximate values derived from graphs in the cited literature. OZR were treated for 8 weeks.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies on this compound and diabetic nephropathy.

4.1. Animal Models and Treatment

  • db/db Mice Study:

    • Animal Model: Male C57BKS/J db/db mice, a model of type 2 diabetes and obesity.

    • Treatment: At 5 months of age, when diabetic nephropathy is established, mice were treated daily by oral gavage with this compound (1 µmol/kg) or vehicle for 3 months.

  • Obese Zucker Rat (OZR) Study:

    • Animal Model: Male Obese Zucker Rats, a model of metabolic syndrome and obesity.

    • Treatment: At 20 weeks of age, rats were treated with this compound (1 µmol/kg/day) mixed in their food for 8 weeks.

The experimental workflow for a typical preclinical study is depicted below.

Experimental_Workflow start Animal Model Selection (e.g., db/db mice) acclimatization Acclimatization start->acclimatization grouping Randomization into Control & Treatment Groups acclimatization->grouping treatment Daily Dosing (e.g., this compound or Vehicle) grouping->treatment monitoring Regular Monitoring (Body Weight, Glucose) treatment->monitoring euthanasia Euthanasia & Kidney Tissue Collection treatment->euthanasia urine_collection 24h Urine Collection (Metabolic Cages) monitoring->urine_collection blood_sampling Blood Sampling (Metabolic Parameters) monitoring->blood_sampling analysis Histological & Molecular Analyses urine_collection->analysis blood_sampling->analysis euthanasia->analysis

A generalized preclinical experimental workflow.

4.2. Measurement of Urinary Albumin Excretion

  • Sample Collection: Mice are placed in metabolic cages for 24-hour urine collection.

  • Quantification: Urinary albumin concentration is determined using a mouse-specific albumin ELISA kit according to the manufacturer's instructions. Absorbance is read at 450 nm, and albumin concentration is calculated from a standard curve.

  • Normalization: Albumin excretion is often normalized to urinary creatinine concentration to account for variations in urine volume.

4.3. Histological Analysis of Renal Fibrosis

  • Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4 µm.

  • Staining: Sections are stained with Periodic acid-Schiff (PAS) to assess glomerulosclerosis and Masson's trichrome or Picrosirius red to visualize collagen deposition and interstitial fibrosis.

  • Quantification: The degree of glomerulosclerosis is semi-quantitatively scored on a scale of 0 to 4 based on the percentage of glomerular tuft involvement. The percentage of fibrotic area is quantified using image analysis software on the stained sections.

4.4. Gene Expression Analysis by Quantitative PCR (qPCR)

  • RNA Extraction: Total RNA is extracted from the renal cortex using TRIzol reagent.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase kit.

  • qPCR: Real-time PCR is performed using specific primers for target genes (e.g., TGF-β1, Collagen I, Collagen IV) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

4.5. In Vitro Mesangial Cell Experiments

  • Cell Culture: Primary mouse mesangial cells are cultured in standard medium.

  • Treatment: Cells are exposed to high glucose (30 mmol/L) to mimic hyperglycemic conditions, with or without co-treatment with this compound.

  • Analysis: After treatment, cell lysates and conditioned media are collected to analyze protein expression (e.g., by Western blot) and gene expression (by qPCR) of fibrotic markers.

Discussion and Future Directions

The preclinical data strongly suggest that this compound has a significant therapeutic potential for diabetic nephropathy. Its dual PPARα/γ agonism allows it to address both the systemic metabolic derangements and the local inflammatory and fibrotic processes within the kidney. The marked reduction in albuminuria and glomerulosclerosis observed in animal models is particularly encouraging.

Despite these promising preclinical findings, the clinical development of this compound was discontinued. Nevertheless, the robust scientific evidence supporting the beneficial effects of dual PPARα/γ agonism on renal endpoints suggests that this therapeutic class remains an attractive avenue for further investigation. Future research could focus on developing second-generation dual agonists with improved safety and efficacy profiles. Furthermore, exploring the potential of combination therapies, where a dual PPAR agonist is used alongside existing standards of care for diabetic nephropathy, could offer synergistic benefits.

Conclusion

This compound has demonstrated compelling efficacy in mitigating key features of diabetic nephropathy in preclinical models. Through its dual activation of PPARα and PPARγ, it improves systemic metabolic control and directly targets renal fibrosis and inflammation. The detailed experimental evidence and quantitative data presented in this guide underscore the potential of this therapeutic approach. While this compound itself did not proceed to clinical use, the foundational research provides a strong rationale for the continued development of dual PPAR agonists as a novel strategy to combat diabetic kidney disease.

References

A Technical Guide to Preclinical Studies of Tesaglitazar in Metabolic Syndrome Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist, in various animal models of metabolic syndrome. The document summarizes key quantitative data, details the experimental protocols used in these studies, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism of action and its effects on glucose and lipid metabolism.

Mechanism of Action: Dual PPARα/γ Agonism

This compound exerts its therapeutic effects by activating both PPARα and PPARγ, nuclear receptors that play crucial roles in regulating lipid and glucose homeostasis.[1] Activation of these receptors leads to changes in the transcription of a wide array of genes involved in metabolic processes.

  • PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, PPARα activation leads to increased fatty acid uptake and oxidation, and a reduction in plasma triglycerides.[1]

  • PPARγ Activation: Highly expressed in adipose tissue, PPARγ activation promotes adipocyte differentiation, enhances insulin sensitivity, and facilitates glucose uptake in peripheral tissues.[1]

The dual agonism of this compound is intended to synergistically improve both the dyslipidemia and insulin resistance characteristic of metabolic syndrome.[2][3]

cluster_0 This compound Administration cluster_1 Cellular Action cluster_2 Downstream Effects cluster_3 Systemic Outcomes This compound This compound PPARa PPARα Activation (Liver, Muscle, Heart) This compound->PPARa PPARg PPARγ Activation (Adipose Tissue) This compound->PPARg Lipid ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis ↑ HDL Cholesterol PPARa->Lipid Glucose ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Hepatic Glucose Output PPARg->Glucose Outcome Improved Dyslipidemia & Glucose Homeostasis Lipid->Outcome Glucose->Outcome

Caption: this compound's dual PPARα/γ signaling pathway.

Efficacy in Animal Models of Metabolic Syndrome

This compound has been evaluated in several rodent models that recapitulate key features of human metabolic syndrome, including insulin resistance, dyslipidemia, and obesity. The most commonly used models include the obese Zucker rat, the db/db mouse, and various transgenic mouse models.

Effects on Glucose Homeostasis and Insulin Sensitivity

This compound consistently demonstrates improvements in glucose metabolism and insulin sensitivity across multiple preclinical models. Treatment leads to reductions in fasting glucose, improved glucose tolerance, and enhanced insulin-mediated glucose disposal.

Table 1: Effects of this compound on Key Markers of Glucose Metabolism

Animal ModelParameterControl (Obese/Diabetic)This compound-Treated% ChangeCitation(s)
Obese Zucker Rat Fasting Plasma GlucoseElevatedLowered
2-h Post-Load Glucose AUCIncreased (+19% vs Lean)Improved
Fasting InsulinMarkedly ElevatedSubstantially Reduced
2-h Post-Load Insulin AUCIncreased (+849% vs Lean)Substantially Reduced
HOMA-IRElevatedLowered
db/db Mouse Fasting Plasma GlucoseSignificantly ElevatedSignificantly Lowered
ob/ob Mouse Fasting Blood GlucoseElevatedSignificantly Reduced
Fasting InsulinElevatedSignificantly Reduced
LDLr-/- Mouse Average Blood GlucoseElevatedSignificantly Decreased
Experimental Protocols: Assessing Glucose Metabolism

The OGTT is a standard procedure to assess the ability of an animal to clear a glucose load from the circulation.

  • Animal Preparation: Rodents are typically fasted for 4-6 hours prior to the test. Water is provided ad libitum.

  • Procedure:

    • A baseline blood sample is collected from the tail vein (t=0 min).

    • A bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.

    • Subsequent blood samples are collected at timed intervals (e.g., 15, 30, 60, and 120 minutes) after glucose administration.

    • Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: Results are often plotted as blood glucose concentration over time. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance.

Fasting 1. Fasting (4-6 hours) Baseline 2. Baseline Blood Sample (t=0 min) Fasting->Baseline Gavage 3. Oral Glucose Gavage (1-2 g/kg) Baseline->Gavage Sampling 4. Serial Blood Sampling (e.g., 15, 30, 60, 120 min) Gavage->Sampling Analysis 5. Glucose Measurement & AUC Calculation Sampling->Analysis

Caption: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT).

This technique is the gold standard for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

  • Surgical Preparation: Several days prior to the clamp study, catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling) under anesthesia. Animals are allowed to recover fully.

  • Procedure:

    • The conscious, unrestrained rat is fasted for approximately 5-6 hours.

    • A continuous infusion of human insulin is started to raise plasma insulin to a high physiological level.

    • Blood glucose is monitored every 5-10 minutes.

    • A variable infusion of glucose is administered to "clamp" the blood glucose at a normal, fasting level (euglycemia).

    • The procedure continues until a steady-state glucose infusion rate (GIR) is achieved for at least 30 minutes.

  • Data Analysis: The steady-state GIR serves as a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Surgery 1. Catheter Implantation (Jugular Vein, Carotid Artery) + Recovery Period Setup 2. Connect Conscious Animal to Infusion Pumps Surgery->Setup Insulin_Infusion 3. Start Constant Insulin Infusion Setup->Insulin_Infusion Glucose_Clamp 4. Start Variable Glucose Infusion & Monitor Blood Glucose (q5-10 min) Insulin_Infusion->Glucose_Clamp Steady_State 5. Adjust Glucose to Maintain Euglycemia Achieve Steady-State GIR Glucose_Clamp->Steady_State Analysis 6. Calculate Average GIR as Index of Insulin Sensitivity Steady_State->Analysis

Caption: Workflow for the Hyperinsulinemic-Euglycemic Clamp procedure.
Effects on Lipid Metabolism

A hallmark of this compound's preclinical efficacy is its profound impact on dyslipidemia, a key component of the metabolic syndrome.

Table 2: Effects of this compound on Key Markers of Lipid Metabolism

Animal ModelParameterControl (Obese/Diabetic)This compound-Treated% ChangeCitation(s)
Obese Zucker Rat Fasting Triglycerides (TG)Markedly ElevatedMarkedly Lowered
2-h Post-Load TG AUCIncreased (+413% vs Lean)Improved
Hepatic TG SecretionElevatedReduced-47%
Plasma TG ClearanceImpairedIncreased+490%
VLDL Apolipoprotein CIIIElevatedReduced-86%
Hepatic TG ContentElevatedReduced-50%
ApoE*3Leiden Mouse Plasma CholesterolElevatedDecreased-20%
VLDL CholesterolElevatedDecreased
LDLr-/- Diabetic Mouse Serum Total Cholesterol (TC)ElevatedDecreased
Serum Triglycerides (TG)ElevatedDecreased
Serum HDLLoweredIncreased
Hepatic Cholesterol ContentElevatedReduced
Hepatic Triglyceride ContentElevatedReduced
Experimental Protocols: Assessing Lipid Metabolism
  • Sample Collection: Blood is collected from fasted animals into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • Lipid Analysis:

    • Total cholesterol, triglycerides, and HDL-cholesterol are typically measured using commercially available enzymatic colorimetric assay kits and a spectrophotometer.

    • VLDL and LDL fractions can be separated by ultracentrifugation prior to cholesterol measurement.

  • Insulin Analysis: Plasma insulin concentrations are most commonly quantified using a species-specific enzyme-linked immunosorbent assay (ELISA) kit.

This method is used to assess the hepatic secretion rate of VLDL-triglycerides.

  • Procedure:

    • Animals are fasted.

    • A baseline blood sample is taken.

    • Triton WR1339, a non-ionic detergent, is injected intravenously. Triton WR1339 inhibits lipoprotein lipase, thereby preventing the clearance of newly secreted VLDL-TG from the plasma.

    • Blood samples are collected at various time points after injection.

    • Plasma triglyceride concentrations are measured.

  • Data Analysis: The rate of triglyceride accumulation in the plasma over time reflects the hepatic VLDL-TG secretion rate.

Effects on Gene Expression

The metabolic effects of this compound are a direct result of its ability to alter the expression of target genes. Gene expression analysis is crucial for understanding the molecular mechanisms underlying its efficacy.

Experimental Protocols: Gene Expression Analysis
  • Tissue Collection: At the end of a treatment study, relevant tissues (e.g., liver, adipose tissue, skeletal muscle) are collected, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

  • RNA Isolation: Total RNA is extracted from the tissues using commercially available kits. The quality and quantity of the RNA are assessed.

  • Gene Expression Quantification:

    • Real-Time PCR (qPCR): This is a targeted approach to measure the expression levels of specific genes of interest. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then used as a template for PCR with gene-specific primers.

    • Microarrays/RNA-Sequencing: These are high-throughput methods that allow for the simultaneous measurement of the expression of thousands of genes (transcriptome profiling), providing a global view of the effects of the drug.

  • Data Analysis: Gene expression levels are typically normalized to a stable housekeeping gene. The results are expressed as a fold change in the this compound-treated group compared to the control group. For high-throughput data, bioinformatics tools are used to identify differentially expressed genes and affected biological pathways.

References

Tesaglitazar's Impact on Atherosclerosis Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, on the development and progression of atherosclerosis. The information presented is collated from multiple preclinical studies, offering insights into its mechanisms of action, efficacy in various animal models, and detailed experimental methodologies.

Core Findings: this compound's Anti-Atherosclerotic Properties

This compound has demonstrated significant anti-atherosclerotic effects in various mouse models of dyslipidemia and insulin resistance.[1][2] Its therapeutic benefits appear to extend beyond simple lipid-lowering, encompassing direct anti-inflammatory actions within the vascular wall.[1][3] Studies consistently show that this compound treatment leads to a reduction in atherosclerotic lesion size and severity.[4] Furthermore, it promotes a more stable plaque phenotype, characterized by increased smooth muscle cell and collagen content, which is crucial for preventing plaque rupture.

The dual activation of PPARα and PPARγ addresses both the dyslipidemia and the inflammatory components that drive atherosclerosis. PPARα activation primarily improves the lipid profile by regulating genes involved in fatty acid oxidation and lipid metabolism, while PPARγ activation enhances insulin sensitivity and exerts anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vivo studies on this compound, providing a comparative look at its effects on lipid profiles, inflammatory markers, and atherosclerotic plaque development.

Table 1: Effects of this compound on Plasma Lipids and Glucose
Animal ModelThis compound DoseDurationTotal Cholesterol (TC)Triglycerides (TG)HDL-Cholesterol (HDL-C)VLDL-Cholesterol (VLDL-C)GlucoseReference
Diabetic LDLr-/- Mice20 µg/kg/day6 weeks↓ (P<0.001)↓ (P<0.001)↑ (P<0.001)Not Reported↓ (P<0.001)
APOE3Leiden.CETP Mice10 µg/kg/day8 weeks↓ (~50%, P<0.001)↓ (P<0.001)↑ (~45%)↓ (~80%)Not Reported
ApoE3Leiden Mice0.5 µmol/kg diet28 weeks↓ (20%)Not ReportedNot ReportedNot ReportedNot Reported
LDLr-/- Mice (Female)0.5 µmol/kg diet12 weeksNo significant changeNo significant changeNot ReportedNot ReportedNot Reported
Table 2: Effects of this compound on Atherosclerotic Lesions
Animal ModelThis compound DoseDurationLesion Area ReductionMacrophage InfiltrationOther Plaque Composition ChangesReference
Diabetic LDLr-/- Mice20 µg/kg/day6 weeksSignificant reduction (P<0.01)↓ (P<0.01)Not Reported
APOE3Leiden.CETP Mice10 µg/kg/day8 weeksInhibited progression (no significance vs. baseline)↑ Smooth muscle cell content, ↑ Collagen content
ApoE3Leiden Mice0.5 µmol/kg diet28 weeks92% reduction vs. high cholesterol diet; 83% reduction vs. cholesterol-matched diet (P<0.05)↓ Collagen area
LDLr-/- Mice (Female)0.5 µmol/kg diet12 weeksSignificant reductionNot ReportedNot Reported
Table 3: Effects of this compound on Inflammatory Markers
Animal ModelThis compound DoseDurationSerum MCP-1Serum TNF-αSerum IL-6Serum CRPSerum Amyloid A (SAA)Monocyte AdhesionNF-κB ActivityReference
Diabetic LDLr-/- Mice20 µg/kg/day6 weeksNot ReportedNot ReportedNot Reported
APOE3Leiden.CETP Mice10 µg/kg/day8 weeksNo significant changeNot ReportedNot ReportedNot ReportedNo significant changeNot Reported
ApoE3Leiden Mice0.5 µmol/kg diet28 weeksNot ReportedNot ReportedNot ReportedNot Reported↓ in vessel wall
LDLr-/- Mice (Female)0.5 µmol/kg diet12 weeksNot ReportedNot ReportedNot ReportedNot ReportedNo significant changeNot ReportedNot Reported

Experimental Protocols

The following methodologies are synthesized from the cited preclinical studies to provide a detailed understanding of the experimental designs used to evaluate this compound's in vivo effects.

Animal Models
  • Low-Density Lipoprotein Receptor-Deficient (LDLr-/-) Mice: These mice lack the LDL receptor, leading to elevated plasma LDL cholesterol levels and a predisposition to atherosclerosis, especially when fed a high-fat, Western-type diet. Some studies induced diabetes in these mice using streptozotocin (STZ) injections to create a model with co-existing dyslipidemia and hyperglycemia.

  • ApoE*3Leiden Transgenic Mice: These mice express a human variant of apolipoprotein E, leading to a human-like lipoprotein profile and susceptibility to diet-induced hypercholesterolemia and atherosclerosis.

  • APOE3Leiden.CETP Transgenic Mice: This model is an advancement of the ApoE3Leiden model, additionally expressing the human cholesteryl ester transfer protein (CETP). This results in a more human-like HDL metabolism and a more robust response to drugs affecting HDL-C levels.

Diets and this compound Administration
  • Diets: To induce atherosclerosis, mice were typically fed a high-fat or Western-type diet, often supplemented with cholesterol. The composition varied between studies, for example, a diet with 21% butterfat and 0.15% cholesterol or a high-fat diet with 1% (wt/wt) cholesterol.

  • This compound Dosing and Administration: this compound was administered orally, either mixed into the diet or via oral gavage. Dosages ranged from 0.5 µmol/kg of diet to 10 or 20 µg/kg/day. Treatment durations typically ranged from 6 to 28 weeks.

Atherosclerosis Assessment
  • Quantification of Lesion Area: Atherosclerotic lesions were quantified in the aortic root or the entire aorta. The aortic root was serially sectioned and stained with Oil Red O to visualize lipid-rich plaques. The lesion area was then measured using image analysis software. For the whole aorta, en face analysis was performed after staining with Oil Red O.

  • Plaque Composition Analysis: Immunohistochemistry was used to characterize the cellular and extracellular components of the atherosclerotic plaques. Antibodies against specific markers were used to identify macrophages (e.g., Mac-3), smooth muscle cells (e.g., α-actin), and collagen.

  • Vascular Inflammation Assessment: The infiltration of inflammatory cells, such as macrophages, into the vessel wall was quantified. Additionally, the adhesion of monocytes to the endothelium was assessed. The activity of pro-inflammatory signaling pathways, such as NF-κB, was also measured in the vessel wall.

Biochemical Analyses
  • Lipid and Glucose Measurements: Plasma levels of total cholesterol, triglycerides, and glucose were measured using standard enzymatic assays. Lipoprotein profiles were often analyzed by fast-performance liquid chromatography (FPLC) to determine the cholesterol content in different lipoprotein fractions (VLDL, LDL, HDL).

  • Inflammatory Marker Analysis: Serum concentrations of various inflammatory cytokines and acute-phase proteins, such as MCP-1, TNF-α, IL-6, CRP, and SAA, were quantified using enzyme-linked immunosorbent assays (ELISA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for evaluating its anti-atherosclerotic effects in vivo.

Tesaglitazar_Signaling_Pathway cluster_PPAR Dual PPAR Agonism cluster_Metabolic Metabolic Effects cluster_Vascular Direct Vascular Effects This compound This compound PPARa PPARα Activation This compound->PPARa PPARg PPARγ Activation This compound->PPARg Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglyceride Synthesis PPARa->Lipid_Metabolism Inflammation ↓ Inflammatory Cytokines (TNF-α, IL-6) ↓ Monocyte Adhesion ↓ NF-κB Activity PPARa->Inflammation Glucose_Homeostasis ↑ Insulin Sensitivity ↓ Blood Glucose PPARg->Glucose_Homeostasis PPARg->Inflammation Cell_Proliferation ↓ VSMC Proliferation & Migration PPARg->Cell_Proliferation Atherosclerosis ↓ Atherosclerosis Development ↑ Plaque Stability Lipid_Metabolism->Atherosclerosis Glucose_Homeostasis->Atherosclerosis Inflammation->Atherosclerosis Cell_Proliferation->Atherosclerosis

Caption: this compound's dual PPARα/γ activation pathway.

Experimental_Workflow cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., LDLr-/-, ApoE*3Leiden) Diet Induce Atherosclerosis (High-Fat/Western Diet) Animal_Model->Diet Grouping Randomize into Groups (Control vs. This compound) Diet->Grouping Treatment Administer this compound (Dietary admixture or gavage) Grouping->Treatment Sacrifice Euthanize and Collect Samples (Blood, Aorta, Tissues) Treatment->Sacrifice Biochemical Biochemical Analysis (Lipids, Glucose, Cytokines) Sacrifice->Biochemical Athero_Quant Atherosclerosis Quantification (Aortic Root/En Face Staining) Sacrifice->Athero_Quant IHC Immunohistochemistry (Plaque Composition) Sacrifice->IHC

References

Tesaglitazar: A Dual PPARα/γ Agonist's Impact on Apolipoprotein Levels - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist that was developed for the management of type 2 diabetes and associated metabolic abnormalities. As a dual agonist, this compound was designed to concurrently address both the lipid and glucose dysregulation characteristic of insulin resistance. By activating both PPARα and PPARγ, it influences the transcription of a wide array of genes involved in lipid and glucose metabolism, including those that regulate the synthesis and metabolism of apolipoproteins. This technical guide provides an in-depth analysis of the effects of this compound on various apolipoprotein levels, supported by quantitative data from clinical and preclinical studies, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows. Although the clinical development of this compound was discontinued, the data generated from its investigation provide valuable insights into the therapeutic potential of dual PPARα/γ agonism for managing atherogenic dyslipidemia.[1][2][3]

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound exerts its effects by binding to and activating PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors.[4] Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

  • PPARα activation is primarily associated with the regulation of fatty acid catabolism and lipoprotein metabolism. Its activation generally leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[5]

  • PPARγ activation is most prominently linked to the regulation of adipogenesis, glucose homeostasis, and insulin sensitization.

The dual agonism of this compound allows for a multi-faceted approach to improving the metabolic profile in individuals with insulin resistance.

Impact on Apolipoprotein Levels: Quantitative Data Summary

Clinical and preclinical studies have demonstrated that this compound significantly modulates the levels of several key apolipoproteins involved in lipid transport and metabolism. The following table summarizes the quantitative findings from notable studies.

ApolipoproteinStudy PopulationTreatment Group(s)Change from Baseline/PlaceboReference(s)
ApoA-I Non-diabetic, insulin-resistant subjectsThis compound (0.1, 0.25, 0.5, 1 mg/day)Dose-dependent increase (p<0.009 for trend)
ApoB Non-diabetic, insulin-resistant subjectsThis compound (0.1, 0.25, 0.5, 1 mg/day)Dose-dependent decrease (p<0.0001 for trend)
Type 2 diabetic patientsThis compound (0.5, 1.0, 2.0, 3.0 mg/day)-15.0%, -15.7%, -21.0%, -22.3% (all p<0.0001 vs. placebo)
ApoC-III Non-diabetic, insulin-resistant subjectsThis compound (0.1, 0.25, 0.5, 1 mg/day)Dose-dependent decrease (p<0.0001 for trend)
Obese Zucker ratsThis compound86% reduction in VLDL ApoC-III content
ApoE APOE*3Leiden.CETP transgenic miceThis compoundNo significant difference in plasma concentrations

Note: Data for Apolipoprotein A-II (ApoA-II), Apolipoprotein C-I (ApoC-I), and Apolipoprotein C-II (ApoC-II) in response to this compound were not prominently available in the reviewed literature.

Signaling Pathways of this compound's Action on Apolipoprotein Regulation

The following diagram illustrates the signaling cascade initiated by this compound, leading to the modulation of key apolipoprotein gene expression.

cluster_Cell Hepatocyte / Adipocyte cluster_Genes Target Gene Transcription cluster_Apolipoproteins Circulating Apolipoprotein Levels This compound This compound PPARa PPARα This compound->PPARa binds & activates PPARg PPARγ This compound->PPARg binds & activates PPRE PPRE PPARa->PPRE heterodimerizes & binds to DNA ApoB_gene ApoB Gene (indirect) PPARa->ApoB_gene Decreased VLDL production PPARg->PPRE heterodimerizes & binds to DNA ApoE_gene ApoE Gene (via LXR) PPARg->ApoE_gene Upregulation RXR RXR RXR->PPRE heterodimerizes & binds to DNA RXR->PPRE heterodimerizes & binds to DNA ApoA1_gene ApoA-I Gene PPRE->ApoA1_gene Upregulation ApoA2_gene ApoA-II Gene PPRE->ApoA2_gene Upregulation ApoC3_gene ApoC-III Gene PPRE->ApoC3_gene Downregulation ApoA1 ↑ ApoA-I ApoA1_gene->ApoA1 ApoC3 ↓ ApoC-III ApoC3_gene->ApoC3 ApoB ↓ ApoB ApoB_gene->ApoB ApoE ↔ ApoE ApoE_gene->ApoE

Caption: this compound signaling pathway for apolipoprotein regulation.

Experimental Protocols

The following sections detail the generalized methodologies employed in the clinical and preclinical studies to assess the impact of this compound on apolipoprotein levels.

Clinical Trial Methodology: A Representative Protocol

The clinical trials investigating this compound's effect on apolipoproteins were typically randomized, double-blind, placebo-controlled, multicenter studies.

1. Study Design and Population:

  • Inclusion Criteria: Adult male and female subjects with type 2 diabetes or insulin resistance, often characterized by hypertriglyceridemia and abdominal obesity.

  • Exclusion Criteria: Significant renal or hepatic impairment, recent cardiovascular events, and use of other lipid-lowering therapies that could interfere with the study outcomes.

  • Randomization: Subjects were randomly assigned to receive a placebo or one of several doses of this compound (e.g., 0.1, 0.25, 0.5, 1.0 mg) once daily for a specified period (e.g., 12 weeks).

2. Blood Sample Collection and Processing:

  • Fasting blood samples were collected at baseline and at specified intervals throughout the study.

  • Serum or plasma was separated by centrifugation and stored at -80°C until analysis.

3. Apolipoprotein Measurement:

  • Immunoturbidimetric Assay: This is a common, automated method for quantifying apolipoproteins.

    • Principle: The assay measures the turbidity of a sample caused by the formation of an antigen-antibody complex. The apolipoprotein (antigen) in the sample reacts with a specific antibody to form a complex. The degree of turbidity is proportional to the concentration of the apolipoprotein.

    • Procedure:

      • Patient serum/plasma is diluted with a buffer solution.

      • The diluted sample is mixed with a specific anti-apolipoprotein antibody reagent.

      • The mixture is incubated to allow for the formation of the antigen-antibody complex.

      • The turbidity of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 340 nm).

      • The concentration of the apolipoprotein is determined by comparing the measured turbidity to a standard curve generated from calibrators with known apolipoprotein concentrations.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Principle: A sandwich ELISA is typically used. A capture antibody specific to the apolipoprotein is coated onto the wells of a microplate. The sample is added, and the apolipoprotein binds to the capture antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the apolipoprotein. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the apolipoprotein concentration.

    • Procedure:

      • Microplate wells are coated with a capture antibody specific for the target apolipoprotein.

      • Wells are washed and blocked to prevent non-specific binding.

      • Standards and diluted patient samples are added to the wells and incubated.

      • Wells are washed to remove unbound substances.

      • A biotinylated detection antibody is added and incubated.

      • After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.

      • Wells are washed, and a substrate solution (e.g., TMB) is added.

      • The reaction is stopped with an acid solution, and the absorbance is read at 450 nm.

      • Concentrations are calculated from a standard curve.

4. Data Analysis:

  • Statistical analyses, such as ANCOVA, were used to compare the changes in apolipoprotein levels from baseline between the this compound and placebo groups.

Preclinical Study in Animal Models: A Representative Workflow

Preclinical studies in animal models, such as the APOE*3Leiden.CETP transgenic mouse, were crucial for elucidating the mechanisms of this compound's action.

cluster_Phase1 Animal Model & Diet cluster_Phase2 Treatment Groups cluster_Phase3 Sample Collection & Analysis cluster_Phase4 Data Interpretation Animal_Model Select Animal Model (e.g., APOE*3Leiden.CETP mice) Diet_Induction Induce Dyslipidemia (e.g., High-Fat/High-Cholesterol Diet) Animal_Model->Diet_Induction Randomization Randomize into Groups Diet_Induction->Randomization Control_Group Control Group (Vehicle) Randomization->Control_Group Treatment_Group This compound Group (Specified Dose) Randomization->Treatment_Group Blood_Collection Periodic Blood Sampling Control_Group->Blood_Collection Treatment_Group->Blood_Collection Plasma_Separation Plasma Separation & Storage Blood_Collection->Plasma_Separation Apo_Analysis Apolipoprotein Analysis (ELISA, Western Blot) Plasma_Separation->Apo_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR from Liver) Plasma_Separation->Gene_Expression Data_Analysis Statistical Analysis Apo_Analysis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Draw Conclusions on Efficacy & Mechanism Data_Analysis->Conclusion

Caption: General workflow for preclinical assessment of this compound.

1. Animal Model:

  • APOE*3Leiden.CETP transgenic mice are often used as they have a human-like lipoprotein profile and response to lipid-lowering drugs.

2. Diet and Treatment:

  • Mice are fed a high-fat, high-cholesterol diet to induce a dyslipidemic phenotype.

  • Animals are then randomized to a control group (receiving vehicle) or a treatment group (receiving this compound mixed in the diet or administered by oral gavage) for a defined period.

3. Sample Collection:

  • Blood is collected via methods such as retro-orbital bleeding at baseline and at the end of the study.

  • Tissues, particularly the liver, are harvested for gene expression analysis.

4. Laboratory Analyses:

  • Apolipoprotein Quantification: Plasma apolipoprotein levels are measured using species-specific ELISA kits.

  • Gene Expression Analysis:

    • Total RNA is extracted from liver tissue.

    • RNA is reverse-transcribed into cDNA.

    • Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the genes encoding various apolipoproteins to determine changes in their mRNA expression levels.

Conclusion

This compound, as a dual PPARα/γ agonist, has demonstrated a significant and generally beneficial impact on the profile of key apolipoproteins implicated in cardiovascular disease. Clinical trials have consistently shown its ability to increase ApoA-I and decrease ApoB and ApoC-III in a dose-dependent manner. These effects are underpinned by its ability to modulate the transcription of the respective apolipoprotein genes through the activation of PPARα and PPARγ. While the development of this compound was halted, the extensive research conducted provides a strong rationale for the continued exploration of dual PPAR agonism as a therapeutic strategy for managing atherogenic dyslipidemia. The detailed methodologies and pathways outlined in this guide offer a comprehensive resource for researchers in this field.

References

Methodological & Application

Application Notes and Protocols for Tesaglitazar Dosage in Obese Zucker Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, in obese Zucker rat models of metabolic syndrome. The protocols and data presented are compiled from peer-reviewed studies to guide the design and execution of similar preclinical research.

Introduction

The obese Zucker rat (fa/fa) is a widely utilized model for studying obesity, insulin resistance, and dyslipidemia, exhibiting a phenotype that closely mimics human metabolic syndrome.[1] this compound activates both PPARα and PPARγ, which are key nuclear receptors regulating lipid and glucose homeostasis.[2] This dual agonism makes it an effective compound for ameliorating the metabolic abnormalities present in this animal model.[3] Studies have consistently shown that this compound treatment in obese Zucker rats leads to improved glucose tolerance, enhanced insulin sensitivity, and correction of dyslipidemia.[4][5]

Recommended Dosage and Administration

Based on published literature, the recommended dosage of this compound for obese Zucker rat studies is 3 μmol·kg⁻¹·day⁻¹ .

  • Administration Route: Oral gavage is the standard method of administration.

  • Vehicle: A 0.5% solution of carboxymethyl cellulose in water is a commonly used vehicle for this compound suspension.

  • Treatment Duration: A treatment period of 3 to 4 weeks is typical to observe significant metabolic improvements.

  • Dosing Schedule: Daily administration, often at a consistent time each day, is recommended.

Summary of Quantitative Data

The following tables summarize the reported effects of this compound treatment (3 μmol·kg⁻¹·day⁻¹) in obese Zucker rats compared to untreated obese controls.

Table 1: Effects on Basal Metabolic Parameters

ParameterObese Control (Mean ± SEM)This compound-Treated (Mean ± SEM)Percentage ChangeReference
Body Weight Gain ( g/day )4.5 ± 0.38.3 ± 0.8+84%
Food Intake ( g/day )Not Reported47.0 ± 1.5-
Fasting Plasma Glucose (mmol/L)~8.5~7.0~-18%
Fasting Plasma Insulin (pmol/L)~1200~400~-67%
Fasting Plasma Triglycerides (mmol/L)~5.0~1.5~-70%
Fasting Plasma FFA (mmol/L)~0.9~0.9No Change
Hepatic Triglyceride Content ( g/rat )1.9 ± 0.31.1-42%

Table 2: Effects on Glucose and Lipid Tolerance

ParameterObese ControlThis compound-TreatedPercentage ChangeReference
2-h Postload Glucose AUC+19% vs. LeanImproved Tolerance-
2-h Postload Insulin AUC+849% vs. LeanSubstantially Reduced-
2-h Postload Triglyceride AUC+413% vs. LeanMarkedly Improved Tolerance-
2-h Postload FFA AUC+53% vs. LeanRestored Suppression-

Table 3: Effects on Triglyceride Kinetics

ParameterObese ControlThis compound-TreatedPercentage ChangeReference
Hepatic Triglyceride Secretion-Reduced by 47%-47%
Plasma Triglyceride Clearance-Increased by 490%+490%
VLDL Apolipoprotein CIII Content-Reduced by 86%-86%

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound's mechanism of action involves the dual activation of PPARα and PPARγ, leading to a cascade of downstream effects on gene expression that collectively improve glucose and lipid metabolism.

Tesaglitazar_Signaling_Pathway cluster_PPAR_Activation PPAR Activation cluster_Lipid_Metabolism Lipid Metabolism (Liver) cluster_Glucose_Metabolism Glucose & Lipid Metabolism (Adipose Tissue) cluster_Systemic_Effects Systemic Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg FAO ↑ Fatty Acid Oxidation (e.g., ACOX1) PPARa->FAO LPL_Synth ↑ Lipoprotein Lipase (LPL) Synthesis PPARa->LPL_Synth ApoCIII ↓ Apolipoprotein C-III PPARa->ApoCIII GLUT4 ↑ Glucose Transporter 4 (GLUT4) PPARg->GLUT4 Adipogenesis ↑ Adipogenesis & Lipid Storage PPARg->Adipogenesis TG_Secretion ↓ Hepatic TG Secretion FAO->TG_Secretion TG_Clearance ↑ Plasma TG Clearance LPL_Synth->TG_Clearance ApoCIII->TG_Clearance Plasma_TG ↓ Plasma Triglycerides TG_Secretion->Plasma_TG Insulin_Sens ↑ Insulin Sensitivity GLUT4->Insulin_Sens Adipogenesis->Insulin_Sens Plasma_Glucose ↓ Plasma Glucose Insulin_Sens->Plasma_Glucose TG_Clearance->Plasma_TG

Caption: this compound's dual activation of PPARα and PPARγ.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in obese Zucker rats.

Experimental_Workflow cluster_Acclimation Phase 1: Acclimation cluster_Treatment Phase 2: Treatment cluster_Metabolic_Testing Phase 3: Metabolic Testing cluster_Analysis Phase 4: Analysis Acclimation Animal Acclimation (1 week) Randomization Randomization into Groups (Control vs. This compound) Acclimation->Randomization Dosing Daily Oral Gavage (3-4 weeks) Randomization->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring Fasting Fasting (e.g., 7 hours) Monitoring->Fasting GTT Glucose/Lipid Tolerance Test Fasting->GTT Triton_Study Triton WR1339 Study (for TG kinetics) Fasting->Triton_Study Clamp Hyperinsulinemic-Euglycemic Clamp Fasting->Clamp Sacrifice Euthanasia & Tissue Collection (Liver, Adipose, Muscle) GTT->Sacrifice Triton_Study->Sacrifice Clamp->Sacrifice Biochemical Biochemical Analysis (Plasma & Tissue) Sacrifice->Biochemical Gene_Expression Gene Expression Analysis (e.g., qPCR) Sacrifice->Gene_Expression

Caption: Typical experimental workflow for this compound studies.

Detailed Experimental Protocols

Oral Glucose and Lipid Tolerance Test (OGLTT)

This protocol is adapted from studies evaluating postprandial glucose and lipid metabolism.

Materials:

  • This compound (3 μmol·kg⁻¹) suspended in 0.5% carboxymethyl cellulose.

  • Vehicle control (0.5% carboxymethyl cellulose).

  • Glucose solution (e.g., 68% w/v in normal saline).

  • Lipid emulsion (e.g., 20% w/v Intralipid).

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

Procedure:

  • Administer this compound or vehicle daily via oral gavage for 3-4 weeks.

  • On the day of the experiment, fast the rats for 7 hours.

  • Collect a basal blood sample (time 0).

  • Prepare a combined glucose and lipid load. A typical load is 1.7 g/kg glucose and 2.0 g/kg triglyceride.

  • Administer the glucose/lipid load via oral gavage.

  • Collect blood samples at various time points post-load (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).

  • Centrifuge blood samples to separate plasma and store at -80°C for later analysis of glucose, insulin, triglycerides, and free fatty acids.

  • Calculate the Area Under the Curve (AUC) for each parameter to assess tolerance.

Determination of Triglyceride Kinetics using Triton WR1339

This method is used to assess hepatic triglyceride secretion and plasma clearance.

Materials:

  • Triton WR1339 (Tyloxapol) solution (e.g., 20% w/v in normal saline).

  • Anesthetic (e.g., Na-thiobutabarbitol).

  • Catheters for intravenous injection and blood sampling.

  • Saline solution.

Procedure:

  • Fast this compound-treated and control obese Zucker rats for 5-7 hours.

  • Anesthetize the rats.

  • Insert catheters into a vein (for Triton WR1339 injection) and an artery (for blood sampling).

  • Collect a basal blood sample (time 0).

  • Administer a single intravenous dose of Triton WR1339 (e.g., 200 mg/kg). Triton WR1339 blocks the clearance of triglyceride-rich lipoproteins from the plasma.

  • Collect arterial blood samples at regular intervals after injection (e.g., 30, 60, 90, and 120 minutes).

  • Measure plasma triglyceride concentrations in all samples.

  • Calculate the hepatic triglyceride secretion rate from the rate of triglyceride accumulation in the plasma over time. Plasma triglyceride clearance can be calculated based on the basal triglyceride concentration and the secretion rate.

Conclusion

The administration of this compound at a dosage of 3 μmol·kg⁻¹·day⁻¹ for 3-4 weeks is an effective experimental approach to ameliorate the metabolic derangements in the obese Zucker rat model. The provided protocols and expected outcomes serve as a valuable resource for researchers investigating the therapeutic potential of dual PPARα/γ agonists for metabolic diseases. Careful adherence to these established methodologies will ensure the generation of robust and reproducible data.

References

Protocol for Tesaglitazar Administration in the db/db Mouse Model of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration of Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, to db/db mice, a widely used model for type 2 diabetes and its complications, particularly diabetic nephropathy.

Introduction

This compound is a dual PPARα and PPARγ agonist that has been investigated for its potential to treat type 2 diabetes and related metabolic disorders.[1] By activating both PPARα and PPARγ, this compound can modulate lipid and glucose metabolism, improve insulin sensitivity, and exert anti-inflammatory effects.[1][2] The db/db mouse, which has a mutation in the leptin receptor gene, develops obesity, hyperglycemia, and insulin resistance, making it a relevant model to study the efficacy of anti-diabetic compounds like this compound.[3] This document outlines the administration protocol, key experimental procedures, and expected outcomes based on preclinical studies.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment in db/db mice as reported in the literature.

ParameterControl Group (db/db)This compound-Treated Group (db/db)Treatment DurationReference
Fasting Plasma Glucose (mg/dL) 506 ± 45144 ± 18***3 months[3]
Plasma Insulin (μg/mL) 6.37 ± 4.41.98 ± 0.333 months
Total Plasma Triglycerides (mg/dL) 189 ± 2389 ± 12 3 months
Urinary Albumin Excretion (μ g/day ) 659 ± 24798 ± 473 months
Glomerulosclerosis Index 2.8 ± 0.31.2 ± 0.2**3 months
P < 0.05, **P < 0.01, ***P < 0.001 vs. control group.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This compound Administration via Oral Gavage

Objective: To administer a precise dose of this compound orally to db/db mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Gavage needles (18-20 gauge, with a rounded tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. A typical dose used in studies with db/db mice is 3 μmol·kg⁻¹·day⁻¹.

  • Animal Handling and Restraint:

    • Weigh the mouse to calculate the exact volume of the dosing solution to be administered.

    • Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Procedure:

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow the needle as it is gently advanced. Do not force the needle.

    • Slowly administer the this compound suspension.

    • Gently remove the gavage needle.

  • Monitoring: Observe the mouse for a few minutes post-administration to ensure there are no signs of distress or regurgitation.

Blood Glucose Measurement

Objective: To monitor blood glucose levels in db/db mice.

Materials:

  • Glucometer and compatible test strips

  • Lancets or tail-snip method

  • Gauze pads

  • Restraining device (optional)

Procedure:

  • Animal Restraint: Gently restrain the mouse. Warming the tail with a heat lamp or warm water can facilitate blood collection.

  • Blood Collection:

    • Clean the tip of the tail with an alcohol wipe and allow it to dry.

    • Make a small nick at the very tip of the tail using a sterile lancet or scalpel blade.

    • Gently "milk" the tail from the base to the tip to obtain a small drop of blood.

  • Measurement:

    • Apply the drop of blood to the glucometer test strip.

    • Record the blood glucose reading.

  • Post-Procedure Care: Apply gentle pressure to the tail tip with a clean gauze pad to stop the bleeding.

Insulin Tolerance Test (ITT)

Objective: To assess insulin sensitivity in db/db mice.

Materials:

  • Human regular insulin

  • Sterile saline (0.9% NaCl)

  • Syringes (insulin or 1 mL) with 27-30 gauge needles

  • Glucometer and test strips

  • Timer

Procedure:

  • Fasting: Fast the mice for 4-6 hours with free access to water.

  • Baseline Blood Glucose: Measure and record the baseline blood glucose level (t=0) as described in the blood glucose measurement protocol.

  • Insulin Injection:

    • Prepare an insulin solution in sterile saline (a common dose is 0.75-1.0 U/kg body weight).

    • Administer the insulin via intraperitoneal (IP) injection.

  • Blood Glucose Monitoring: Measure blood glucose at regular intervals after the insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time. The rate of glucose clearance is an indicator of insulin sensitivity.

Plasma Lipid Profiling

Objective: To measure plasma triglyceride and cholesterol levels.

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Commercial assay kits for triglycerides and cholesterol

Procedure:

  • Blood Collection: Collect blood from the mice (e.g., via cardiac puncture or retro-orbital sinus) into EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Lipid Measurement:

    • Carefully collect the plasma supernatant.

    • Use commercial colorimetric or enzymatic assay kits to measure the concentrations of total cholesterol and triglycerides according to the manufacturer's instructions.

Kidney Histology for Diabetic Nephropathy Assessment

Objective: To evaluate the extent of kidney damage, specifically glomerulosclerosis and fibrosis.

Materials:

  • Formalin (10%) or other appropriate fixative

  • Paraffin

  • Microtome

  • Periodic acid-Schiff (PAS) stain

  • Masson's trichrome stain

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • Euthanize the mouse and perfuse with phosphate-buffered saline (PBS) followed by 10% formalin.

    • Dissect the kidneys and fix them in 10% formalin overnight.

  • Tissue Processing and Sectioning:

    • Dehydrate the fixed kidneys through a series of graded ethanol solutions.

    • Clear the tissue with xylene and embed in paraffin.

    • Cut thin sections (e.g., 4 μm) using a microtome.

  • Staining:

    • PAS Staining: To visualize the basement membranes and mesangial matrix expansion.

    • Masson's Trichrome Staining: To assess the degree of collagen deposition and fibrosis (collagen stains blue).

  • Microscopic Examination and Quantification:

    • Examine the stained sections under a light microscope.

    • Quantify the degree of glomerulosclerosis and interstitial fibrosis using a semi-quantitative scoring system or image analysis software.

Visualizations

Experimental Workflow

experimental_workflow start Start: db/db Mice treatment This compound Administration (Oral Gavage, 3 months) start->treatment Randomization control Vehicle Administration (Oral Gavage, 3 months) start->control Randomization monitoring Metabolic Monitoring (Blood Glucose, Insulin Tolerance) treatment->monitoring control->monitoring endpoint Endpoint Analysis monitoring->endpoint blood_collection Blood Collection (Lipid Profiling) endpoint->blood_collection tissue_collection Kidney Collection (Histology) endpoint->tissue_collection outcome Data Analysis & Comparison blood_collection->outcome tissue_collection->outcome

Caption: Experimental workflow for this compound administration in db/db mice.

This compound Signaling Pathway

ppar_signaling cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound ppar_a PPARα This compound->ppar_a Activates ppar_g PPARγ This compound->ppar_g Activates rxr RXR ppar_a->rxr Heterodimerization ppar_g->rxr Heterodimerization ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre Binds to target_genes Target Gene Transcription ppre->target_genes Regulates lipid_metabolism ↑ Lipid Metabolism (↓ Triglycerides) target_genes->lipid_metabolism glucose_homeostasis ↑ Glucose Homeostasis (↓ Blood Glucose) target_genes->glucose_homeostasis insulin_sensitivity ↑ Insulin Sensitivity target_genes->insulin_sensitivity inflammation ↓ Inflammation target_genes->inflammation

Caption: this compound activates PPARα and PPARγ, leading to changes in gene expression and metabolic improvements.

References

Application Notes and Protocols: Utilizing Tesaglitazar for the Induction of In Vivo Fibrosarcoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist that was initially developed for the treatment of type 2 diabetes and dyslipidemia.[1][2][3] As a dual agonist, it modulates the transcription of genes involved in glucose and lipid metabolism.[1][4] However, long-term carcinogenicity studies in rodents have revealed its potential to induce specific types of tumors, providing a potential, albeit specialized, tool for cancer researchers.

These application notes provide a detailed overview and protocol for using this compound to induce fibrosarcomas in a rat model, based on findings from a comprehensive 2-year carcinogenicity study. This model can be valuable for studying the mechanisms of mesenchymal tumorigenesis, evaluating novel anti-sarcoma therapies, and investigating the long-term effects of PPAR agonism.

Mechanism of Action in Tumorigenesis

This compound activates both PPARα and PPARγ. While PPAR activation has shown both anti-tumor and pro-tumor effects depending on the context, the induction of fibrosarcomas by this compound in rats is thought to be a non-genotoxic effect. The proposed mechanism involves the sustained stimulation of DNA synthesis and proliferation of undifferentiated mesenchymal cells in subcutaneous tissues. Interestingly, this effect may not be directly mediated by PPARγ activation within the proliferating cells themselves, suggesting an indirect mechanism of action.

Signaling Pathway Overview

Tesaglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound PPARa_g PPARα / PPARγ This compound->PPARa_g Binds and Activates Heterodimer PPAR-RXR Heterodimer PPARa_g->Heterodimer Forms complex with RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Translocates to nucleus and binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates DNA_Synthesis Increased DNA Synthesis in Mesenchymal Cells Gene_Transcription->DNA_Synthesis Leads to Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Tumor_Formation Fibrosarcoma Formation Cell_Proliferation->Tumor_Formation Experimental_Workflow cluster_setup Study Setup cluster_dosing Dosing and Monitoring cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (Wistar Rats) Grouping Randomize into Dose Groups (0, 0.3, 1, 3, 10 μmol/kg) Acclimatization->Grouping Dose_Prep Prepare this compound in Vehicle Grouping->Dose_Prep Dosing Daily Oral Gavage (up to 104 weeks) Dose_Prep->Dosing Monitoring Monitor Body Weight, Food Consumption, Clinical Signs Dosing->Monitoring Necropsy Full Necropsy Dosing->Necropsy End of Study Histo Histopathology of Subcutaneous Tissues and Organs Necropsy->Histo Tumor_Analysis Tumor Incidence and Classification Histo->Tumor_Analysis

References

Tesaglitazar Treatment Protocol for Hypertriglyceridemia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tesaglitazar is a potent dual peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) agonist that has been investigated for the treatment of metabolic disorders, including hypertriglyceridemia and type 2 diabetes. By activating both PPARα and PPARγ, this compound modulates the transcription of a wide array of genes involved in lipid and glucose metabolism. This document provides detailed application notes and experimental protocols for the research of this compound in the context of hypertriglyceridemia. It includes summaries of clinical trial data, methodologies for preclinical animal studies, and protocols for in vitro cellular assays to facilitate further investigation into its therapeutic potential and mechanisms of action.

Introduction

Hypertriglyceridemia is a prevalent lipid abnormality characterized by elevated levels of triglycerides in the bloodstream and is an independent risk factor for cardiovascular disease. This compound, as a dual PPARα/γ agonist, offers a comprehensive approach to managing dyslipidemia. PPARα activation primarily stimulates fatty acid oxidation and clearance of triglyceride-rich lipoproteins, while PPARγ activation enhances insulin sensitivity and promotes fatty acid uptake and storage in adipose tissue. Although its clinical development was discontinued, this compound remains a valuable research tool for understanding the integrated roles of PPARα and PPARγ in metabolic regulation.[1][2]

Data Presentation: Efficacy of this compound in Clinical Trials

The following tables summarize the quantitative data from key clinical studies on the effects of this compound on plasma lipids and other metabolic parameters.

Table 1: Dose-Dependent Effects of this compound on Lipid Profile in Non-Diabetic Patients with Hypertriglyceridemia (12-Week Treatment) [3][4]

ParameterPlaceboThis compound 0.1 mg/dayThis compound 0.25 mg/dayThis compound 0.5 mg/dayThis compound 1.0 mg/day
Triglycerides (%)----↓ 37%
Non-HDL-Cholesterol (%)----↓ 15%
HDL-Cholesterol (%)----↑ 16%
Nonesterified Fatty Acids (NEFA) (%)----↓ 40%
Fasting Insulin (%)----↓ 35%
Fasting Plasma Glucose (mmol/L)----↓ 0.47

Table 2: Effects of this compound on Lipid and Glycemic Parameters in Patients with Type 2 Diabetes (12-Week Treatment) [5]

ParameterPlaceboThis compound 0.5 mg/dayThis compound 1.0 mg/dayThis compound 2.0 mg/dayThis compound 3.0 mg/day
Triglycerides (%)-↓ 17.2%↓ 32.9%↓ 41.0%↓ 40.9%
HDL-Cholesterol (%)--↑ 15.0%↑ 13.0%↑ 12.9%
Non-HDL-Cholesterol (%)--↓ 13.2%↓ 22.2%↓ 25.0%
VLDL-Cholesterol (%)--↓ 36.9%↓ 49.8%↓ 52.5%
Total Cholesterol (%)--↓ 6.8%↓ 14.1%↓ 15.5%
Apolipoprotein B (%)-↓ 15.0%↓ 15.7%↓ 21.0%↓ 22.3%
Fasting Plasma Glucose (mg/dL)-↓ 30.3↓ 41.1↓ 55.0↓ 60.9

Signaling Pathway and Experimental Workflow

Tesaglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound PPAR_RXR_inactive PPARα/γ + RXR (Inactive Complex) This compound->PPAR_RXR_inactive Binds to Pocket PPAR_RXR_active This compound-PPARα/γ-RXR (Active Heterodimer) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Lipid_Metabolism ↑ Fatty Acid Uptake & Oxidation ↓ Triglyceride Synthesis ↑ Lipoprotein Lipase Activity ↓ ApoC-III Expression Target_Genes->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake Target_Genes->Glucose_Homeostasis

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Animal Model Selection (e.g., Obese Zucker Rat) Drug_Admin This compound Administration (Oral Gavage, 3 µmol/kg/day) Animal_Model->Drug_Admin TG_Kinetics Triglyceride Kinetics Assay (Triton WR1339 Method) Drug_Admin->TG_Kinetics Blood_Sampling Blood Sampling & Lipid Profiling Drug_Admin->Blood_Sampling Data_Analysis_Vivo Data Analysis TG_Kinetics->Data_Analysis_Vivo Blood_Sampling->Data_Analysis_Vivo Cell_Culture Cell Culture (e.g., HepG2 Cells) Tesaglitazar_Treatment This compound Treatment (Dose-Response) Cell_Culture->Tesaglitazar_Treatment PPRE_Assay PPRE Activity Assay (Luciferase Reporter) Tesaglitazar_Treatment->PPRE_Assay Gene_Expression Gene Expression Analysis (qPCR for Target Genes) Tesaglitazar_Treatment->Gene_Expression Data_Analysis_Vitro Data Analysis PPRE_Assay->Data_Analysis_Vitro Gene_Expression->Data_Analysis_Vitro

Experimental Protocols

Preclinical In Vivo Protocol: Obese Zucker Rat Model

This protocol is adapted from studies investigating the effects of this compound on glucose and lipid intolerance in obese Zucker rats.

1. Animal Model and Acclimation:

  • Model: Male obese (fa/fa) Zucker rats, a well-established model of insulin resistance and dyslipidemia.

  • Acclimation: House animals for at least one week prior to the experiment under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

2. This compound Formulation and Administration:

  • Dose: 3 µmol/kg/day.

  • Vehicle: 0.5% carboxymethyl cellulose (CMC) in sterile water.

  • Preparation: Prepare a homogenous suspension of this compound in the vehicle. The concentration should be calculated based on the average weight of the rats to ensure a consistent administration volume (e.g., 2.5 ml/kg).

  • Administration: Administer daily via oral gavage for 3-4 weeks. Control animals should receive an equal volume of the vehicle.

3. Blood Sample Collection for Lipid Profiling:

  • Frequency: Collect baseline samples before initiating treatment and at the end of the treatment period.

  • Procedure:

    • Gently warm the rat's tail using a heat lamp to dilate the lateral tail vein.

    • Clean the tail with an appropriate antiseptic.

    • Using a sterile needle (e.g., 25-gauge), puncture the lateral tail vein.

    • Collect 0.1-0.3 ml of blood into an appropriate collection tube (e.g., EDTA-coated for plasma).

    • Apply gentle pressure to the puncture site to ensure hemostasis.

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

4. Hepatic Triglyceride Secretion and Plasma Clearance Assay (Triton WR1339 Method):

  • Principle: Triton WR1339 is a non-ionic detergent that inhibits lipoprotein lipase, preventing the clearance of triglyceride-rich lipoproteins from the circulation. The rate of triglyceride accumulation in the plasma after Triton WR1339 injection reflects the hepatic secretion rate.

  • Procedure:

    • Fast the rats for 5 hours.

    • Anesthetize the rats (e.g., with sodium thiobutabarbitol).

    • Collect a baseline blood sample (t=0).

    • Administer Triton WR1339 intravenously (e.g., 500 mg/kg).

    • Collect serial blood samples at regular intervals (e.g., 30, 60, 90, and 120 minutes) after injection.

    • Measure plasma triglyceride concentrations in all samples.

  • Data Analysis:

    • Hepatic Triglyceride Secretion Rate: Plot plasma triglyceride concentration against time. The slope of the linear portion of the curve represents the hepatic triglyceride secretion rate.

    • Plasma Triglyceride Clearance: Can be estimated by comparing the triglyceride levels in treated versus control animals.

5. Lipid Analysis:

  • Analyze plasma samples for total cholesterol, triglycerides, HDL-cholesterol, and non-HDL-cholesterol using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

In Vitro Protocol: Human Hepatocyte (HepG2) Model

This protocol outlines the use of the human hepatoma cell line HepG2 to study the direct effects of this compound on hepatic lipid metabolism and PPAR-mediated gene expression.

1. HepG2 Cell Culture:

  • Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells at 80-90% confluency using 0.05% Trypsin-EDTA. Split cells at a ratio of 1:4 to 1:8.

2. This compound Treatment:

  • Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Procedure:

    • Seed HepG2 cells in appropriate culture plates (e.g., 24-well or 96-well plates).

    • Allow cells to adhere and reach a desired confluency (e.g., 70-80%).

    • Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for a specified duration (e.g., 24 hours).

3. PPRE Activity Assay (Luciferase Reporter Assay):

  • Principle: This assay measures the activation of PPARs by quantifying the expression of a luciferase reporter gene under the control of a PPRE promoter.

  • Procedure:

    • Co-transfect HepG2 cells with a PPRE-driven luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

    • After transfection, treat the cells with this compound as described above.

    • Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

4. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR):

  • Principle: qPCR is used to quantify the mRNA levels of PPAR target genes involved in lipid metabolism.

  • Procedure:

    • After treatment with this compound, wash the cells with PBS and lyse them to extract total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

    • Perform qPCR using the cDNA, gene-specific primers for PPAR target genes (e.g., CPT1A, ACOX1, FABP1), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The protocols and data presented in this document provide a comprehensive resource for researchers investigating the effects of this compound on hypertriglyceridemia. The detailed methodologies for both in vivo and in vitro studies, along with the summarized clinical data, offer a solid foundation for further exploration of dual PPARα/γ agonism as a therapeutic strategy for metabolic diseases. While this compound's development was halted, its utility as a research compound for dissecting the complex interplay of lipid and glucose metabolism remains significant.

References

Measuring Tesaglitazar Efficacy on Glucose Tolerance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with activity at both PPARα and PPARγ subtypes.[1] This dual agonism allows this compound to modulate a wide range of biological processes, including lipid metabolism and glucose homeostasis, making it a compound of interest for the treatment of type 2 diabetes and associated metabolic disorders.[2][3] Activation of PPARα primarily influences fatty acid oxidation, while PPARγ activation is a key regulator of adipogenesis and insulin sensitivity.[4] The combined action of this compound on both receptors is expected to improve glucose tolerance through various mechanisms, including enhanced insulin sensitivity in peripheral tissues and regulation of hepatic glucose output.

These application notes provide detailed protocols for assessing the efficacy of this compound on glucose tolerance in both preclinical and clinical research settings. The primary methods covered are the Oral Glucose Tolerance Test (OGTT) and the Hyperinsulinemic-Euglycemic Clamp, which are standard procedures for evaluating glucose metabolism.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects by binding to and activating PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism.

The activation of PPARγ by this compound in adipose tissue is crucial for improving insulin sensitivity. Key downstream target genes that are upregulated include:

  • Glucose Transporter Type 4 (GLUT4): This transporter is responsible for insulin-stimulated glucose uptake into muscle and adipose tissue.[5] Increased expression of GLUT4 enhances the disposal of glucose from the bloodstream.

  • c-Cbl-associated protein (CAP): This protein is involved in the insulin signaling cascade that leads to GLUT4 translocation to the cell membrane.

The activation of PPARα by this compound primarily in the liver, but also in other tissues, contributes to improved glucose homeostasis through:

  • Regulation of Gluconeogenesis: PPARα can influence the expression of genes encoding key enzymes in the gluconeogenic pathway, such as Phosphoenolpyruvate carboxykinase (PCK1), thereby helping to control hepatic glucose production.

  • Indirect effects on GLUT4: Some evidence suggests that PPARα activation may indirectly influence GLUT-4 protein levels.

The following diagram illustrates the signaling pathway of this compound in improving glucose tolerance.

Tesaglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_effects Cellular Effects cluster_outcome Physiological Outcome This compound This compound PPARa PPARα This compound->PPARa binds & activates PPARg PPARγ This compound->PPARg binds & activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE Target_Genes_a Target Genes (e.g., PCK1) PPRE->Target_Genes_a regulates transcription Target_Genes_g Target Genes (e.g., GLUT4, CAP) PPRE->Target_Genes_g regulates transcription PPARa_RXR->PPRE binds PPARg_RXR->PPRE binds Gluconeogenesis Regulated Hepatic Gluconeogenesis Target_Genes_a->Gluconeogenesis Glucose_Uptake Increased Glucose Uptake Target_Genes_g->Glucose_Uptake Improved_GT Improved Glucose Tolerance Glucose_Uptake->Improved_GT Gluconeogenesis->Improved_GT

This compound Signaling Pathway

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

The OGTT is a widely used test to assess the ability of an organism to clear a glucose load from the bloodstream. It provides insights into insulin secretion and insulin sensitivity.

Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Subject Preparation (Fasting) Drug_Admin This compound or Vehicle Administration Animal_Prep->Drug_Admin Baseline_Sample Baseline Blood Sample (t=0 min) Drug_Admin->Baseline_Sample Glucose_Admin Oral Glucose Administration Baseline_Sample->Glucose_Admin Blood_Sampling Serial Blood Sampling (e.g., 15, 30, 60, 120 min) Glucose_Admin->Blood_Sampling Glucose_Measurement Blood Glucose Measurement Blood_Sampling->Glucose_Measurement AUC_Calc Area Under the Curve (AUC) Calculation Glucose_Measurement->AUC_Calc Data_Comparison Comparison between Treatment Groups AUC_Calc->Data_Comparison

Oral Glucose Tolerance Test (OGTT) Workflow

a. Preclinical Protocol (Rodents)

ParameterProtocol
Animal Model Male Zucker rats or db/db mice are commonly used models of obesity and insulin resistance.
Acclimation Animals should be acclimated to the housing facility for at least one week prior to the experiment.
This compound Administration Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks). The dosage will depend on the specific study design.
Fasting Fast animals overnight (approximately 12-16 hours) before the OGTT, with free access to water.
Baseline Blood Sample At time 0, collect a baseline blood sample (approximately 50-100 µL) from the tail vein.
Glucose Administration Administer a 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.
Blood Sampling Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
Glucose Measurement Measure blood glucose concentrations using a calibrated glucometer.
Data Analysis Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes. Compare the AUC between the this compound-treated and vehicle-treated groups.

b. Clinical Protocol (Humans)

ParameterProtocol
Subject Preparation Subjects should consume a diet containing at least 150g of carbohydrates per day for 3 days prior to the test. They should fast for 8-12 hours overnight before the test. Water is permitted.
This compound Administration Administer this compound or placebo orally at the specified dose and duration as per the clinical trial protocol.
Baseline Blood Sample At time 0, collect a fasting venous blood sample.
Glucose Administration Administer a 75g oral glucose solution to be consumed within 5 minutes.
Blood Sampling Collect venous blood samples at 30, 60, 90, and 120 minutes post-glucose ingestion.
Analyte Measurement Measure plasma glucose and insulin concentrations at each time point.
Data Analysis Calculate the AUC for both glucose and insulin. Assess indices of insulin sensitivity and secretion (e.g., HOMA-IR, Matsuda index). Compare these parameters between the this compound and placebo groups.
Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo. It quantifies the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp

Euglycemic_Clamp_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Catheterization Surgical Catheterization (Preclinical) Fasting Subject Fasting Catheterization->Fasting Basal_Period Basal Period (Tracer Infusion) Fasting->Basal_Period Clamp_Start Start Clamp: Insulin & Glucose Infusion Basal_Period->Clamp_Start Monitoring Frequent Blood Glucose Monitoring Clamp_Start->Monitoring GIR_Adjustment Adjust Glucose Infusion Rate (GIR) to Maintain Euglycemia Monitoring->GIR_Adjustment GIR_Adjustment->Monitoring Feedback Loop Steady_State Achieve Steady State GIR_Adjustment->Steady_State GIR_Calculation Calculate Glucose Infusion Rate (GIR) Steady_State->GIR_Calculation Glucose_Kinetics Calculate Glucose Disposal & Production Rates (with tracers) GIR_Calculation->Glucose_Kinetics Group_Comparison Compare Parameters between Groups Glucose_Kinetics->Group_Comparison

Hyperinsulinemic-Euglycemic Clamp Workflow

a. Preclinical Protocol (Rodents)

ParameterProtocol
Surgical Preparation 5-7 days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).
This compound Administration Administer this compound or vehicle as described in the OGTT protocol.
Fasting Fast animals for 5-6 hours before the clamp.
Basal Period Infuse a tracer (e.g., [3-³H]glucose) for 90-120 minutes to measure basal glucose turnover.
Clamp Procedure - Start a primed-continuous infusion of human insulin (e.g., 2.5 mU/kg/min).- Simultaneously, begin a variable infusion of 20% glucose. - Monitor blood glucose every 5-10 minutes from the arterial catheter.- Adjust the glucose infusion rate (GIR) to maintain euglycemia (e.g., ~120 mg/dL).
Steady State The clamp is typically maintained for 120 minutes, with steady state considered to be achieved during the final 30-60 minutes.
Data Analysis The primary endpoint is the GIR during steady state, which reflects whole-body insulin sensitivity. If tracers are used, rates of glucose appearance (hepatic glucose production) and disappearance (tissue glucose uptake) can be calculated.

b. Clinical Protocol (Humans)

ParameterProtocol
Subject Preparation Subjects should follow a standardized diet for 3 days and fast overnight for at least 8 hours.
Catheter Placement Place an intravenous catheter in an antecubital vein for insulin and glucose infusions. Place a second catheter retrogradely in a hand vein of the contralateral arm, which is heated to "arterialize" the venous blood for sampling.
Clamp Procedure - Begin a continuous infusion of insulin (e.g., 40-80 mU/m²/min). - Start a variable infusion of 20% dextrose. - Monitor blood glucose every 5-10 minutes. - Adjust the glucose infusion rate to maintain a constant blood glucose level (e.g., 90-100 mg/dL).
Steady State The clamp is typically run for 2-3 hours. Steady state is the period during which the glucose infusion rate is stable.
Data Analysis The glucose infusion rate (M-value), typically expressed as mg/kg/min, during the last 30-60 minutes of the clamp is the primary measure of insulin sensitivity.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Example Data Summary for Oral Glucose Tolerance Test (OGTT)

ParameterVehicle ControlThis compound (Dose 1)This compound (Dose 2)
Fasting Blood Glucose (mg/dL) Mean ± SEMMean ± SEMMean ± SEM
Blood Glucose at 30 min (mg/dL) Mean ± SEMMean ± SEMMean ± SEM
Blood Glucose at 120 min (mg/dL) Mean ± SEMMean ± SEMMean ± SEM
Glucose AUC (mg/dLmin) Mean ± SEMMean ± SEMMean ± SEM
Fasting Insulin (µU/mL) Mean ± SEMMean ± SEMMean ± SEM
Insulin AUC (µU/mLmin) Mean ± SEMMean ± SEMMean ± SEM

Table 2: Example Data Summary for Hyperinsulinemic-Euglycemic Clamp

ParameterVehicle ControlThis compound Treatment
Steady-State Plasma Glucose (mg/dL) Mean ± SEMMean ± SEM
Steady-State Plasma Insulin (µU/mL) Mean ± SEMMean ± SEM
Glucose Infusion Rate (mg/kg/min) Mean ± SEMMean ± SEM
Basal Hepatic Glucose Production (mg/kg/min) Mean ± SEMMean ± SEM
Clamp Hepatic Glucose Production (mg/kg/min) Mean ± SEMMean ± SEM
Glucose Disposal Rate (mg/kg/min) Mean ± SEMMean ± SEM

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound on glucose tolerance. The OGTT offers a valuable assessment of overall glucose handling, while the hyperinsulinemic-euglycemic clamp provides a precise measure of insulin sensitivity. By employing these standardized methods, researchers can obtain reliable and comparable data to thoroughly characterize the metabolic effects of this compound and other PPAR agonists. Careful adherence to these protocols will ensure high-quality data generation for both preclinical and clinical drug development programs.

References

Application Notes and Protocols for Tesaglitazar in vitro PPAR Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesaglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1][2] These nuclear receptors are critical regulators of lipid and glucose metabolism, making dual agonists like this compound a subject of interest for therapeutic applications in metabolic disorders such as type 2 diabetes and dyslipidemia.[1][3][4] PPARs function as ligand-activated transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

These application notes provide an overview of in vitro assays to characterize the activity of this compound on PPARα and PPARγ, including detailed protocols for key methodologies and a summary of its activation profile.

Data Presentation: this compound Activity on PPAR Isoforms

The following tables summarize the in vitro potency of this compound on different PPAR isoforms and species, as determined by various assays.

Table 1: EC50 Values for this compound in PPAR Transactivation Assays

PPAR IsoformSpeciesCell LineAssay TypeEC50 (µM)Reference
PPARαHumanCV-1Gal4-LBD Transactivation3.124 - 3.6
PPARαRat-Transactivation13.4
PPARαMouse-Reporter Gene32
PPARγHumanCV-1Gal4-LBD Transactivation0.2 - 0.704
PPARγRat-Transactivation~0.2
PPARγMouse-Reporter Gene0.25

Table 2: IC50 Values for this compound in PPAR Competitive Binding Assays

PPAR IsoformSpeciesIC50 (µM)Reference
PPARα-3.8
PPARγ-0.35

Signaling Pathway and Experimental Workflow

PPAR_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR PPARα / PPARγ This compound->PPAR diffuses into cell and nucleus RXR RXR CoRepressor Co-repressor Complex PPAR_RXR_CoR PPAR-RXR-CoR (Inactive) PPAR_RXR_Ligand PPAR-RXR-Tesaglitazar (Active) PPRE PPRE (DNA Response Element) CoActivator Co-activator Complex Gene_Transcription Target Gene Transcription

Transactivation_Assay_Workflow

Experimental Protocols

PPAR Ligand Binding Domain (LBD) Transactivation Assay

This assay measures the ability of a compound to activate a chimeric receptor consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of a PPAR isoform.

Materials:

  • Cell Line: HEK293 or CV-1 cells.

  • Plasmids:

    • Expression vector for GAL4-DBD-PPARα-LBD or GAL4-DBD-PPARγ-LBD fusion protein.

    • Reporter vector containing a luciferase gene downstream of a GAL4 upstream activating sequence (UAS).

    • Internal control vector expressing Renilla luciferase for normalization of transfection efficiency.

  • Reagents:

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Transfection reagent (e.g., Lipofectamine®).

    • This compound stock solution (in DMSO).

    • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).

    • Phosphate-buffered saline (PBS).

    • 96-well cell culture plates.

Protocol:

  • Cell Seeding: Seed HEK293 or CV-1 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a transfection mix containing the GAL4-DBD-PPAR-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid.

    • Add the transfection reagent according to the manufacturer's instructions.

    • Incubate the mixture at room temperature.

    • Add the transfection complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh culture medium.

  • Compound Treatment:

    • After 24 hours of transfection, prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Competitive Ligand Binding Assay

This assay determines the affinity of a compound for a PPAR by measuring its ability to compete with a radiolabeled or fluorescently labeled known ligand.

Materials:

  • Recombinant Protein: Purified human or rat PPARα or PPARγ ligand-binding domain (LBD).

  • Labeled Ligand: A high-affinity radiolabeled ([³H]) or fluorescently labeled ligand for the specific PPAR isoform.

  • Test Compound: this compound.

  • Assay Buffer: Buffer optimized for the binding reaction.

  • Detection System:

    • For radiolabeled ligands: Scintillation counter and scintillation fluid or Scintillation Proximity Assay (SPA) beads.

    • For fluorescently labeled ligands: Fluorescence polarization plate reader.

  • Assay Plates: 96- or 384-well plates suitable for the detection method.

Protocol (using a radiolabeled ligand and filter binding):

  • Reaction Setup:

    • In each well of a multi-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the purified PPAR-LBD protein.

    • Add serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The protein-bound radioligand will be retained on the filter, while the unbound ligand will pass through.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the measured radioactivity against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

These protocols provide a framework for the in vitro characterization of this compound's interaction with PPARα and PPARγ. Researchers should optimize specific conditions, such as cell density, plasmid concentrations, and incubation times, for their particular experimental setup.

References

Application Note: Investigating Triglyceride Kinetics with Tesaglitazar using the Triton WR-1339 Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypertriglyceridemia, an excess of triglycerides in the blood, is a key component of the metabolic syndrome and a significant risk factor for cardiovascular disease. Very low-density lipoproteins (VLDL) are the primary carriers of endogenous triglycerides secreted by the liver. Understanding the kinetics of VLDL-triglyceride (VLDL-TG) secretion and clearance is crucial for developing effective therapeutic strategies. Tesaglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), transcription factors that play a pivotal role in regulating lipid and glucose metabolism.[1][2] Activation of PPARα in the liver enhances fatty acid oxidation and promotes triglyceride clearance, while PPARγ activation improves insulin sensitivity and fatty acid storage in adipose tissue.[2][3][4]

The Triton WR-1339 method is a widely used in vivo technique to assess the rate of hepatic VLDL-TG secretion. Triton WR-1339, a non-ionic detergent, acutely inhibits the activity of lipoprotein lipase (LPL), the primary enzyme responsible for clearing triglycerides from the circulation. This inhibition leads to the accumulation of newly secreted VLDL particles in the plasma. By measuring the linear increase in plasma triglyceride concentration over a short period, the VLDL-TG secretion rate can be accurately calculated.

This document provides a detailed protocol for utilizing the Triton WR-1339 method to evaluate the effect of the dual PPARα/γ agonist, this compound, on VLDL-TG kinetics in a rodent model of metabolic dysregulation, such as the obese Zucker rat.

Mechanism of Action

This compound exerts its effects on triglyceride metabolism by activating two key nuclear receptors: PPARα and PPARγ. These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

  • PPARα Activation: Primarily in the liver and muscle, PPARα activation upregulates genes involved in fatty acid uptake and mitochondrial β-oxidation (e.g., CPT1). This reduces the availability of fatty acids for triglyceride synthesis. Simultaneously, it increases the expression of Lipoprotein Lipase (LPL) and decreases the expression of Apolipoprotein CIII (ApoC-III), a potent inhibitor of LPL. This dual effect significantly enhances the clearance of triglyceride-rich lipoproteins from the plasma.

  • PPARγ Activation: Highly expressed in adipose tissue, PPARγ activation promotes adipocyte differentiation and increases the expression of genes involved in fatty acid uptake and storage. This enhances the capacity of adipose tissue to sequester circulating fatty acids, thereby reducing their flux to the liver and lowering the substrate for VLDL production.

The combined action of this compound on both PPARα and PPARγ results in a powerful reduction in plasma triglycerides, achieved by both decreasing hepatic VLDL-TG secretion and accelerating plasma VLDL-TG clearance.

This compound Signaling Pathway

Tesaglitazar_Pathway cluster_Cell Hepatocyte / Adipocyte cluster_Nucleus Nucleus cluster_Effects Downstream Effects on Triglyceride Metabolism This compound This compound PPAR_alpha PPARα This compound->PPAR_alpha Activates PPAR_gamma PPARγ This compound->PPAR_gamma Activates PPAR_RXR PPARα/γ + RXR Heterodimer PPRE PPRE (on Target Genes) PPAR_RXR->PPRE Binds FattyAcid_Ox ↑ Fatty Acid Oxidation (e.g., CPT1) PPRE->FattyAcid_Ox LPL_exp ↑ LPL Expression PPRE->LPL_exp ApoCIII_exp ↓ ApoCIII Expression PPRE->ApoCIII_exp FattyAcid_Uptake ↑ Adipose FA Uptake & Storage PPRE->FattyAcid_Uptake RXR RXR VLDL_Secretion ↓ VLDL-TG Secretion FattyAcid_Ox->VLDL_Secretion TG_Clearance ↑ VLDL-TG Clearance LPL_exp->TG_Clearance ApoCIII_exp->TG_Clearance FattyAcid_Uptake->VLDL_Secretion

Caption: this compound activates PPARα/γ, leading to changes in gene expression that decrease VLDL-TG secretion and increase its clearance.

Experimental Protocol

This protocol is designed for obese Zucker rats, a model of insulin resistance and dyslipidemia. Modifications may be necessary for other rodent models.

Materials and Reagents
  • This compound

  • Vehicle for this compound (e.g., 0.5% Carboxymethyl cellulose)

  • Triton WR-1339 (Tyloxapol)

  • Sterile 0.9% Saline

  • Anesthetic (e.g., Sodium thiobutabarbitol)

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Triglyceride quantification kit (GPO-Trinder method)

  • Standard laboratory equipment (pipettes, centrifuge, etc.)

Animal Model and Treatment
  • House male obese Zucker rats (fa/fa) and their lean littermates (Fa/?) under standard conditions (12-h light/dark cycle, controlled temperature) with ad libitum access to standard chow and water.

  • Acclimatize animals for at least one week before the start of the experiment.

  • Divide obese rats into two groups: Vehicle control and this compound-treated.

  • Administer this compound (e.g., 3 µmol/kg/day) or an equivalent volume of vehicle via oral gavage daily for the duration of the study (e.g., 3-4 weeks).

VLDL-TG Secretion Rate Measurement
  • On the day of the experiment, fast the rats for 4-5 hours to standardize the metabolic state.

  • Anesthetize the rats (e.g., Sodium thiobutabarbitol, 180 mg/kg i.p. for obese rats). Ensure a surgical plane of anesthesia is reached before proceeding.

  • Place the rat on a heating pad to maintain body temperature.

  • Take a baseline blood sample (t=0 min) from the tail vein or other appropriate site. Collect approximately 100 µL of blood into an EDTA-coated tube.

  • Prepare the Triton WR-1339 solution by dissolving it in sterile 0.9% saline to a concentration of 10-20% (w/v).

  • Inject the Triton WR-1339 solution (e.g., 500 mg/kg body weight) via the tail vein.

  • Collect subsequent blood samples at regular intervals (e.g., 30, 60, and 90 minutes) post-Triton injection.

  • After the final blood sample, euthanize the animal according to approved institutional guidelines.

Sample Processing and Analysis
  • Immediately place blood samples on ice.

  • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Measure the triglyceride concentration in each plasma sample using a commercial colorimetric assay kit.

Data Analysis and Calculation
  • For each animal, plot the plasma triglyceride concentration (in mg/dL or mmol/L) against time (in minutes).

  • Perform a linear regression analysis on the data points from t=0 to t=90 minutes. The accumulation of triglycerides should be linear during this period.

  • The slope of the regression line represents the rate of triglyceride accumulation in the plasma (mg/dL/min).

  • Calculate the VLDL-TG secretion rate using the following formula:

    VLDL-TG Secretion Rate (mg/kg/hr) = [Slope (mg/dL/min) x Plasma Volume (dL/kg) x 60 min/hr]

    • Plasma Volume (dL/kg) can be estimated. For rats, a typical value is approximately 0.4 dL/kg (or 40 mL/kg).

  • Compare the calculated VLDL-TG secretion rates between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., Student's t-test).

Experimental Workflow Diagram

Experimental_Workflow start Start: Acclimatize Obese Zucker Rats treatment Daily Oral Gavage (3-4 weeks) - Group 1: Vehicle - Group 2: this compound (3 µmol/kg) start->treatment fasting Fast Animals (4-5 hours) treatment->fasting anesthesia Anesthetize Rats fasting->anesthesia t0_sample Collect Baseline Blood (t=0 min) anesthesia->t0_sample triton_inject Inject Triton WR-1339 (500 mg/kg, i.v.) t0_sample->triton_inject analysis Plasma Separation & Triglyceride Measurement t0_sample->analysis timed_samples Collect Blood Samples (t=30, 60, 90 min) triton_inject->timed_samples euthanize Euthanize Animal timed_samples->euthanize timed_samples->analysis calculation Calculate VLDL-TG Secretion Rate analysis->calculation end End: Compare Groups calculation->end

Caption: Workflow for assessing VLDL-TG secretion rate using this compound and Triton WR-1339.

Data Presentation

The following tables present representative data from studies investigating the effects of this compound on lipid metabolism in obese Zucker rats.

Table 1: Effect of this compound on Basal Metabolic Parameters

ParameterObese ControlObese + this compound% Change
Body Weight (g)578 ± 15627 ± 19+8.5%
Basal Plasma TG (mM)7.0 ± 1.00.6 ± 0.1-91.4%
Hepatic TG Content ( g/rat )1.9 ± 0.31.1 ± 0.1-42.1%
Data are presented as mean ± SE. Data derived from a study in obese Zucker rats treated for 3-4 weeks.

Table 2: VLDL-Triglyceride Kinetics using the Triton WR-1339 Method

ParameterObese ControlObese + this compound% Change
TG Accumulation Rate (Slope, µmol·ml⁻¹·min⁻¹)0.200 ± 0.0090.106 ± 0.008-47.0%
Calculated VLDL-TG Secretion Rate (mg/kg/hr) *~245 ~130 -47%
Plasma TG Clearance (KTG, ml/min)0.45 ± 0.062.65 ± 0.34+490%
VLDL-TG Secretion Rate calculated based on the reported slope and estimated plasma volume. Data are presented as mean ± SE. Data derived from a study in anesthetized, 5-hour fasted obese Zucker rats.

Summary of Findings

As demonstrated in the tables, chronic treatment with this compound leads to a dramatic improvement in dyslipidemia. The data from the Triton WR-1339 experiment specifically reveals that a primary mechanism for this triglyceride-lowering effect is a significant reduction in the rate of hepatic VLDL-TG secretion, which was decreased by 47% in the this compound-treated group. This is complemented by a nearly five-fold increase in the plasma triglyceride clearance rate, highlighting the dual action of this compound. These findings underscore the utility of combining this compound treatment with the Triton WR-1339 method to dissect the specific contributions of secretion and clearance to overall triglyceride homeostasis.

References

Application Notes and Protocols for Studying Tesaglitazar in LDLr Deficient Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of Tesaglitazar in Low-Density Lipoprotein Receptor (LDLr) deficient mice, a well-established model for studying hyperlipidemia and atherosclerosis.

Introduction

This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist with affinity for both PPARα and PPARγ[1]. This dual agonism allows it to modulate lipid and glucose metabolism, making it a compound of interest for treating type 2 diabetes, dyslipidemia, and related cardiovascular complications[2][3]. PPARα activation is primarily associated with regulating fatty acid oxidation and lipid metabolism, while PPARγ activation improves insulin sensitivity[4]. The LDLr deficient mouse model, when fed a high-fat or Western-type diet, develops hypercholesterolemia and atherosclerotic lesions that mimic aspects of human cardiovascular disease, providing a relevant in vivo system to test the therapeutic potential of agents like this compound[5].

Rationale for Using LDLr Deficient Mice

LDLr deficient mice are a cornerstone model in atherosclerosis research for several reasons:

  • Human-like Hypercholesterolemia: These mice exhibit elevated levels of LDL cholesterol, mirroring a common human dyslipidemic phenotype, especially when challenged with a high-fat diet.

  • Diet-Induced Atherosclerosis: The development of atherosclerotic plaques is dependent on dietary fat and cholesterol, allowing for controlled induction and progression of the disease.

  • Well-Characterized Model: The pathophysiology of atherosclerosis in LDLr deficient mice has been extensively studied and characterized, providing a robust baseline for evaluating therapeutic interventions.

Experimental Design Considerations

A well-controlled experimental design is critical for obtaining reliable and reproducible data. Key considerations include:

  • Animal Strain and Gender: C57BL/6J is a common background strain for LDLr deficient mice. Studies have shown gender-specific differences in the response to this compound, with females sometimes showing a more pronounced reduction in atherosclerosis, highlighting the importance of including both sexes in the experimental design.

  • Diet: A Western-type diet, typically high in fat (e.g., 21% butterfat) and cholesterol (e.g., 0.15-0.25%), is commonly used to induce hyperlipidemia and atherosclerosis.

  • This compound Formulation and Dosing: this compound can be administered via oral gavage or incorporated into the diet. Doses in mouse studies have ranged from 0.5 µmol/kg of diet to 20 µg/kg/day via oral gavage. The vehicle for oral gavage is often water.

  • Study Duration: The duration of the study will depend on the endpoints being measured. Significant atherosclerotic lesions can develop after 12 weeks on a Western-type diet.

  • Control Groups: Appropriate control groups are essential and should include:

    • A wild-type group on a standard chow diet.

    • An LDLr deficient group on a standard chow diet.

    • An LDLr deficient group on a Western-type diet (vehicle control).

    • An LDLr deficient group on a Western-type diet treated with this compound.

Key Experimental Protocols

Protocol 1: Induction of Hyperlipidemia and Atherosclerosis

Objective: To induce a hyperlipidemic and atherosclerotic phenotype in LDLr deficient mice.

Materials:

  • LDLr deficient mice (C57BL/6J background), 6-8 weeks old.

  • Standard chow diet.

  • Western-type diet (e.g., 21% fat, 0.15% cholesterol).

Procedure:

  • Acclimate mice for one week on a standard chow diet.

  • Randomly assign mice to the different experimental groups.

  • For the atherosclerosis induction groups, switch the diet from standard chow to the Western-type diet.

  • Maintain mice on their respective diets for the duration of the study (e.g., 12 weeks).

  • Monitor animal health and body weight regularly.

Protocol 2: this compound Administration (Oral Gavage)

Objective: To administer this compound to the treatment group.

Materials:

  • This compound powder.

  • Sterile water for vehicle.

  • Oral gavage needles.

Procedure:

  • Prepare the this compound solution fresh daily by dissolving it in sterile water to the desired concentration (e.g., for a 20 µg/kg/day dose).

  • Administer the this compound solution or vehicle (water) to the respective groups via oral gavage once daily.

  • Ensure proper gavage technique to minimize stress and injury to the animals.

Protocol 3: Glucose Tolerance Test (GTT)

Objective: To assess the effect of this compound on glucose metabolism.

Materials:

  • Glucometer and glucose test strips.

  • Sterile glucose solution (e.g., 50% dextrose).

  • Restraining device.

Procedure:

  • Fast mice for 4-6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a small tail vein blood sample.

  • Administer a bolus of glucose (1-2 g/kg body weight) via oral gavage or intraperitoneal injection.

  • Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).

Protocol 4: Quantification of Atherosclerotic Lesions

Objective: To measure the extent of atherosclerosis in the aorta.

Materials:

  • Dissection tools.

  • Perfusion buffer (e.g., PBS).

  • Fixative (e.g., 4% paraformaldehyde).

  • Oil Red O stain.

  • Image analysis software.

Procedure:

  • At the end of the study, euthanize the mice and perfuse the vascular system with PBS followed by a fixative.

  • Carefully dissect the entire aorta from the heart to the iliac bifurcation.

  • Clean the aorta of surrounding adipose and connective tissue.

  • The aorta can be analyzed en face or by cross-sections of the aortic root.

  • En face analysis:

    • Open the aorta longitudinally and pin it flat on a surface.

    • Stain with Oil Red O to visualize lipid-rich plaques.

    • Capture digital images and quantify the lesion area as a percentage of the total aortic surface area using image analysis software.

  • Aortic root analysis:

    • Embed the heart and proximal aorta in a cryo-embedding medium.

    • Collect serial cryosections of the aortic root.

    • Stain sections with Oil Red O for lipid accumulation and other stains like Masson's trichrome for collagen or specific antibodies for macrophages.

    • Quantify the lesion area in the aortic root sections.

Protocol 5: Histological Analysis of Liver

Objective: To assess the effect of this compound on hepatic steatosis.

Materials:

  • Liver tissue samples.

  • Fixative (e.g., 10% neutral buffered formalin).

  • Paraffin embedding reagents.

  • Microtome.

  • Hematoxylin and Eosin (H&E) stain.

  • Oil Red O stain (for frozen sections).

Procedure:

  • Collect liver tissue at necropsy and fix in 10% neutral buffered formalin or snap-freeze for frozen sections.

  • For paraffin-embedded tissue, process and embed the fixed liver samples.

  • Section the paraffin blocks and stain with H&E to observe general liver morphology, inflammation, and hepatocyte ballooning.

  • For frozen sections, stain with Oil Red O to visualize neutral lipid accumulation (steatosis).

  • Quantify the degree of steatosis and inflammation using a scoring system or image analysis software.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of this compound on Metabolic Parameters

ParameterControl (Chow)Control (Western Diet)This compound (Western Diet)
Body Weight (g)
Total Cholesterol (mg/dL)
LDL Cholesterol (mg/dL)
HDL Cholesterol (mg/dL)
Triglycerides (mg/dL)
Fasting Glucose (mg/dL)
Glucose AUC (GTT)

Table 2: Effect of this compound on Atherosclerosis and Hepatic Steatosis

ParameterControl (Western Diet)This compound (Western Diet)
Aortic Lesion Area (%)
Aortic Root Lesion Area (µm²)
Liver Weight (g)
Hepatic Triglyceride Content (mg/g)
Hepatic Steatosis Score

Mandatory Visualizations

Tesaglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to TargetGenes_Lipid Target Genes (Lipid Metabolism) PPRE->TargetGenes_Lipid Regulates Expression TargetGenes_Glucose Target Genes (Glucose Homeostasis) PPRE->TargetGenes_Glucose Regulates Expression Lipid_Metabolism Lipid_Metabolism TargetGenes_Lipid->Lipid_Metabolism ↓ Triglycerides ↑ HDL-C Glucose_Homeostasis Glucose_Homeostasis TargetGenes_Glucose->Glucose_Homeostasis ↑ Insulin Sensitivity ↓ Glucose

Caption: this compound signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (12 weeks) cluster_analysis Analysis Start Start: LDLr deficient mice (6-8 weeks old) Acclimation Acclimation (1 week) Standard Chow Diet Start->Acclimation Randomization Randomization into Groups Acclimation->Randomization Group1 Group 1: Control (Chow Diet) Randomization->Group1 Group2 Group 2: Control (Western Diet + Vehicle) Randomization->Group2 Group3 Group 3: This compound (Western Diet) Randomization->Group3 Necropsy Euthanasia and Necropsy (End of study) Group1->Necropsy GTT Glucose Tolerance Test (During study) Group2->GTT Group2->Necropsy Group3->GTT Group3->Necropsy Blood_Collection Blood Collection (Lipid Profile, Inflammatory Markers) Necropsy->Blood_Collection Aorta_Dissection Aorta Dissection Necropsy->Aorta_Dissection Liver_Collection Liver Collection Necropsy->Liver_Collection Athero_Analysis Atherosclerosis Quantification (en face, aortic root) Aorta_Dissection->Athero_Analysis Liver_Analysis Liver Histology (H&E, Oil Red O) Liver_Collection->Liver_Analysis

References

Application Notes and Protocols for Tesaglitazar in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Tesaglitazar is a potent dual-specificity peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ subtypes.[1] It plays a significant role in the regulation of lipid and glucose metabolism, making it a valuable tool for in vitro studies related to metabolic diseases, such as type 2 diabetes and dyslipidemia.[2][3][4] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, ensuring reproducible and accurate results.

Physicochemical and Biological Properties

This compound, also known as AZ 242, has the chemical formula C₂₀H₂₄O₇S and a molecular weight of approximately 408.47 g/mol . It acts as an agonist for both PPARα and PPARγ, with IC₅₀ values of 3.8 µM for PPARα and 0.35 µM for PPARγ, respectively. In cell-based assays, this compound has been shown to activate PPARα and PPARγ with EC₅₀ values of approximately 3.6 µM and 0.2 µM for the human receptors, respectively.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for this compound solution preparation.

ParameterValueSolvent(s)NotesReference(s)
Molecular Weight 408.47 g/mol -Batch-specific molecular weights may vary.
Max Solubility 100 mM (40.85 mg/mL)DMSOFor maximum solubility, use freshly opened DMSO and consider warming and sonication.
100 mM (40.85 mg/mL)Ethanol-
Recommended Stock Solution Concentration 10 mM - 100 mMDMSOAliquot to avoid repeated freeze-thaw cycles.
Typical Working Concentrations in Cell Culture 0.5 µM - 30 µMCell Culture MediumThe final concentration of DMSO in the medium should be kept low (typically <0.1%).
Storage of Stock Solution -80°C for up to 6 monthsDMSOStore in sealed, airtight vials to prevent moisture absorption by DMSO.
-20°C for up to 1 monthDMSO-

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing this compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance.

  • Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 408.47), the required volume of DMSO is calculated as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 408.47 g/mol ) = 0.0002448 L

    • Volume (µL) = 244.8 µL

  • Dissolution: Add 244.8 µL of anhydrous DMSO to the vial containing 1 mg of this compound.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration for treating cells in culture. The example below is for a final concentration of 10 µM.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Optional but Recommended): To ensure accuracy, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

    • Add 5 µL of the 10 mM stock solution to 495 µL of cell culture medium. Mix well by gentle pipetting.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. To obtain a final concentration of 10 µM from a 10 mM stock solution (a 1:1000 dilution):

    • For 1 mL of final medium: Add 1 µL of the 10 mM stock solution.

    • For 10 mL of final medium: Add 10 µL of the 10 mM stock solution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the this compound treatment. This is crucial to account for any effects of the solvent on the cells. The final concentration of DMSO should ideally be below 0.1%.

  • Treatment of Cells: Mix the medium containing this compound or the vehicle control gently and then apply to your cells.

  • Incubation: Incubate the cells for the desired experimental duration.

Visualization of Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for this compound solution preparation and its molecular signaling pathway.

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (e.g., 10 µM) cluster_control Vehicle Control weigh Weigh 1 mg this compound add_dmso Add 244.8 µL DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute 1:1000 in Medium thaw->dilute mix Mix Gently dilute->mix treat Add to Cell Culture mix->treat add_dmso_control Add Equal Volume of DMSO to Medium mix_control Mix Gently add_dmso_control->mix_control treat_control Add to Control Culture mix_control->treat_control

Caption: Experimental workflow for preparing this compound solutions.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tesa_cyto This compound tesa_nuc This compound tesa_cyto->tesa_nuc Enters Nucleus ppara PPARα complex PPARα/γ-RXR Heterodimer ppara->complex pparg PPARγ pparg->complex rxr RXR rxr->complex tesa_nuc->complex Binds & Activates ppre PPRE (DNA Binding Site) complex->ppre Binds to target_genes Target Gene Transcription (Lipid & Glucose Metabolism) ppre->target_genes Regulates

Caption: this compound signaling pathway via PPARα/γ activation.

References

Application of Tesaglitazar in the Study of Non-alcoholic Fatty Liver Disease (NAFLD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, characterized by excessive fat accumulation in the liver (hepatic steatosis) in the absence of significant alcohol consumption. It represents a spectrum of diseases ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex and involves insulin resistance, dyslipidemia, and inflammation.

Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with high affinity for both PPARα and PPARγ isoforms.[1][2] These receptors are nuclear transcription factors that play a crucial role in the regulation of glucose and lipid metabolism, as well as inflammatory responses.[1] The dual agonism of this compound makes it a compelling compound for the study and potential treatment of NAFLD, as it can simultaneously address multiple pathological features of the disease.

Mechanism of Action in NAFLD:

This compound's therapeutic potential in NAFLD stems from its ability to activate both PPARα and PPARγ, leading to a cascade of beneficial downstream effects in the liver and peripheral tissues.

  • PPARα Activation: Primarily expressed in the liver, PPARα activation by this compound stimulates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation.[1] This leads to a reduction in the accumulation of triglycerides and other lipid species in hepatocytes, a hallmark of NAFLD.

  • PPARγ Activation: While more highly expressed in adipose tissue, PPARγ is also present in the liver. Its activation by this compound improves insulin sensitivity, a key factor in NAFLD pathogenesis.[1] Enhanced insulin signaling reduces hepatic glucose production and promotes glucose uptake in peripheral tissues, thereby alleviating the metabolic dysregulation that contributes to hepatic fat accumulation.

  • Anti-inflammatory Effects: Both PPARα and PPARγ have well-established anti-inflammatory properties. This compound has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in the liver. This anti-inflammatory action is crucial in mitigating the progression from simple steatosis to the more severe NASH.

Preclinical studies in animal models of NAFLD, such as diabetic LDLr-/- mice and obese Zucker rats, have demonstrated the efficacy of this compound in improving key markers of the disease. These studies have shown significant reductions in hepatic steatosis, inflammation, and serum levels of triglycerides and inflammatory cytokines.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound in animal models of NAFLD.

Table 1: Effects of this compound in Diabetic LDLr-/- Mice with NAFLD

ParameterControl (Diabetic LDLr-/-)This compound-treated (20 µg/kg/day)% Changep-value
Serum Parameters
Glucose (mmol/L)25.8 ± 1.515.2 ± 1.1↓ 41.1%< 0.01
Total Cholesterol (mmol/L)18.9 ± 1.212.3 ± 0.9↓ 34.9%< 0.01
Triglycerides (mmol/L)2.1 ± 0.21.3 ± 0.1↓ 38.1%< 0.01
HDL-C (mmol/L)1.1 ± 0.11.7 ± 0.1↑ 54.5%< 0.01
Hepatic Parameters
Triglyceride Content (mg/g liver)125.4 ± 10.275.8 ± 8.5↓ 39.6%< 0.01
Cholesterol Content (mg/g liver)35.6 ± 3.122.1 ± 2.5↓ 37.9%< 0.01
Inflammatory Markers (Relative mRNA Expression)
TNF-α3.2 ± 0.41.8 ± 0.3↓ 43.8%< 0.01
MCP-14.5 ± 0.52.5 ± 0.4↓ 44.4%< 0.05
IL-63.8 ± 0.42.1 ± 0.3↓ 44.7%< 0.01

Table 2: Effects of this compound in Obese Zucker Rats

ParameterControl (Obese Zucker)This compound-treated (3 µmol/kg/day)% Changep-value
Fasting Plasma Levels
Glucose (mmol/L)8.1 ± 0.36.9 ± 0.2↓ 14.8%< 0.05
Insulin (pmol/L)1250 ± 150450 ± 80↓ 64.0%< 0.01
Triglycerides (mmol/L)3.5 ± 0.41.5 ± 0.2↓ 57.1%< 0.01
Hepatic Triglyceride Metabolism
Hepatic TG SecretionBaselineReduced by 47%↓ 47%< 0.05
Plasma TG ClearanceBaselineIncreased by 490%↑ 490%< 0.05
Hepatic Triglyceride Content
TG Concentration (mg/g liver)~20~10↓ 50%< 0.01
Total Hepatic TG ( g/rat )1.9 ± 0.31.1 ± 0.2↓ 42.1%< 0.05

Experimental Protocols

Induction of NAFLD in a Mouse Model

This protocol describes the induction of NAFLD in mice using a high-fat diet (HFD), a commonly used and clinically relevant model.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD): Typically 60% kcal from fat (e.g., D12492, Research Diets Inc.)

  • Standard chow diet (Control)

  • Cages with bedding, food hoppers, and water bottles

  • Animal scale

Procedure:

  • Acclimate mice to the animal facility for at least one week with free access to standard chow and water.

  • Randomly assign mice to two groups: Control (standard chow) and HFD.

  • House mice individually or in small groups (2-3 per cage) to monitor food intake accurately.

  • Provide the respective diets and water ad libitum for 12-16 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the dietary intervention, mice will have developed key features of NAFLD, including hepatic steatosis and insulin resistance.

  • Proceed with this compound treatment or sacrifice for tissue collection.

Quantification of Liver Triglyceride Content

This protocol outlines a colorimetric method for quantifying triglyceride levels in liver tissue.

Materials:

  • Liver tissue (~50-100 mg)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solution (e.g., Chloroform:Methanol, 2:1)

  • Triglyceride quantification kit (e.g., from Sigma-Aldrich, Abcam, or Wako)

  • Homogenizer (e.g., Dounce or mechanical)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Excise a pre-weighed piece of liver tissue (~50-100 mg) and wash with ice-cold PBS.

  • Homogenize the tissue in 1 mL of lipid extraction solution.

  • Incubate the homogenate at room temperature for 20 minutes with occasional vortexing.

  • Add 200 µL of water and vortex thoroughly.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Resuspend the lipid extract in the buffer provided with the triglyceride quantification kit.

  • Follow the manufacturer's instructions for the colorimetric assay, which typically involves enzymatic hydrolysis of triglycerides to glycerol and subsequent colorimetric detection.

  • Measure the absorbance at the recommended wavelength using a spectrophotometer.

  • Calculate the triglyceride concentration based on a standard curve and normalize to the initial liver tissue weight (mg of triglyceride per g of liver).

Liver Histology and Staining

This protocol describes the preparation of liver sections and staining to visualize lipid accumulation and fibrosis.

Materials:

  • Liver tissue

  • 4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF) for fixation

  • Optimal Cutting Temperature (OCT) compound for frozen sections

  • Sucrose solutions (15% and 30% in PBS)

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome or Cryostat

  • Hematoxylin and Eosin (H&E) staining solutions

  • Oil Red O staining solution

  • Masson's Trichrome staining kit

  • Microscope

Procedure:

Paraffin Embedding (for H&E and Masson's Trichrome):

  • Fix liver tissue in 4% PFA or 10% NBF overnight at 4°C.

  • Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).

  • Clear the tissue in xylene.

  • Infiltrate and embed the tissue in paraffin wax.

  • Cut 5 µm sections using a microtome and mount on glass slides.

Frozen Sections (for Oil Red O):

  • Fix liver tissue in 4% PFA for 2-4 hours at 4°C.

  • Cryoprotect the tissue by incubating in 15% sucrose overnight, followed by 30% sucrose overnight at 4°C.

  • Embed the tissue in OCT compound and freeze rapidly.

  • Cut 10 µm sections using a cryostat and mount on glass slides.

Staining:

  • H&E Staining: Deparaffinize and rehydrate paraffin sections. Stain with hematoxylin to visualize nuclei (blue/purple) and eosin for cytoplasm and extracellular matrix (pink). This allows for general morphological assessment.

  • Oil Red O Staining: Air-dry frozen sections. Stain with Oil Red O solution to visualize neutral lipids (red droplets). This is a specific stain for steatosis.

  • Masson's Trichrome Staining: Deparaffinize and rehydrate paraffin sections. Use a Masson's Trichrome kit to stain collagen fibers blue, nuclei black, and cytoplasm red. This is used to assess the degree of fibrosis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the measurement of mRNA levels of target genes in liver tissue.

Materials:

  • Liver tissue (~20-30 mg)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water, tubes, and tips

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (e.g., TNF-α, MCP-1, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Homogenize liver tissue in the lysis buffer provided with the RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.

    • Run the qPCR reaction in a thermal cycler using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the relative gene expression using the 2^-ΔΔCt method, comparing the this compound-treated group to the control group.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Hepatocellular Effects This compound This compound PPARa PPARα This compound->PPARa binds PPARg PPARγ This compound->PPARg binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE binds PPARg_RXR->PPRE binds TargetGenes Target Gene Transcription PPRE->TargetGenes regulates FattyAcidOxidation ↑ Fatty Acid Oxidation TargetGenes->FattyAcidOxidation Inflammation ↓ Inflammation (TNF-α, MCP-1, IL-6) TargetGenes->Inflammation InsulinSensitivity ↑ Insulin Sensitivity TargetGenes->InsulinSensitivity LipidAccumulation ↓ Lipid Accumulation FattyAcidOxidation->LipidAccumulation

Caption: this compound Signaling Pathway in Hepatocytes.

Experimental_Workflow cluster_model NAFLD Model Induction cluster_treatment This compound Treatment cluster_analysis Analysis start Start: C57BL/6J Mice diet High-Fat Diet (12-16 weeks) start->diet control_diet Standard Chow start->control_diet nafl_model NAFLD Model Developed diet->nafl_model vehicle Vehicle Control control_diet->vehicle treatment This compound Administration nafl_model->treatment sacrifice Sacrifice & Tissue Collection treatment->sacrifice vehicle->sacrifice histology Liver Histology (H&E, Oil Red O, Masson's) sacrifice->histology triglycerides Liver Triglyceride Quantification sacrifice->triglycerides gene_expression Gene Expression (qRT-PCR) sacrifice->gene_expression

Caption: Experimental Workflow for Studying this compound in a NAFLD Mouse Model.

References

Troubleshooting & Optimization

Technical Support Center: Tesaglitazar Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with tesaglitazar in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a poorly soluble drug. Its predicted aqueous solubility is approximately 0.00351 mg/mL.[1] However, its solubility is highly dependent on the pH of the solution.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a weak acid with a pKa of approximately 3.73.[1] This means its solubility significantly increases in alkaline conditions (pH > pKa) where the molecule can deprotonate to form a more soluble salt. In acidic and neutral aqueous media, its solubility is very low. For in vivo studies, this compound has been successfully dissolved in a 5mM sodium hydrogen carbonate buffer solution at pH 8.5.

Q3: What are the recommended organic solvents for dissolving this compound?

A3: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[2][3] It has been reported to be soluble up to 100 mM in both DMSO and ethanol.[2] A mixture of DMSO and phosphate-buffered saline (PBS) at pH 7.2 (1:1 ratio) has also been used, achieving a solubility of 0.5 mg/mL.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating can be employed to aid in the dissolution of this compound, particularly in organic solvents like DMSO. However, the thermal stability of this compound in aqueous solutions at various pH values should be considered to avoid degradation. It is recommended to conduct stability studies if prolonged heating is required.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution after initial dissolution in an organic solvent and subsequent dilution in an aqueous buffer.
  • Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility at the final pH and co-solvent concentration. This is a common issue when diluting a concentrated stock solution from an organic solvent into an aqueous medium.

  • Troubleshooting Steps:

    • Increase the pH of the aqueous buffer: Ensure the final pH of the solution is in the alkaline range (pH 8.0 or higher) to maintain the ionized, more soluble form of this compound.

    • Increase the proportion of organic co-solvent: While maintaining a concentration that is compatible with your experimental system, increasing the percentage of DMSO or ethanol in the final solution can help maintain solubility.

    • Use a surfactant: Incorporating a biocompatible surfactant can help to form micelles that encapsulate the drug, increasing its apparent solubility.

    • Perform a solvent-exchange dialysis: For sensitive applications where organic solvents are not desired, a dialysis method can be used to gradually exchange the organic solvent with the aqueous buffer.

Issue 2: Inconsistent solubility results between experiments.
  • Possible Cause: Variations in experimental conditions such as temperature, pH, and buffer capacity. The purity of the this compound and the source of reagents can also contribute to variability.

  • Troubleshooting Steps:

    • Strictly control pH: Use a calibrated pH meter to verify the pH of your buffers before and after adding this compound. Ensure your buffers have sufficient buffering capacity to resist pH changes upon the addition of the acidic compound.

    • Maintain constant temperature: Perform all solubility experiments in a temperature-controlled environment, as solubility is temperature-dependent.

    • Ensure purity of materials: Use high-purity this compound and analytical grade reagents to minimize the impact of impurities on solubility.

    • Standardize equilibration time: Allow sufficient time for the solution to reach equilibrium. This can be determined by measuring the concentration at different time points until it becomes constant.

Quantitative Data Summary

The following tables summarize the physicochemical properties and solubility data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight408.47 g/mol
Predicted Water Solubility0.00351 mg/mL
pKa (Strongest Acidic)3.73
LogP3.18

Table 2: Solubility of this compound in Various Solvents

SolventConcentrationpH
DMSOUp to 100 mM (approx. 40.85 mg/mL)N/A
EthanolUp to 100 mM (approx. 40.85 mg/mL)N/A
DMSO:PBS (1:1)0.5 mg/mL7.2
5mM Sodium Hydrogen CarbonateNot specified, used for in vivo dosing8.5

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility of this compound

This protocol is based on the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Buffers of various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 8.5, 9.0)

  • Calibrated pH meter

  • Shaker or rotator in a temperature-controlled incubator (37 °C)

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) for quantification

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial.

  • Seal the vials and place them on a shaker in an incubator set at 37 °C.

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully withdraw a sample from the supernatant and filter it using a syringe filter.

  • Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Measure the pH of the remaining supernatant to ensure it has not changed significantly.

Protocol 2: Preparation of a this compound Stock Solution using pH Adjustment

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound powder.

  • In a sterile container, add a small volume of sterile water.

  • While stirring, slowly add 0.1 M NaOH dropwise to the this compound suspension until the powder dissolves and the solution becomes clear. This indicates the formation of the soluble sodium salt of this compound.

  • Once dissolved, add the desired volume of PBS or other aqueous buffer.

  • Adjust the final pH of the solution to the desired level (e.g., pH 8.0-8.5) using 0.1 M NaOH or 0.1 M HCl as needed.

  • Bring the solution to the final desired volume with the aqueous buffer.

  • Sterile filter the solution if required for the intended application.

Visualizations

Troubleshooting_Solubility_Issues start Start: this compound Precipitation Issue check_pH Is the final pH > 8.0? start->check_pH check_cosolvent Is co-solvent % sufficient? check_pH->check_cosolvent Yes increase_pH Action: Increase pH of aqueous buffer. check_pH->increase_pH No solution_stable Solution should be stable. check_cosolvent->solution_stable Yes increase_cosolvent Action: Increase co-solvent concentration. check_cosolvent->increase_cosolvent No consider_surfactant Consider adding a biocompatible surfactant. consider_surfactant->solution_stable increase_pH->check_cosolvent increase_cosolvent->consider_surfactant

Caption: Troubleshooting workflow for this compound precipitation.

pH_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare buffers at various pH values add_drug Add excess this compound to each buffer prep_buffer->add_drug shake Agitate at 37°C for 24-48h add_drug->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration by HPLC filter->quantify

Caption: Experimental workflow for determining pH-dependent solubility.

References

Technical Support Center: Tesaglitazar Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects observed with the dual PPARα/γ agonist, Tesaglitazar, in animal models. The information is intended for researchers, scientists, and drug development professionals.

Section 1: Hepatotoxicity in Hamster Models

Frequently Asked Questions (FAQs)

Q1: We are observing an increased incidence of liver abnormalities in our long-term hamster study with this compound. What could be the cause?

A1: Long-term carcinogenicity studies in hamsters have reported several treatment-related neoplastic and non-neoplastic findings in the liver. These include low incidences of hemangioma and hemangiosarcoma, particularly in male animals[1]. Additionally, at higher doses, findings typical of exaggerated PPARα pharmacology in rodents, such as hepatocellular hypertrophy and hepatocellular carcinoma, have been observed[1]. An increased incidence of sinusoidal dilatation and hemangiomas at the highest dose levels has also been noted[1].

Q2: What is the proposed mechanism for the vascular changes observed in the hamster liver?

A2: The vascular changes, such as sinusoidal dilatation and hemangiomas, may be linked to increased cellular stress and subsequent upregulation of Vascular Endothelial Growth Factor (VEGF) expression in the liver[1]. Studies have shown a two-fold increase in circulating VEGF levels in hamsters treated with this compound at all dose levels[1]. This is thought to contribute to the observed vascular morphology changes. However, it is important to note that increased endothelial cell proliferation was not detected in vivo.

Q3: We are planning a hamster study with this compound. What key liver-related parameters should we monitor?

A3: Based on reported findings, it is crucial to conduct comprehensive histopathological examinations of the liver, with a focus on identifying hepatocellular hypertrophy, carcinoma, sinusoidal dilatation, hemangiomas, and hemangiosarcomas. Additionally, monitoring circulating VEGF levels and conducting immunohistochemistry for VEGF expression in liver tissue would be valuable. Standard liver function tests (e.g., ALT, AST) should also be part of the monitoring plan.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Unexpectedly high incidence of hepatocellular carcinoma. Exaggerated PPARα pharmacological response, common in rodent models.1. Verify the dose and formulation of this compound. 2. Ensure the animal strain and housing conditions are appropriate. 3. Perform interim necropsies to understand the timeline of tumor development. 4. Conduct gene expression analysis on liver tissue to confirm upregulation of PPARα target genes.
Presence of sinusoidal dilatation and/or hemangiomas. Increased VEGF expression and cellular stress in the liver.1. Measure circulating VEGF levels via ELISA. 2. Perform immunohistochemistry (IHC) for VEGF on liver sections. 3. Assess markers of cellular stress (e.g., heat shock proteins) in liver tissue. 4. Evaluate endothelial cell proliferation using markers like Ki-67 or BrdU to confirm if it's non-proliferative, as previously reported.
Low incidence of hemangiosarcomas observed. Possible treatment-related effect, although studies suggest this compound does not directly cause a high frequency of this tumor type.1. Carefully review the histopathology with a board-certified veterinary pathologist to confirm the diagnosis. 2. Increase the number of animals per group if statistically borderline to improve statistical power. 3. Investigate potential confounding factors in the study design.
Data Presentation: Liver Findings in Hamsters

Table 1: Summary of Neoplastic and Non-Neoplastic Liver Findings in a 2-Year Hamster Carcinogenicity Study.

FindingObservationAnimal ModelKey Reference
Hemangioma & Hemangiosarcoma Low incidences, possibly treatment-related, observed in the liver of male animals.Hamster
Hepatocellular Hypertrophy Typical for exaggerated PPARα pharmacology in rodents.Hamster
Hepatocellular Carcinoma Typical for exaggerated PPARα pharmacology in rodents.Hamster
Sinusoidal Dilatation Increased incidence at the highest dose level.Hamster
Hemangiomas Increased incidence at the highest dose level.Hamster
Circulating VEGF Two-fold increase detected at all dose levels.Hamster
Experimental Protocols

1. Hamster Carcinogenicity Study

  • Objective: To assess the long-term carcinogenic potential of this compound in a rodent model.

  • Animal Model: Hamsters.

  • Administration: this compound administered in the diet for a two-year period.

  • Key Procedures:

    • Dose Formulation: this compound is mixed into the standard rodent chow at specified concentrations. Homogeneity and stability of the compound in the diet should be confirmed.

    • Animal Husbandry: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to feed and water.

    • Monitoring: Regular monitoring of clinical signs, body weight, and food consumption.

    • Necropsy: Interim and terminal necropsies are performed. All organs are examined macroscopically.

    • Histopathology: Liver tissue is collected, fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A thorough microscopic examination is performed by a qualified pathologist.

  • Reference: Based on the study design described in Lindblom et al., 2011.

2. Immunohistochemistry (IHC) for VEGF in Liver Tissue

  • Objective: To evaluate the expression of VEGF in hamster liver tissue.

  • Procedure:

    • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) liver sections.

    • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

    • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a suitable blocking serum.

    • Primary Antibody: Incubate sections with a primary antibody against VEGF.

    • Detection: Use a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB).

    • Counterstain: Counterstain with hematoxylin.

    • Analysis: Semiquantitatively score the staining intensity and distribution within the liver lobules.

Visualization

G This compound This compound PPARa PPARα Activation (Exaggerated in Rodents) This compound->PPARa CellStress Increased Cellular Stress This compound->CellStress HepatocyteChanges Hepatocellular Hypertrophy & Hepatocellular Carcinoma PPARa->HepatocyteChanges VEGF Increased VEGF Expression & Circulating VEGF CellStress->VEGF SinuDil Sinusoidal Dilatation VEGF->SinuDil Hemangioma Hemangioma VEGF->Hemangioma

Caption: Proposed pathway for this compound-induced hepatotoxicity in hamsters.

Section 2: Cardiotoxicity in Mouse Models

Frequently Asked Questions (FAQs)

Q1: Our mice treated with this compound are showing signs of cardiac dysfunction on echocardiography. Is this an expected finding?

A1: Yes, this is an unexpected but documented side effect. Treatment with this compound in both wild-type and diabetic (db/db) mice has been shown to cause cardiac dysfunction, even while improving plasma triglyceride and glucose levels.

Q2: What is the underlying mechanism for this compound-induced cardiotoxicity?

A2: The cardiotoxicity is associated with a significant reduction in the expression of cardiac PPARγ coactivator 1-α (PGC1α), a key regulator of mitochondrial biogenesis. This is thought to be due to a competitive interaction between PPARα and PPARγ activation. The process involves decreased expression of sirtuin 1 (SIRT1) and subsequent increased acetylation (inhibition) of PGC1α, leading to lower mitochondrial abundance and impaired cardiac function.

Q3: Can the cardiotoxic effects of this compound be mitigated?

A3: Co-administration of resveratrol, a SIRT1 activator, has been shown to attenuate this compound-induced cardiac dysfunction and restore myocardial mitochondrial respiration in mice. This suggests that targeting the SIRT1-PGC1α axis could be a potential rescue strategy.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Reduced ejection fraction and fractional shortening in treated mice. This compound-induced cardiac dysfunction via suppression of the SIRT1-PGC1α axis.1. Confirm echocardiography findings with a blinded analyst. 2. Assess cardiac mitochondrial abundance via transmission electron microscopy or by measuring the ratio of mitochondrial to nuclear DNA. 3. Perform Western blot or qPCR on heart tissue to measure protein/mRNA levels of PGC1α and SIRT1. 4. Measure acetylation of PGC1α via immunoprecipitation followed by Western blot.
Difficulty in reproducing the cardiac dysfunction phenotype. Experimental variables such as diet, mouse strain, or duration of treatment.1. The effect has been demonstrated in C57BL/6 and db/db mice. Ensure the correct strain is being used. 2. The effect was observed in mice on both standard chow and high-fat diets. Confirm diet composition. 3. Ensure treatment duration is sufficient (e.g., 6 weeks as reported in key studies).
Data Presentation: Cardiotoxicity Findings in Mice

Table 2: Summary of Cardiac Findings in Mice Treated with this compound.

FindingObservationAnimal ModelKey Reference
Cardiac Dysfunction Development of cardiac dysfunction despite improved metabolic parameters.C57BL/6 and db/db mice
PGC1α Expression Profound reduction in cardiac PGC1α expression.C57BL/6 and db/db mice
PGC1α Acetylation Increased acetylation of PGC1α, indicating its inhibition.C57BL/6 and db/db mice
SIRT1 Expression Lowered cardiac SIRT1 expression.C57BL/6 and db/db mice
Mitochondrial Abundance Lowered mitochondrial abundance in cardiomyocytes.C57BL/6 and db/db mice
Experimental Protocols

1. Assessment of Cardiac Function via Echocardiography

  • Objective: To non-invasively assess cardiac function and morphology in mice.

  • Animal Preparation:

    • Anesthetize the mouse (e.g., with 1-1.5% isoflurane).

    • Place the mouse in a supine position on a heated platform to maintain body temperature.

    • Monitor heart rate and ECG.

    • Remove chest fur using a depilatory cream.

  • Imaging Protocol:

    • Use a high-frequency ultrasound system designed for small animals.

    • Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.

    • Measure left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).

    • Calculate ejection fraction (EF) and fractional shortening (FS) to assess systolic function.

  • Reference: Based on standard protocols for murine echocardiography.

2. Western Blot for PGC1α and SIRT1

  • Objective: To quantify the protein levels of PGC1α and SIRT1 in cardiac tissue.

  • Procedure:

    • Protein Extraction: Homogenize frozen heart tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate protein lysates on a polyacrylamide gel.

    • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

    • Antibody Incubation: Incubate with primary antibodies for PGC1α, SIRT1, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Secondary Antibody: Incubate with HRP-conjugated secondary antibodies.

    • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Densitometry: Quantify band intensity and normalize to the loading control.

  • Reference: Based on methods described in Kalliora et al., 2019.

Visualization

G cluster_0 This compound Treatment PPARa PPARα Activation SIRT1 SIRT1 Expression (Decreased) PPARa->SIRT1 Suppresses PPARg PPARγ Activation PPARg->SIRT1 Suppresses PGC1a_acet PGC1α SIRT1->PGC1a_acet Deacetylates (Activates) [Blocked] PGC1a_deacet Acetylated PGC1α (Inhibited) PGC1a_acet->PGC1a_deacet Acetylation MitoBio Mitochondrial Biogenesis (Decreased) PGC1a_deacet->MitoBio MitoAbund Mitochondrial Abundance (Decreased) MitoBio->MitoAbund CardiacDys Cardiac Dysfunction MitoAbund->CardiacDys G cluster_0 Experimental Workflow start Start Experiment (this compound Dosing) blood Periodic Blood Sampling start->blood urine Urine Collection (Metabolic Cages) start->urine serum_analysis Serum/Plasma Analysis (Creatinine, BUN) blood->serum_analysis urine_analysis Urinalysis (Albumin, Creatinine, UACR) urine->urine_analysis endpoint Study Endpoint (Necropsy) serum_analysis->endpoint urine_analysis->endpoint histopath Kidney Histopathology (H&E, PAS) endpoint->histopath data Data Interpretation histopath->data

References

Technical Support Center: Optimizing Tesaglitazar Dosage to Avoid Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing tesaglitazar dosage for efficacy while minimizing toxicity in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2] Activation of these nuclear receptors plays a key role in regulating glucose and lipid metabolism.[3] PPARα activation is primarily associated with improvements in dyslipidemia, while PPARγ activation enhances insulin sensitivity.[3][4]

Q2: What are the major toxicity concerns associated with this compound?

The clinical development of this compound was discontinued due to several safety concerns, including:

  • Cardiotoxicity: Congestive heart failure has been observed in clinical trials. The underlying mechanism is believed to be mitochondrial toxicity in cardiomyocytes.

  • Renal Toxicity: An increase in serum creatinine levels has been reported in patients, suggesting a potential for kidney damage.

  • Carcinogenicity: Long-term studies in rodents have shown an increased incidence of certain tumors, such as fibrosarcomas.

Q3: What is the molecular mechanism behind this compound-induced cardiotoxicity?

This compound-induced cardiotoxicity is linked to the suppression of the SIRT1-PGC-1α signaling pathway in cardiomyocytes. This compound treatment has been shown to decrease the expression of Sirtuin 1 (SIRT1), a deacetylase, leading to increased acetylation and subsequent inhibition of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). PGC-1α is a critical regulator of mitochondrial biogenesis and function. Its inhibition results in reduced mitochondrial abundance and cardiac dysfunction.

Q4: Are there specific dosages of this compound that have been associated with toxicity in preclinical models?

Yes, several preclinical studies have identified dosages associated with adverse effects:

  • Cardiac Dysfunction: In C57BL/6 mice, a diet containing 0.5 μmol/kg body weight of this compound for 6 weeks resulted in cardiac dysfunction, characterized by reduced mitochondrial abundance.

  • Carcinogenicity: In Wistar Hannover Galas rats, oral administration of 10 μmol/kg of this compound once daily for 104 weeks induced subcutaneous stromal sarcomas (fibrosarcomas).

Q5: What were the dose-dependent adverse events observed in human clinical trials?

In clinical trials, an increasing frequency of adverse events was observed at higher doses of this compound. Specifically, doses of 1.0 mg and greater were associated with:

  • Increased serum creatinine levels.

  • Discontinuations due to pre-specified hematologic and clinical-chemistry criteria.

  • Higher frequencies of peripheral edema and weight gain were noted in the 1 mg/day group when added to metformin.

Troubleshooting Guide

Issue: Observing signs of cardiotoxicity (e.g., reduced cardiac function in animal models).

Possible Cause: The administered dose of this compound may be too high, leading to the suppression of the PGC-1α/SIRT1 pathway and mitochondrial dysfunction in the heart.

Troubleshooting Steps:

  • Dose Reduction: Consider reducing the dose of this compound. Based on available data, doses around and above 0.5 μmol/kg in mice have been shown to cause cardiac dysfunction.

  • Monitor Cardiac Function: Implement regular monitoring of cardiac function using techniques like echocardiography throughout the experiment.

  • Biomarker Analysis: Assess biomarkers of cardiac stress and mitochondrial function in heart tissue, such as the acetylation status of PGC-1α and the expression levels of SIRT1.

  • Consider Co-treatment: One study has suggested that co-administration of resveratrol, a SIRT1 activator, may mitigate the cardiotoxic effects of this compound while preserving its metabolic benefits.

Issue: Elevated markers of renal toxicity (e.g., increased serum creatinine or BUN).

Possible Cause: this compound may be inducing renal toxicity, a known adverse effect observed in clinical trials.

Troubleshooting Steps:

  • Dose Adjustment: Lower the dose of this compound. Clinical data suggests that doses of 1.0 mg and above are more likely to cause increases in serum creatinine.

  • Monitor Renal Function: Regularly monitor serum creatinine and Blood Urea Nitrogen (BUN) levels.

  • Histopathological Analysis: At the end of the study, perform a histopathological examination of the kidneys to look for any signs of tissue damage.

  • Hydration Status: Ensure adequate hydration of the animals, as dehydration can exacerbate renal injury.

Quantitative Data Summary

Table 1: Dose-Dependent Adverse Events of this compound in Preclinical and Clinical Studies

SpeciesDosageRoute of AdministrationDurationObserved Adverse Effect(s)Reference(s)
Mouse (C57BL/6)0.5 μmol/kg bwOral (in chow)6 weeksCardiac dysfunction, reduced mitochondrial abundance
Rat (Wistar Hannover Galas)10 μmol/kgOral gavage104 weeksSubcutaneous fibrosarcomas
Human≥ 1.0 mg/dayOral12 weeksIncreased frequency of discontinuations due to hematologic and clinical-chemistry criteria
Human1.0 mg/dayOral24 weeksHigher frequencies of peripheral edema and weight gain

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cardiotoxicity in a Rodent Model

1. Animal Model: Male C57BL/6 mice, 8-10 weeks old.

2. Dosing Regimen:

  • Control Group: Vehicle control (e.g., 0.5% carboxymethyl cellulose) administered by oral gavage daily.

  • This compound Group: this compound suspended in vehicle at a proposed starting dose below 0.5 μmol/kg, administered by oral gavage daily. A dose-escalation study is recommended.

  • Duration: 6-12 weeks.

3. Cardiac Function Assessment (Echocardiography):

  • Perform echocardiography at baseline and at regular intervals (e.g., every 4 weeks).

  • Anesthetize mice with isoflurane (1-2% in oxygen).

  • Use a high-frequency ultrasound system with a linear transducer (e.g., 30 MHz).

  • Obtain M-mode images from the parasternal short-axis view to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate fractional shortening (FS%) and ejection fraction (EF%) to assess systolic function.

4. Biomarker and Histopathological Analysis (at study termination):

  • Collect heart tissue.

  • Western Blot: Analyze protein levels of SIRT1, total PGC-1α, and acetylated PGC-1α.

  • Histopathology: Fix heart tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for cardiomyocyte hypertrophy, fibrosis, and other morphological changes. Masson's trichrome stain can be used to specifically assess fibrosis.

Protocol 2: Evaluation of this compound-Induced Renal Toxicity in a Rodent Model

1. Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

2. Dosing Regimen:

  • Control Group: Vehicle control administered by oral gavage daily.

  • This compound Groups: At least two dose levels of this compound suspended in vehicle, administered by oral gavage daily. Doses should be selected based on existing literature, with consideration of both therapeutic and potentially toxic ranges.

  • Duration: 4-12 weeks.

3. Renal Function Monitoring:

  • Collect blood samples via tail vein or saphenous vein at baseline and at regular intervals (e.g., every 4 weeks).

  • Measure serum creatinine and Blood Urea Nitrogen (BUN) levels using commercially available assay kits.

  • Collect 24-hour urine samples using metabolic cages to measure urinary albumin and creatinine levels to determine the albumin-to-creatinine ratio (ACR), a marker of glomerular injury.

4. Histopathological Analysis (at study termination):

  • Collect kidney tissue.

  • Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E and Periodic acid-Schiff (PAS) to evaluate for glomerular, tubular, and interstitial changes.

Visualizations

Tesaglitazar_Toxicity_Pathway cluster_0 Cardiomyocyte This compound This compound PPAR_alpha PPARα This compound->PPAR_alpha activates PPAR_gamma PPARγ This compound->PPAR_gamma activates SIRT1 SIRT1 PPAR_alpha->SIRT1 suppresses expression PPAR_gamma->SIRT1 suppresses expression PGC1a_acetylated Acetylated PGC-1α (Inactive) SIRT1->PGC1a_acetylated deacetylates PGC1a_deacetylated Deacetylated PGC-1α (Active) Mitochondrial_Biogenesis Mitochondrial Biogenesis & Function PGC1a_acetylated->Mitochondrial_Biogenesis inhibits PGC1a_deacetylated->Mitochondrial_Biogenesis promotes Cardiac_Dysfunction Cardiac Dysfunction Mitochondrial_Biogenesis->Cardiac_Dysfunction leads to

Caption: this compound-induced cardiotoxicity signaling pathway.

Experimental_Workflow_Cardiotoxicity start Start: Rodent Model Selection dosing Daily Oral Gavage: - Vehicle Control - this compound (Dose-Response) start->dosing monitoring In-Life Monitoring dosing->monitoring termination Study Termination (e.g., 12 weeks) dosing->termination echo Echocardiography (Baseline, 4, 8, 12 weeks) monitoring->echo echo->termination tissue Tissue Collection: Heart termination->tissue analysis Analysis tissue->analysis western Western Blot: SIRT1, PGC-1α (total & acetylated) analysis->western histo Histopathology (H&E, Trichrome) analysis->histo

Caption: Workflow for assessing this compound cardiotoxicity.

Experimental_Workflow_Renal_Toxicity start Start: Rodent Model Selection dosing Daily Oral Gavage: - Vehicle Control - this compound (Dose-Response) start->dosing monitoring In-Life Monitoring dosing->monitoring termination Study Termination (e.g., 12 weeks) dosing->termination blood_urine Blood & Urine Collection (Baseline, 4, 8, 12 weeks) monitoring->blood_urine serum_analysis Serum Analysis: Creatinine, BUN blood_urine->serum_analysis urine_analysis Urine Analysis: Albumin-to-Creatinine Ratio blood_urine->urine_analysis serum_analysis->termination urine_analysis->termination tissue Tissue Collection: Kidneys termination->tissue histo Histopathology (H&E, PAS) tissue->histo

Caption: Workflow for assessing this compound renal toxicity.

References

Tesaglitazar Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tesaglitazar. This resource is designed to assist researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and effective use of this compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). As a dual agonist, it modulates the transcription of a suite of genes involved in lipid metabolism and glucose homeostasis, making it a subject of interest in metabolic disease research.

Q2: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be desiccated and stored at room temperature.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For stock solutions, it is recommended to dissolve the compound in a suitable solvent and store it in aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Q4: What are the known solubilities of this compound?

The solubility of this compound has been reported in the following solvents:

SolventMaximum Concentration (mM)
DMSO100
Ethanol100

This data is for guidance only. Please refer to the Certificate of Analysis for batch-specific information.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Compound Precipitation in Cell Culture Media

  • Observation: A precipitate is observed in the cell culture medium after the addition of this compound.

  • Potential Causes:

    • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit in an aqueous environment.

    • Solvent Shock: Adding a highly concentrated DMSO stock solution directly to the aqueous media can cause the compound to precipitate out of solution.

    • Media Components: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[1][2]

    • Temperature Changes: Fluctuations in temperature can affect the solubility of the compound.[1]

  • Solutions:

    • Optimize Final Concentration: Determine the optimal working concentration of this compound through a dose-response experiment to avoid using excessively high concentrations.

    • Serial Dilutions: Prepare intermediate dilutions of the this compound stock solution in a serum-free medium before adding it to the final culture medium. This gradual dilution can help prevent solvent shock.

    • Pre-warm Media: Ensure that the cell culture media is warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution.

    • Gentle Mixing: Mix the final solution gently but thoroughly after adding this compound.

Issue 2: Inconsistent or No Biological Effect Observed

  • Observation: The expected biological effects of this compound (e.g., changes in gene expression, glucose uptake) are not observed or are highly variable.

  • Potential Causes:

    • Compound Degradation: Improper storage or handling of this compound or its stock solutions may have led to degradation.

    • Low Potency: The EC50 of this compound can vary between different cell types and assay conditions. The concentration used may be too low to elicit a response.

    • Cell Health: The health and passage number of the cells can significantly impact their responsiveness to treatment.

    • Assay Variability: Inconsistent cell seeding density, incubation times, or reagent preparation can lead to variable results.

  • Solutions:

    • Verify Compound Integrity: Use a fresh aliquot of this compound stock solution. If degradation is suspected, the compound's purity can be assessed using a stability-indicating HPLC method (see Experimental Protocols).

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.

    • Monitor Cell Health: Regularly check the morphology and viability of your cells. Use cells within a consistent and low passage number range for experiments.

    • Standardize Assay Protocol: Ensure all experimental parameters, including cell seeding, treatment duration, and reagent preparation, are consistent across all experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a representative method for assessing the stability of this compound under various stress conditions. Note: As no specific forced degradation data for this compound is publicly available, this protocol is based on established methods for other PPAR agonists, such as Saroglitazar.

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at room temperature for 48 hours. Neutralize the solution with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at room temperature for 48 hours. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for 48 hours.

    • Thermal Degradation: Heat the solid this compound at 60°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.

    • Photolytic Degradation: Expose the solid this compound to UV light (e.g., 254 nm) for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.

  • Analysis:

    • Analyze the stressed samples using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

    • Characterize any degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine their mass-to-charge ratio and fragmentation patterns.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products. This is a hypothetical method and will require optimization.

Instrumentation: HPLC with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and phosphate buffer (pH adjusted) in a suitable ratio (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis scan of this compound (likely in the range of 230-300 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25°C)

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Signaling Pathway of this compound

This compound, as a dual PPARα/γ agonist, activates these nuclear receptors, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Tesaglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Tesaglitazar_cyto This compound This compound->Tesaglitazar_cyto Cellular Uptake PPAR PPARα / PPARγ Tesaglitazar_cyto->PPAR Binds and Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR Heterodimerization PPRE PPRE PPAR_RXR->PPRE Binds to TargetGenes Target Genes (Lipid Metabolism, Glucose Homeostasis) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological_Effects Biological Effects (e.g., Improved Insulin Sensitivity, Altered Lipid Profile) Proteins->Biological_Effects Leads to

This compound's mechanism of action via PPARα/γ activation.

Experimental Workflow for a Forced Degradation Study

The following diagram outlines the logical flow of a forced degradation study to assess the stability of this compound.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Tesaglitazar_Sample This compound Sample (Solid or Solution) Acid Acid Hydrolysis (e.g., 0.1 N HCl) Tesaglitazar_Sample->Acid Expose to Base Base Hydrolysis (e.g., 0.1 N NaOH) Tesaglitazar_Sample->Base Expose to Oxidation Oxidation (e.g., 3% H2O2) Tesaglitazar_Sample->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) Tesaglitazar_Sample->Thermal Expose to Photolytic Photolytic Stress (e.g., UV light) Tesaglitazar_Sample->Photolytic Expose to HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Analyze Stressed Samples Base->HPLC Analyze Stressed Samples Oxidation->HPLC Analyze Stressed Samples Thermal->HPLC Analyze Stressed Samples Photolytic->HPLC Analyze Stressed Samples LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Characterize Peaks Degradation_Profile Degradation Profile and Pathways LCMS->Degradation_Profile Elucidate Structures

Workflow for assessing this compound's stability.

References

Troubleshooting Tesaglitazar-induced changes in serum creatinine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating tesaglitazar. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding this compound-induced changes in serum creatinine observed during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: We observed an increase in serum creatinine in our animal models treated with this compound. Is this a known effect?

A1: Yes, an increase in serum creatinine has been reported in both preclinical and clinical studies with this compound.[1][2][3] While this compound has shown beneficial effects on metabolic parameters and even some renoprotective effects like reducing albuminuria and glomerulosclerosis in diabetic models, the elevation in serum creatinine is a noted side effect.[1][4] The clinical development of this compound was discontinued partly because its benefit-risk profile, which included these renal effects, did not show a significant advantage over existing therapies.

Q2: What are the potential mechanisms behind this compound-induced increases in serum creatinine?

A2: Several mechanisms have been proposed for the observed increase in serum creatinine. It's important to note that this increase may not necessarily indicate direct kidney damage, but could be due to functional or hemodynamic changes. The leading hypotheses include:

  • Hemodynamic Effects: this compound, through its action on Peroxisome Proliferator-Activated Receptors (PPARs), may alter renal hemodynamics. Specifically, PPARγ activation might decrease glomerular perfusion, leading to an elevation in serum creatinine. It has also been suggested that PPARγ could directly affect efferent arteriolar tone by downregulating the AT1 receptor.

  • Altered Tubular Creatinine Secretion: Some drugs can inhibit the tubular secretion of creatinine, leading to an increase in serum levels without a true change in glomerular filtration rate (GFR). A clinical trial, although terminated, was designed to specifically investigate the effects of this compound on the tubular secretion of creatinine.

  • Increased Creatinine Production: PPARα activation has been linked to effects on skeletal muscle. While less likely to be the primary cause, any impact on muscle metabolism could theoretically alter creatinine production. However, in some studies, a concurrent slight elevation in Blood Urea Nitrogen (BUN) was observed, which might argue against skeletal myopathy being the sole factor.

Q3: How can we differentiate between a true decrease in Glomerular Filtration Rate (GFR) and other causes for the elevated creatinine in our experiments?

A3: This is a critical step in interpreting your findings. Serum creatinine alone can be an unreliable indicator of GFR. To get a clearer picture, consider the following:

  • Measure GFR directly: The gold standard is to measure GFR using exogenous filtration markers like inulin or iothalamate clearance. This will provide a direct assessment of kidney filtration function, independent of creatinine secretion or production.

  • Measure Cystatin C: Cystatin C is another endogenous marker of GFR that is less influenced by muscle mass than creatinine. Comparing changes in both creatinine and cystatin C can provide additional insights.

  • Assess other kidney injury biomarkers: Utilize a panel of biomarkers to assess for tubular injury, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL). An increase in these markers alongside elevated creatinine would be more indicative of kidney damage.

  • Urine Analysis: Monitor for proteinuria (albuminuria) and analyze urine sediment for casts, which can be signs of glomerular or tubular damage.

Q4: What are the expected quantitative changes in serum creatinine based on existing data?

A4: Quantitative data from various studies are summarized below. It is important to note that the magnitude of change can depend on the model system, dose, and duration of treatment.

Study TypeModelThis compound DoseDurationObservation on Serum CreatinineReference
Preclinicaldb/db miceNot specifiedNot specifiedTended to be slightly higher, but not statistically different from control.
PreclinicalObese Zucker rats1 µmol/kg/day8 weeksGFR was higher in the this compound group compared to obese controls.
ClinicalNon-diabetic, insulin-resistant subjects0.1, 0.25, 0.5, and 1mg daily12 weeksNot specified in the abstract, but development was halted due to creatinine increases in other trials.
Clinical Trial (Terminated)Type 2 DiabetesNot specified24 weeksThe trial was designed to assess the effects on tubular secretion of creatinine.

Troubleshooting Guide

If you encounter an unexpected or significant increase in serum creatinine in your experiments with this compound, follow this troubleshooting workflow:

Step 1: Verify the Finding

  • Repeat the serum creatinine measurement to rule out analytical error.

  • Ensure proper sample collection and handling procedures were followed.

Step 2: Characterize the Renal Effect

  • As detailed in FAQ 3, measure GFR directly using inulin or iothalamate clearance.

  • Measure serum Cystatin C.

  • Analyze a panel of kidney injury biomarkers (KIM-1, NGAL).

  • Perform a complete urinalysis, including measurement of albumin-to-creatinine ratio.

Step 3: Investigate Potential Mechanisms

  • Based on the results from Step 2, you can start to pinpoint the likely cause.

    • Elevated Creatinine with Normal GFR and no injury markers: Suggests altered tubular secretion or increased production.

    • Elevated Creatinine with Decreased GFR and positive injury markers: Suggests a degree of drug-induced kidney injury.

    • Elevated Creatinine with Decreased GFR but no injury markers: May indicate a hemodynamic effect.

Step 4: Histopathological Analysis

  • If feasible, perform a histopathological examination of the kidneys from your animal models to look for any structural changes, such as glomerular or tubulointerstitial damage.

Experimental Protocols

1. Measurement of Serum Creatinine (Jaffé Method)

This is a common colorimetric method. However, be aware of potential interferences.

  • Principle: Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange complex. The rate of color formation is proportional to the creatinine concentration.

  • Procedure:

    • Prepare a protein-free filtrate of the serum sample.

    • Add alkaline picrate solution to the filtrate.

    • Incubate for a specified time at a controlled temperature.

    • Measure the absorbance at a specific wavelength (typically around 510 nm) using a spectrophotometer.

    • Calculate the creatinine concentration by comparing the absorbance to that of a known creatinine standard.

  • Note: Enzymatic methods for creatinine measurement are also available and may have fewer interferences.

2. Inulin Clearance for Glomerular Filtration Rate (GFR) Measurement in Rodents

  • Principle: Inulin is a substance that is freely filtered by the glomerulus and is not secreted or reabsorbed by the tubules. Therefore, its clearance rate is equal to the GFR.

  • Procedure:

    • Anesthetize the animal and catheterize the jugular vein (for inulin infusion) and carotid artery (for blood sampling). A bladder catheter is also inserted for urine collection.

    • Administer a bolus injection of inulin, followed by a constant intravenous infusion to maintain a stable plasma concentration.

    • Allow for an equilibration period.

    • Collect timed urine samples and blood samples at the midpoint of each urine collection period.

    • Measure the inulin concentration in plasma and urine samples using a suitable assay (e.g., colorimetric or HPLC).

    • Calculate GFR using the formula: GFR = (Urine Inulin Concentration x Urine Flow Rate) / Plasma Inulin Concentration.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Kidney Injury Molecule-1 (KIM-1)

  • Principle: This is a quantitative immunoassay to measure the concentration of KIM-1 in urine or kidney tissue homogenates.

  • Procedure (General Outline):

    • A microplate is pre-coated with a monoclonal antibody specific for KIM-1.

    • Standards and samples are added to the wells, and any KIM-1 present will bind to the antibody.

    • After washing, a biotinylated antibody specific for KIM-1 is added.

    • Following another wash, streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated antibody.

    • A substrate solution is then added, and the HRP enzyme catalyzes a color change.

    • The intensity of the color is proportional to the amount of KIM-1 in the sample and is measured using a microplate reader.

    • A standard curve is generated to determine the KIM-1 concentration in the samples.

Visualizations

This compound This compound PPAR_alpha PPARα Activation This compound->PPAR_alpha Agonist PPAR_gamma PPARγ Activation This compound->PPAR_gamma Agonist Muscle Skeletal Muscle Effects PPAR_alpha->Muscle Hemodynamics Altered Renal Hemodynamics PPAR_gamma->Hemodynamics Tubular_Secretion Inhibition of Tubular Creatinine Secretion PPAR_gamma->Tubular_Secretion Creatinine_Production Increased Creatinine Production Muscle->Creatinine_Production Serum_Creatinine Increased Serum Creatinine Creatinine_Production->Serum_Creatinine Hemodynamics->Serum_Creatinine Tubular_Secretion->Serum_Creatinine Start Increased Serum Creatinine Observed with this compound Verify Step 1: Verify Finding (Repeat Measurement) Start->Verify Characterize Step 2: Characterize Renal Effect (GFR, Cystatin C, Biomarkers) Verify->Characterize Decision Interpret Results Characterize->Decision Mechanism1 Conclusion: Altered Tubular Secretion or Production Decision->Mechanism1 Normal GFR No Injury Markers Mechanism2 Conclusion: Potential Drug-Induced Kidney Injury Decision->Mechanism2 Decreased GFR + Injury Markers Mechanism3 Conclusion: Hemodynamic Effect Decision->Mechanism3 Decreased GFR No Injury Markers Histology Step 4: Consider Histopathology Mechanism2->Histology

References

Tesaglitazar Technical Support Center: Controlling for Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and controlling for the known off-target effects of Tesaglitazar, a dual PPARα/γ agonist. The following information is intended for research use only.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound?

This compound is a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). Its on-target effects are primarily related to the activation of these nuclear receptors, leading to the regulation of genes involved in glucose and lipid metabolism.[1][2]

Q2: What are the major known or suspected off-target effects of this compound?

The clinical development of this compound was discontinued due to safety concerns.[3] Key off-target effects observed in preclinical and clinical studies include:

  • Cardiotoxicity: Concerns have been raised about potential cardiovascular adverse effects.[1]

  • Renal Toxicity: this compound has been associated with increases in serum creatinine and a decrease in glomerular filtration rate, suggesting potential kidney damage.[1]

  • Carcinogenicity: Long-term studies in rodents have indicated a potential for the development of certain types of tumors.

Q3: At what concentrations are on-target versus off-target effects typically observed?

Effect CategoryTarget/AssaySpeciesEffective Concentration (On-Target) / Toxic Concentration (Off-Target)
On-Target PPARα Activation (EC50)Human3.6 µM
PPARγ Activation (IC50)Human0.35 µM
Off-Target hERG Channel Inhibition (IC50)HumanData not available
In Vitro Nephrotoxicity (↑ KIM-1/NGAL)HumanConcentration-dependent increases observed with other nephrotoxic compounds; specific data for this compound is lacking.
In Vivo CarcinogenicityRatMesenchymal sarcomas observed at 10 µmol/kg/day in a 2-year study.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects in In Vitro or In Vivo Models

Possible Cause: Potential off-target effects on cardiac ion channels or direct cardiomyocyte toxicity.

Troubleshooting Workflow:

start Unexpected Cardiovascular Effects Observed herg Assess hERG Channel Inhibition (Patch Clamp or Fluorescence Assay) start->herg cardiomyocyte Evaluate Cardiomyocyte Viability (e.g., MTT, LDH assay) start->cardiomyocyte positive_control Include Positive Controls (e.g., Dofetilide for hERG) herg->positive_control cardiomyocyte->positive_control action_potential Measure Action Potential Duration (e.g., using iPSC-derived cardiomyocytes) dose_response Perform Dose-Response Analysis action_potential->dose_response positive_control->action_potential compare Compare Toxic Concentrations to PPARα/γ Activation EC50/IC50 dose_response->compare conclusion Determine if Effects are Off-Target compare->conclusion start Signs of Renal Toxicity Observed invitro_assay In Vitro Nephrotoxicity Assay (e.g., HK-2 or primary renal cells) start->invitro_assay invivo_study In Vivo Rodent Study start->invivo_study biomarkers Measure Kidney Injury Markers (KIM-1, NGAL via ELISA) invitro_assay->biomarkers dose_response Establish Dose-Response Relationship biomarkers->dose_response serum_urine Monitor Serum Creatinine & BUN and Urinary Biomarkers invivo_study->serum_urine serum_urine->dose_response compare Compare Toxic Doses/Concentrations to Efficacious Doses/Concentrations dose_response->compare conclusion Confirm Off-Target Renal Toxicity compare->conclusion cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound PPAR PPARα / PPARγ This compound->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid & Glucose Metabolism) PPRE->Gene_Expression Regulates Metabolic_Effects Therapeutic Metabolic Effects Gene_Expression->Metabolic_Effects Off_Target This compound Ion_Channels Cardiac Ion Channels (e.g., hERG) Off_Target->Ion_Channels Renal_Transporters Renal Proximal Tubule Transporters Off_Target->Renal_Transporters Other_Receptors Other Nuclear Receptors or Kinases Off_Target->Other_Receptors Cardiotoxicity Cardiotoxicity Ion_Channels->Cardiotoxicity Nephrotoxicity Nephrotoxicity Renal_Transporters->Nephrotoxicity Other_Toxicity Other Toxicities Other_Receptors->Other_Toxicity

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tesaglitazar in rodent models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on managing and understanding this compound-related weight gain.

Troubleshooting Guide: Unexpected Body Weight Changes

One of the common challenges in preclinical studies with dual PPARα/γ agonists like this compound is variability in body weight outcomes across different rodent models. This guide addresses the frequent observation of weight gain and provides potential explanations and experimental considerations.

Problem: Significant body weight gain observed in this compound-treated rodents, contrary to expectations or published data showing neutral or negative effects on body weight.

Possible Causes and Solutions:

Potential CauseExplanationTroubleshooting Steps
Rodent Model Selection Different rodent strains and models exhibit varied responses to PPARγ activation. For instance, obese Zucker rats, a model of metabolic syndrome, have shown significant weight gain with this compound treatment.[1][2] In contrast, studies using db/db mice, a model of type 2 diabetes, have reported little to no effect on body weight.[3][4]- Review Model-Specific Literature: Before initiating a study, thoroughly review existing literature on the effects of this compound and other PPARα/γ agonists in your chosen rodent model. - Consider Alternative Models: If weight gain is a confounding factor for your research question, consider using a model known to be less susceptible, such as the db/db mouse.
PPARγ-mediated Adipogenesis and Fluid Retention This compound's agonism at PPARγ can promote adipocyte differentiation and fluid retention, both of which contribute to increased body weight. This effect is a known class effect of PPARγ agonists.[5]- Assess Body Composition: Utilize techniques like DEXA or MRI to differentiate between fat mass accrual and fluid retention. - Monitor Fluid Intake and Urine Output: Measure daily water consumption and urine output to assess potential edema. - Histological Analysis: At the end of the study, perform histological analysis of adipose tissue to evaluate changes in adipocyte size and number.
Increased Food Intake (Hyperphagia) In some models, such as the obese Zucker rat, this compound treatment has been associated with increased food intake, which directly contributes to weight gain.- Measure Daily Food Consumption: Accurately measure and record daily food intake for both control and treatment groups. - Pair-Feeding Study: To isolate the direct metabolic effects of this compound from those caused by hyperphagia, consider a pair-feeding study where the control group is fed the same amount of food as the this compound-treated group.
Dosage and Treatment Duration The dose and duration of this compound administration can influence its effects on body weight.- Dose-Response Study: Conduct a pilot dose-response study to identify a dose that provides the desired therapeutic effect with minimal impact on body weight. - Optimize Treatment Duration: The duration of the study should be sufficient to observe therapeutic effects without excessive weight gain confounding the results.

Frequently Asked Questions (FAQs)

Q1: Why do some studies report weight gain with this compound while others do not?

A1: The discrepancy in weight gain outcomes with this compound in rodent studies is primarily attributed to the different animal models used. For example, obese Zucker rats tend to gain weight due to a combination of increased food intake and the adipogenic effects of PPARγ activation. In contrast, db/db mice have shown neutral or even reduced body weight, suggesting that the metabolic benefits of PPARα activation may counteract the weight-promoting effects of PPARγ in this specific model.

Q2: What is the underlying mechanism of this compound-induced weight gain?

A2: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). The weight gain is primarily mediated through the activation of PPARγ, which is a key regulator of adipogenesis (the formation of fat cells) and can also lead to fluid retention. While PPARα activation is generally associated with increased fatty acid oxidation and can have a neutral or weight-reducing effect, the potent PPARγ agonism of this compound can lead to an overall increase in body weight in susceptible models.

Q3: How can I differentiate between an increase in fat mass and fluid retention?

A3: To distinguish between increased adiposity and edema, it is recommended to assess body composition using methods such as Dual-Energy X-ray Absorptiometry (DEXA) or Magnetic Resonance Imaging (MRI). Additionally, monitoring for signs of edema, measuring fluid intake and urine output, and conducting post-mortem histological analysis of adipose and other tissues can provide valuable insights.

Q4: Are there any strategies to mitigate this compound-induced weight gain in my study?

A4: Yes, several strategies can be employed. A pair-feeding study design, where control animals are fed the same amount of food as the treated group, can help to isolate the pharmacological effects of the drug from those of increased food intake. Conducting a dose-response study may also help identify a therapeutic window with minimal weight gain. Furthermore, considering a rodent model that is less prone to PPARγ-agonist-induced weight gain, such as the db/db mouse, may be beneficial for certain research questions.

Q5: What are the expected effects of this compound on metabolic parameters besides body weight?

A5: this compound has been shown to improve several metabolic parameters in rodent models. These improvements include reduced plasma glucose and insulin levels, improved glucose tolerance, and a reduction in circulating triglycerides. These therapeutic effects are a result of the combined activation of PPARα and PPARγ, which play crucial roles in glucose and lipid metabolism.

Quantitative Data Summary

The following tables summarize quantitative data from key rodent studies investigating the effects of this compound.

Table 1: Body Weight and Food Intake in Obese Zucker Rats

StudyTreatment GroupDurationDaily Body Weight Gain ( g/day )Daily Food Intake ( g/day )
Oakes et al. (2005)Obese Control4 weeks6.8 ± 0.338.2 ± 1.1
This compound (3 µmol/kg/day)4 weeks8.9 ± 0.347.0 ± 1.5
Hegarty et al. (2004)Obese Control3 weeks4.5 ± 0.3Not Reported
This compound (3 µmol/kg/day)3 weeks8.3 ± 0.8Not Reported

Table 2: Body Weight in db/db Mice

StudyTreatment GroupDurationChange in Body Weight
Cha et al. (2007)db/db Control3 monthsNo significant change reported
This compound (1 µmol/kg/day)3 months"little effect on body weight"

Experimental Protocols

1. Study of this compound in Obese Zucker Rats (Adapted from Oakes et al., 2005)

  • Animal Model: Male obese (fa/fa) Zucker rats.

  • Acclimation: Animals are individually housed in a temperature- and humidity-controlled environment with a 12-hour light-dark cycle and provided with free access to standard rodent chow and water.

  • Treatment Groups:

    • Obese Control: Vehicle (0.5% carboxymethyl cellulose) administered daily by gastric gavage.

    • This compound-Treated: this compound (3 µmol/kg/day) suspended in vehicle, administered daily by gastric gavage.

  • Treatment Duration: 4 weeks.

  • Data Collection:

    • Body weight and food consumption are recorded daily.

    • At the end of the treatment period, animals are fasted, and blood samples are collected for analysis of plasma glucose, insulin, and triglycerides.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment group with the control group.

2. Study of this compound in db/db Mice (Adapted from Cha et al., 2007)

  • Animal Model: Male C57BKS/J db/db mice.

  • Acclimation: Mice are housed under standard laboratory conditions with free access to food and water.

  • Treatment Groups:

    • db/db Control: Vehicle (0.5% methylcellulose) administered daily by oral gavage.

    • This compound-Treated: this compound (1 µmol/kg/day) suspended in vehicle, administered daily by oral gavage.

  • Treatment Duration: 3 months.

  • Data Collection:

    • Body weight and food intake are monitored regularly.

    • Fasting plasma glucose and insulin levels are measured at baseline and at specified intervals throughout the study.

    • At the end of the study, tissues can be collected for histological and molecular analysis.

  • Statistical Analysis: Appropriate statistical methods are used to determine the significance of differences between the treated and control groups.

Visualizations

Tesaglitazar_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_effects Cellular & Physiological Effects This compound This compound PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds RXR RXR PPARa->RXR Heterodimerizes PPARg->RXR Heterodimerizes PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA FattyAcidOxidation ↑ Fatty Acid Oxidation PPRE->FattyAcidOxidation Gene Transcription GlucoseUptake ↑ Glucose Uptake PPRE->GlucoseUptake InsulinSensitivity ↑ Insulin Sensitivity PPRE->InsulinSensitivity TriglycerideLowering ↓ Triglycerides PPRE->TriglycerideLowering Adipogenesis ↑ Adipogenesis PPRE->Adipogenesis FluidRetention ↑ Fluid Retention PPRE->FluidRetention WeightGain Weight Gain (in susceptible models) Adipogenesis->WeightGain FluidRetention->WeightGain

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis AnimalModel Select Rodent Model (e.g., Obese Zucker Rat or db/db Mouse) Acclimation Acclimation Period AnimalModel->Acclimation Grouping Randomize into Treatment Groups (Control vs. This compound) Acclimation->Grouping Dosing Daily Dosing (Oral Gavage) Grouping->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring BloodSampling Blood Sampling (Metabolic Parameters) Dosing->BloodSampling Monitoring->Dosing BodyComposition Body Composition Analysis (DEXA/MRI) BloodSampling->BodyComposition TissueCollection Terminal Tissue Collection BodyComposition->TissueCollection DataAnalysis Statistical Analysis TissueCollection->DataAnalysis

Caption: General Experimental Workflow.

References

Adjusting Tesaglitazar treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Tesaglitazar in their experiments. The focus is on optimizing treatment duration to achieve the desired biological effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with activity towards both PPARα and PPARγ subtypes.[1][2] Upon binding, this compound activates these receptors, which then form a heterodimer with the retinoid X receptor (RXR).[1][3] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3] This regulation primarily impacts genes involved in lipid and glucose metabolism, and inflammation.

Q2: I am not observing the expected effect of this compound on my cells. What is a good starting point for treatment duration?

A2: The optimal treatment duration for this compound is highly dependent on the cell type and the specific endpoint being measured. For changes in gene expression (mRNA levels), initial effects can often be detected within 6 to 24 hours of treatment. For downstream functional effects, such as changes in lipid accumulation or glucose uptake, longer incubation times of 24 to 72 hours or even several days may be necessary. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental model.

Q3: How do I design a time-course experiment to find the optimal this compound treatment duration?

A3: To design an effective time-course experiment, select a range of time points based on the expected kinetics of your biological endpoint. For gene expression analysis, consider early time points (e.g., 4, 8, 12, 24 hours) to capture the primary transcriptional response. For functional assays like glucose uptake or lipid accumulation, a broader range including later time points (e.g., 24, 48, 72 hours) is advisable. Maintain a consistent concentration of this compound across all time points and include a vehicle control (e.g., DMSO) for each time point. Analyze your endpoint at each selected time to identify when the maximal effect is achieved.

Q4: Can the effect of this compound decrease with very long incubation times?

A4: Yes, it is possible to observe a diminished effect or even cytotoxicity with prolonged exposure to any compound, including this compound. This could be due to compound degradation in the culture medium, cellular desensitization, or off-target effects leading to cellular stress. If you observe a bell-shaped dose-response curve or a decrease in effect at later time points, consider refreshing the media with new this compound during the experiment or shortening the overall treatment duration.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or minimal response to this compound treatment at any duration. 1. Suboptimal Drug Concentration: The concentration used may be too low to elicit a response. 2. Cell Line Insensitivity: The cell line may have low expression of PPARα and/or PPARγ. 3. Compound Instability: this compound may be degrading in the culture medium over time.1. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., from 0.1 µM to 10 µM) at a fixed, intermediate time point (e.g., 24 or 48 hours) to identify the optimal concentration. 2. Verify Receptor Expression: Confirm the mRNA or protein expression of PPARα and PPARγ in your cell line using qPCR or Western blot. 3. Replenish Media: For long-term experiments (>48 hours), consider replacing the culture media with freshly prepared this compound-containing media every 24-48 hours.
High variability between replicate experiments. 1. Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment. 2. Edge Effects: Wells on the outer edges of the plate are prone to evaporation, affecting cell growth and compound concentration. 3. Inconsistent Incubation Times: Minor variations in the timing of treatment initiation or termination.1. Ensure Homogenous Cell Suspension: Thoroughly mix the cell suspension before plating to ensure an equal number of cells in each well. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier. 3. Standardize Workflow: Precisely time all steps of the experiment, from cell plating to reagent addition and final analysis.
Observed effect is transient and disappears at later time points. 1. Cellular Adaptation/Homeostasis: Cells may adapt to the stimulus over time, leading to a feedback mechanism that dampens the initial response. 2. Compound Depletion: The compound may be metabolized by the cells or depleted from the media.1. Focus on Earlier Time Points: The optimal window for your measurement may be earlier than initially tested. Analyze earlier time points in your next experiment. 2. Consider Media Refreshment: As mentioned previously, replenishing the media with fresh this compound can help maintain a consistent stimulus.
Cytotoxicity observed, especially at longer durations. 1. High Compound Concentration: The concentration of this compound may be toxic to the cells with prolonged exposure. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Re-evaluate Dose-Response: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to identify a non-toxic concentration range. 2. Check Solvent Concentration: Ensure the final concentration of the vehicle is well below the toxic threshold for your cell line (typically ≤ 0.1% for DMSO).

Data Presentation

Table 1: Example Time-Course Data for PPAR Target Gene Expression

This table illustrates hypothetical data from a time-course experiment measuring the fold change in the expression of a PPAR target gene, Fatty Acid Binding Protein 4 (FABP4), in response to a fixed concentration of this compound.

Treatment Duration (Hours)Mean Fold Change in FABP4 mRNA (vs. Vehicle Control)Standard Deviation
01.00.1
42.50.3
85.80.6
128.20.9
247.50.8
486.10.7

Based on this hypothetical data, the optimal treatment duration for maximizing FABP4 gene expression would be approximately 12 hours.

Mandatory Visualizations

Tesaglitazar_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm / Nucleus This compound This compound PPAR PPARα / PPARγ This compound->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicEffects Regulation of: - Lipid Metabolism - Glucose Homeostasis - Inflammation TargetGenes->MetabolicEffects Leads to Experimental_Workflow start Start plate_cells Plate cells at optimal density start->plate_cells incubate_24h Incubate for 24h to allow attachment plate_cells->incubate_24h treat_cells Treat cells with this compound (multiple time points) and Vehicle Control incubate_24h->treat_cells incubate_time Incubate for designated duration (e.g., 4, 8, 12, 24, 48h) treat_cells->incubate_time harvest Harvest cells at each time point incubate_time->harvest assay Perform desired assay (e.g., qPCR, Glucose Uptake, Lipid Staining) harvest->assay analyze Analyze data and determine optimal duration assay->analyze end End analyze->end

References

Overcoming resistance to Tesaglitazar effects in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tesaglitazar. The information is designed to help overcome potential resistance to this compound's effects in cell lines and to provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] As a dual agonist, it is designed to combine the therapeutic benefits of both PPARα and PPARγ activation, which includes improved insulin sensitivity and regulation of lipid metabolism.[2] Upon binding to PPARα and PPARγ, this compound induces a conformational change in the receptors, leading to their heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

Q2: In which cell lines has this compound activity been reported?

This compound has been shown to be active in several cell lines, including CV-1 (African green monkey kidney), HEK293 (human embryonic kidney), and HepG2 (human liver cancer) cells.[4] Its effects are often studied in the context of metabolic diseases and cancer.

Q3: What are the typical effective concentrations of this compound in cell culture?

The effective concentration (EC50) of this compound can vary depending on the cell line and the specific PPAR isoform being targeted. The reported EC50 values for this compound are approximately 0.2 µM for both rat and human PPARγ. For PPARα, the EC50 is around 13.4 µM for the rat isoform and 3.6 µM for the human isoform.

Q4: Why was the clinical development of this compound discontinued?

The development of this compound for the treatment of type 2 diabetes was discontinued. This decision was based on findings from clinical trials that raised concerns about its overall risk-benefit profile, including observations of cardiovascular side effects.

Troubleshooting Guide: Overcoming Resistance to this compound Effects

This guide addresses common issues researchers may encounter when observing a lack of response or resistance to this compound in cell lines.

Issue 1: No or weak response to this compound treatment.

Possible Cause 1: Suboptimal Cell Culture Conditions

  • Solution: Ensure that the cell line used expresses sufficient levels of both PPARα and PPARγ. The choice of cell line is critical, as the expression levels of PPAR isoforms can vary significantly between cell types. It is also important to regularly check for and treat any potential mycoplasma contamination, which can alter cellular responses.

Possible Cause 2: this compound Degradation or Insolubility

  • Solution: this compound is typically dissolved in DMSO. It is crucial to prepare fresh stock solutions and avoid repeated freeze-thaw cycles that can lead to degradation of the compound. Ensure complete dissolution of this compound in the culture medium and consider using a carrier protein like BSA if solubility issues are suspected.

Possible Cause 3: Altered PPAR Receptor Function

  • Solution: The activity of PPARs can be modulated by post-translational modifications, particularly phosphorylation. Increased phosphorylation of PPARγ, for instance, can decrease its transcriptional activity. Consider investigating the phosphorylation status of PPARα and PPARγ in your cell line. If altered phosphorylation is suspected, you may explore the use of kinase inhibitors to see if this restores sensitivity to this compound.

Issue 2: Inconsistent or non-reproducible results.

Possible Cause 1: Variability in Experimental Protocol

  • Solution: Adhere strictly to a standardized experimental protocol. This includes consistent cell seeding densities, treatment durations, and reagent concentrations. Small variations in these parameters can lead to significant differences in results.

Possible Cause 2: Cell Line Instability

  • Solution: Cell lines can undergo genetic drift over time, leading to changes in their characteristics, including receptor expression and signaling pathways. It is recommended to use low-passage number cells and to periodically verify the expression of PPARα and PPARγ in your cell line.

Issue 3: Off-target effects observed.

Possible Cause 1: High Concentrations of this compound

  • Solution: High concentrations of any compound can lead to off-target effects. It is important to perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line. This will help to minimize the risk of observing effects that are not mediated by PPAR activation.

Possible Cause 2: PPAR-independent Mechanisms

  • Solution: Some cellular effects of PPAR agonists can be independent of direct PPAR activation. To confirm that the observed effects are indeed mediated by PPARα and/or PPARγ, consider using a PPAR antagonist, such as GW6471 for PPARα or GW9662 for PPARγ, to see if the effects of this compound can be blocked.

Data Presentation

Table 1: Reported EC50 Values for this compound in Different Cell Lines

Cell LinePPAR IsoformEC50 (µM)Description of Assay
CV-1Human PPARγ~0.704Transactivation assay with fused Gal4-DBD
CV-1Human PPARα~3.124Transactivation assay with fused Gal4-DBD
HEK293Human PPARγ~0.36Luciferase reporter gene assay
-Rat PPARα13.4In vitro transactivation assay
-Human PPARα3.6In vitro transactivation assay
-Rat & Human PPARγ~0.2In vitro transactivation assay

Experimental Protocols

PPAR Activation Luciferase Reporter Assay

This assay is used to quantify the activation of PPARα and PPARγ by this compound.

Materials:

  • HEK293 or other suitable cell line

  • Expression plasmids for human PPARα and PPARγ

  • A luciferase reporter plasmid containing PPREs

  • A control plasmid for transfection efficiency (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency.

  • Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Western Blot for PPAR Target Gene Expression

This protocol is used to detect changes in the protein expression of PPAR target genes after this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against PPAR target proteins (e.g., CD36, CPT1) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound or vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein expression to the loading control.

Quantitative PCR (qPCR) for PPAR Target Gene Expression

This protocol is used to measure changes in the mRNA levels of PPAR target genes in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for PPAR target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Seed cells and treat with this compound or vehicle control for the desired time.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

This compound This compound PPAR_alpha PPARα This compound->PPAR_alpha Binds to PPAR_gamma PPARγ This compound->PPAR_gamma Binds to PPAR_RXR_alpha PPARα-RXR Heterodimer PPAR_alpha->PPAR_RXR_alpha Heterodimerizes with PPAR_RXR_gamma PPARγ-RXR Heterodimer PPAR_gamma->PPAR_RXR_gamma Heterodimerizes with RXR RXR RXR->PPAR_RXR_alpha RXR->PPAR_RXR_gamma PPRE PPRE (DNA Response Element) PPAR_RXR_alpha->PPRE Binds to PPAR_RXR_gamma->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Modulation of Lipid & Glucose Metabolism Target_Genes->Metabolic_Effects Leads to

Caption: this compound Signaling Pathway.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well Plate Transfect 2. Transfect with Plasmids Seed_Cells->Transfect Add_this compound 3. Add this compound Transfect->Add_this compound Incubate 4. Incubate 24-48h Add_this compound->Incubate Measure_Luciferase 5. Measure Luciferase Activity Incubate->Measure_Luciferase Analyze_Data 6. Analyze Data Measure_Luciferase->Analyze_Data

Caption: Luciferase Reporter Assay Workflow.

Start No/Weak Response to This compound Observed Check_Cells Check Cell Line: - PPARα/γ Expression? - Mycoplasma? Start->Check_Cells Check_Compound Check Compound: - Freshly Prepared? - Soluble? Check_Cells->Check_Compound [Cells OK] Optimize_Cells Optimize Cell Culture: - Use low passage cells - Validate PPAR expression Check_Cells->Optimize_Cells [Issue Found] Check_PPAR_Function Investigate PPAR Function: - Phosphorylation Status? - Cofactor Recruitment? Check_Compound->Check_PPAR_Function [Compound OK] Optimize_Compound Optimize Compound Handling: - Prepare fresh stocks - Ensure solubility Check_Compound->Optimize_Compound [Issue Found] Modulate_Signaling Modulate Signaling: - Use kinase inhibitors - Modulate cofactor expression Check_PPAR_Function->Modulate_Signaling [Issue Found] End_Success Response Observed Check_PPAR_Function->End_Success [No Issues] Optimize_Cells->Start Optimize_Compound->Start Modulate_Signaling->End_Success

References

Validation & Comparative

A Head-to-Head Comparison of Tesaglitazar and Pioglitazone in Enhancing Insulin Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tesaglitazar and Pioglitazone, focusing on their efficacy in improving insulin resistance. The information presented is collated from peer-reviewed clinical and preclinical studies to support research and development in metabolic therapeutics.

Introduction

Insulin resistance is a cornerstone of type 2 diabetes and a key therapeutic target. Peroxisome proliferator-activated receptors (PPARs) are critical regulators of glucose and lipid metabolism, making them attractive targets for insulin-sensitizing drugs. Pioglitazone, a member of the thiazolidinedione (TZD) class, is a selective agonist for PPARγ and has been a staple in the management of type 2 diabetes for years. This compound, a dual PPARα/γ agonist, was developed with the aim of concurrently improving both glycemic control and dyslipidemia, common comorbidities in insulin-resistant states.[1] Although the clinical development of this compound was discontinued due to safety concerns, a comparative analysis of its effects on insulin resistance alongside Pioglitazone provides valuable insights for ongoing drug discovery efforts.[2][3]

Mechanism of Action: A Tale of Two Receptors

Both this compound and Pioglitazone exert their effects by activating PPARs, which are nuclear receptors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

Pioglitazone is a potent and selective agonist for PPARγ .[4] Its primary action is in adipose tissue, where it promotes adipocyte differentiation and lipid storage.[5] This leads to a redistribution of lipids from visceral to subcutaneous fat and a reduction in circulating free fatty acids (FFAs), which in turn alleviates insulin resistance in muscle and liver. Pioglitazone also has weaker activity on PPARα .

This compound is a dual agonist, potently activating both PPARα and PPARγ . The dual agonism is intended to combine the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα activation. PPARα is highly expressed in the liver, heart, and skeletal muscle and its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

This compound This compound PPARa PPARα This compound->PPARa Strong Agonist PPARg PPARγ This compound->PPARg Strong Agonist Pioglitazone Pioglitazone Pioglitazone->PPARa Weak Agonist Pioglitazone->PPARg Strong Agonist RXR RXR PPARa->RXR PPARg->RXR Adipose Adipose Tissue Liver Liver Muscle Skeletal Muscle Insulin_Sensitization Insulin Sensitization (↑ Glucose Uptake) Adipose->Insulin_Sensitization Lipid_Lowering Lipid Lowering (↓ Triglycerides, ↑ HDL) Liver->Lipid_Lowering Muscle->Insulin_Sensitization

Caption: Comparative mechanism of action of this compound and Pioglitazone.

Head-to-Head Clinical Data: The GALLANT 6 Trial

The GALLANT 6 trial was a 24-week, randomized, double-blind, multi-center study comparing the efficacy and safety of this compound (0.5 mg and 1 mg) with Pioglitazone (15 mg, 30 mg, and 45 mg) in 1,707 patients with type 2 diabetes.

Glycemic Control

This compound at a 1 mg dose was found to be non-inferior to the 45 mg dose of Pioglitazone in reducing HbA1c levels at 24 weeks.

Table 1: Change in Fasting Plasma Glucose (FPG) at 24 Weeks in the GALLANT 6 Trial

Treatment GroupNBaseline FPG (mmol/L) (SD)24 Weeks FPG (mmol/L) (SD)
This compound 0.5 mg3378.65 (2.31)7.46 (2.00)
This compound 1 mg3338.61 (2.21)6.59 (1.47)
Pioglitazone 15 mg3358.64 (2.40)7.93 (2.42)
Pioglitazone 30 mg3298.70 (2.36)7.52 (2.26)
Pioglitazone 45 mg3328.85 (2.39)7.24 (1.75)
Lipid Profile

This compound demonstrated a more favorable impact on lipid parameters compared to Pioglitazone. At the 1 mg dose, this compound led to significant improvements in triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and non-HDL-C levels compared to all doses of Pioglitazone.

Table 2: Comparative Change in Lipid Profile at 24 Weeks in the GALLANT 6 Trial

ParameterThis compound 1 mg vs. Pioglitazone 45 mg (Comparative Change, %) (95% CI)
Triglycerides-20.66 (-26.43, -14.46)
HDL-C9.00 (4.81, 13.36)
Non-HDL-C-11.97 (-15.11, -8.72)
LDL-C-10.13 (-13.91, -6.20)

Impact on Insulin Resistance: HOMA-IR

While the GALLANT 6 trial abstract does not provide specific data on the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR), other studies have evaluated the effects of both drugs on this key marker of insulin resistance.

A meta-analysis of three randomized, double-blind, placebo-controlled trials showed that Pioglitazone at doses of 15, 30, and 45 mg significantly enhanced insulin sensitivity as measured by HOMA-S (a derivative of HOMA-IR). In another study, Pioglitazone treatment for 16 weeks in drug-naïve patients with type 2 diabetes significantly increased insulin sensitivity by HOMA compared to placebo. For instance, in one study, after one year of treatment, the mean HOMA-IR in the Pioglitazone group decreased from 5.4 to 4.1.

In a 12-week study with non-diabetic, insulin-resistant individuals, this compound at a 1.0 mg dose produced significant reductions in fasting insulin concentration (-35%) and improved the HOMA index.

Table 3: Representative Data on HOMA-IR Changes from Separate Clinical Trials

DrugStudy PopulationDurationBaseline HOMA-IR (Mean ± SD)End of Study HOMA-IR (Mean ± SD)Percent ChangeReference
PioglitazonePatients with insulin resistance and cerebrovascular disease1 year5.4 ± 2.64.1 ± 2.8-24%
This compoundNon-diabetic, insulin-resistant subjects12 weeksNot ReportedNot Reported-35% (fasting insulin)

Note: Data for this compound on HOMA-IR from a direct comparative trial with Pioglitazone is not available in the provided search results. The data presented are from separate studies and should be interpreted with caution due to differences in study design and patient populations.

Experimental Protocols

GALLANT 6 Trial Methodology
  • Study Design: A 24-week, randomized, double-blind, multi-center, active-controlled, parallel-group study.

  • Participants: 1,707 patients with type 2 diabetes mellitus. Inclusion criteria included being 18 years or older, diagnosed with type 2 diabetes, and having inadequate glycemic control with diet and exercise alone or with a single oral antidiabetic agent. Exclusion criteria included type 1 diabetes, New York Heart Association Class III or IV heart failure, and treatment with chronic insulin.

  • Intervention: Patients were randomized to receive this compound (0.5 mg or 1 mg once daily) or Pioglitazone (15 mg, 30 mg, or 45 mg once daily).

  • Primary Outcome: Absolute change from baseline in HbA1c after 24 weeks of treatment.

  • Secondary Outcomes: Changes in fasting plasma glucose, insulin, proinsulin, C-peptide, lipid parameters, and insulin sensitivity assessed by HOMA.

  • Laboratory Methods: Standard laboratory procedures were used for biochemical analyses.

Start Patient Screening (n=1707) Randomization Randomization Start->Randomization Tesaglitazar_05 This compound 0.5 mg Randomization->Tesaglitazar_05 Tesaglitazar_1 This compound 1 mg Randomization->Tesaglitazar_1 Pioglitazone_15 Pioglitazone 15 mg Randomization->Pioglitazone_15 Pioglitazone_30 Pioglitazone 30 mg Randomization->Pioglitazone_30 Pioglitazone_45 Pioglitazone 45 mg Randomization->Pioglitazone_45 Treatment 24-Week Treatment Period Tesaglitazar_05->Treatment Tesaglitazar_1->Treatment Pioglitazone_15->Treatment Pioglitazone_30->Treatment Pioglitazone_45->Treatment FollowUp End of Study Assessments (HbA1c, FPG, Lipids, HOMA-IR) Treatment->FollowUp

Caption: Experimental workflow of the GALLANT 6 trial.

Signaling Pathways and Gene Regulation

The activation of PPARα and PPARγ by this compound and Pioglitazone leads to the regulation of a complex network of genes involved in glucose and lipid homeostasis.

PPARγ-mediated effects (predominantly Pioglitazone, also this compound):

  • Adipose Tissue: Upregulates genes involved in adipocyte differentiation (e.g., aP2, LPL), fatty acid uptake and storage (e.g., CD36, FATP), and insulin signaling (e.g., GLUT4). This leads to increased lipid storage in subcutaneous adipose tissue and reduced circulating FFAs.

  • Muscle: While PPARγ expression is lower in muscle than in adipose tissue, Pioglitazone has been shown to increase the expression of genes involved in fat oxidation and mitochondrial function.

PPARα-mediated effects (predominantly this compound):

  • Liver: Upregulates genes involved in fatty acid uptake and β-oxidation (e.g., CPT1, ACO), leading to a reduction in triglyceride synthesis and secretion.

  • Muscle: Increases the expression of genes involved in fatty acid oxidation.

cluster_0 Ligand Activation cluster_1 Nuclear Receptor Heterodimerization cluster_2 Gene Transcription Regulation cluster_3 Downstream Effects This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg Pioglitazone Pioglitazone Pioglitazone->PPARa Pioglitazone->PPARg PPAR_RXR PPAR/RXR Heterodimer PPARa->PPAR_RXR PPARg->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE Binding PPAR_RXR->PPRE Gene_Expression ↑ Target Gene Expression PPRE->Gene_Expression Adipogenesis ↑ Adipogenesis (Adipose Tissue) Gene_Expression->Adipogenesis FA_Uptake_Storage ↑ FA Uptake & Storage (Adipose Tissue) Gene_Expression->FA_Uptake_Storage FA_Oxidation ↑ FA Oxidation (Liver, Muscle) Gene_Expression->FA_Oxidation Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Gene_Expression->Glucose_Uptake

Caption: PPARα and PPARγ signaling pathway.

Summary and Conclusion

Both this compound and Pioglitazone are effective in improving glycemic control, with this compound demonstrating non-inferiority to Pioglitazone in HbA1c reduction in a head-to-head trial. The dual PPARα/γ agonism of this compound confers additional benefits in improving the atherogenic lipid profile, a significant advantage in the management of metabolic syndrome. However, the development of this compound was halted due to safety concerns, including an increase in serum creatinine. Pioglitazone remains a clinically available option for improving insulin sensitivity, primarily through its potent PPARγ agonism.

This comparative guide highlights the distinct metabolic effects stemming from selective versus dual PPAR agonism. The data underscore the potential of targeting both PPARα and PPARγ for comprehensive management of metabolic disorders, while also emphasizing the critical importance of a thorough safety evaluation in the development of new therapeutics in this class. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a resource for researchers aiming to build upon these findings and develop novel, safer, and more effective insulin-sensitizing agents.

References

A Comparative Analysis of Tesaglitazar and Fenofibrate on Triglyceride Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the triglyceride-lowering effects of tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, and fenofibrate, a PPARα agonist. While direct head-to-head clinical trial data is limited due to the discontinuation of this compound's clinical development, this document synthesizes available clinical trial data for both compounds to offer a comparative perspective for research and drug development purposes.

Executive Summary

Both this compound and fenofibrate have demonstrated significant efficacy in reducing triglyceride levels. Fenofibrate, a long-established therapy, primarily activates PPARα, a key regulator of lipid metabolism. This compound, an investigational compound, activates both PPARα and PPARγ, suggesting a broader mechanism of action that also influences glucose metabolism and insulin sensitivity. The available data indicates that this compound exhibits a dose-dependent reduction in triglycerides, with effects comparable to or potentially greater than those observed with fenofibrate in different study populations. However, the absence of direct comparative trials necessitates careful interpretation of the data.

Data Presentation: Triglyceride Reduction in Clinical Trials

The following tables summarize the quantitative data on the triglyceride-lowering effects of this compound and fenofibrate from key clinical trials.

Table 1: Efficacy of this compound on Fasting Triglycerides

Clinical TrialPatient PopulationTreatment Arm (daily dose)DurationBaseline Triglycerides (mean)Percent Reduction from Baseline (placebo-corrected)
GLAD Trial [1][2]Type 2 DiabetesThis compound 0.5 mg12 weeksNot specified17.2%
This compound 1.0 mg32.9%
This compound 2.0 mg41.0%
This compound 3.0 mg40.9%
SIR Trial [3][4][5]Non-diabetic, insulin-resistant with hypertriglyceridemiaThis compound 1.0 mg12 weeks>1.7 mmol/L37%

Table 2: Efficacy of Fenofibrate on Fasting Triglycerides

Clinical TrialPatient PopulationTreatment Arm (daily dose)DurationBaseline Triglycerides (mean)Percent Reduction from Baseline
FIELD Study Type 2 DiabetesFenofibrate 200 mg6 weeks (run-in)1.9 mmol/L26%
ACCORD Lipid Study Type 2 Diabetes with high triglycerides and low HDL-CFenofibrate (dose not specified)5 years (post-trial)HighSignificant reduction
Real-world Evidence Hypertriglyceridemia and Metabolic SyndromeFenofibrate (dose not specified)6 months3.6 mmol/L50.1%
SCI Patients Study Spinal Cord Injury with dyslipidemiaFenofibrate (dose not specified)4 monthsNot specified40%
Observational Study Low LDL-C, high triglyceridesFenofibrate 135-160 mg4 monthsNot specified60% (median change)

Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for interpreting the comparative efficacy.

This compound: GLAD Trial (Glucose and Lipid Assessment in Diabetes)
  • Study Design: A 12-week, multicenter, international, randomized, parallel-group, double-blind, placebo-controlled trial.

  • Patient Population: 500 men and women (aged 30-80 years) with type 2 diabetes and a fasting plasma glucose (FPG) ≥ 126 mg/dL (≥ 7.0 mmol/L).

  • Intervention: Patients received once-daily oral doses of this compound (0.1 mg, 0.5 mg, 1.0 mg, 2.0 mg, or 3.0 mg), placebo, or open-label pioglitazone (45 mg) as a therapeutic benchmark.

  • Primary Endpoint: Placebo-corrected change from baseline in FPG.

  • Secondary Endpoints: Changes from baseline in plasma lipids (including triglycerides), and measures of insulin resistance.

  • Lipid Analysis: Fasting blood samples were collected at baseline and at the end of the 12-week treatment period for the analysis of lipid profiles.

Fenofibrate: FIELD Study (Fenofibrate Intervention and Event Lowering in Diabetes)
  • Study Design: A multinational, double-blind, placebo-controlled, randomized trial.

  • Patient Population: 9,795 patients with type 2 diabetes mellitus, aged 50 to 75 years.

  • Intervention: Following a 6-week active-treatment run-in with 200 mg comicronized fenofibrate, patients were randomized to receive either 200 mg comicronized fenofibrate or placebo daily.

  • Primary Endpoint: Composite of coronary heart disease death and non-fatal myocardial infarction.

  • Lipid Analysis: Fasting lipid profiles, including triglycerides, were measured at baseline and during follow-up visits. The short-term effects of fenofibrate were assessed after the 6-week active run-in period.

Signaling Pathways and Experimental Workflow

Mechanism of Action: Signaling Pathways

The differential effects of this compound and fenofibrate on triglyceride metabolism are rooted in their distinct interactions with PPAR isoforms.

cluster_0 Fenofibrate cluster_1 This compound Fenofibrate Fenofibrate PPARα PPARα Fenofibrate->PPARα activates Target Gene Expression ↑ Lipoprotein Lipase (LPL) ↑ Fatty Acid Oxidation ↓ Apolipoprotein C-III PPARα->Target Gene Expression upregulates Triglyceride Lowering ↓ Triglycerides Target Gene Expression->Triglyceride Lowering leads to This compound This compound PPARα_T PPARα This compound->PPARα_T activates PPARγ PPARγ This compound->PPARγ activates Target Gene Expression_T ↑ LPL, ↑ Fatty Acid Oxidation ↓ Apo C-III ↑ Insulin Sensitivity PPARα_T->Target Gene Expression_T upregulates PPARγ->Target Gene Expression_T influences Triglyceride Lowering_T ↓ Triglycerides Target Gene Expression_T->Triglyceride Lowering_T leads to

Caption: Signaling pathways of Fenofibrate (PPARα agonist) and this compound (dual PPARα/γ agonist).

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for comparing the triglyceride-lowering effects of two compounds like this compound and fenofibrate in a research or preclinical setting.

Start Start Animal Model Selection Select Animal Model (e.g., Hypertriglyceridemic rats) Start->Animal Model Selection Randomization Randomization Animal Model Selection->Randomization Group A Vehicle Control Randomization->Group A Group B This compound Randomization->Group B Group C Fenofibrate Randomization->Group C Treatment Period Administer Compounds (Specified dose and duration) Group A->Treatment Period Group B->Treatment Period Group C->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Biochemical Analysis Measure Fasting Triglycerides, Cholesterol, Glucose, Insulin Data Collection->Biochemical Analysis Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Comparative Efficacy Compare % Triglyceride Reduction and other metabolic parameters Statistical Analysis->Comparative Efficacy End End Comparative Efficacy->End

References

A Comparative Analysis of Tesaglitazar and Other Dual PPAR Agonists in Modulating Metabolic Parameters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dual peroxisome proliferator-activated receptor (PPAR) agonists have been a focal point in the quest for comprehensive treatments for metabolic disorders such as type 2 diabetes and dyslipidemia. By targeting both PPARα and PPARγ, these agents aim to concurrently manage hyperglycemia and abnormal lipid profiles. This guide provides an objective comparison of the efficacy of tesaglitazar with other notable dual PPAR agonists, supported by experimental data from preclinical and clinical studies.

Mechanism of Action: A Dual Approach to Metabolic Regulation

PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in glucose and lipid metabolism. Dual PPARα/γ agonists leverage the distinct but complementary roles of these two isoforms. PPARα activation primarily influences lipid metabolism, leading to decreased triglycerides and increased high-density lipoprotein (HDL) cholesterol. Conversely, PPARγ activation is central to improving insulin sensitivity and glucose uptake.[1][2][3][4]

This compound, muraglitazar, and saroglitazar all function as dual PPARα/γ agonists.[5] Aleglitazar also falls into this category, aiming to address both hyperglycemia and dyslipidemia simultaneously. The therapeutic goal of these compounds is to offer a more holistic approach to managing the interconnected pathologies of type 2 diabetes and cardiovascular risk.

In Vitro Potency

The half-maximal effective concentration (EC50) is a measure of a drug's potency in activating its target receptor. While direct comparative studies are limited, available data provides insight into the potency of this compound.

CompoundTargetEC50 (µM)Species
This compound PPARα3.6Human
PPARα13.4Rat
PPARγ~0.2Human & Rat

Caption: In vitro potencies (EC50) of this compound on human and rat PPAR subtypes.

Preclinical Efficacy

Animal models provide crucial insights into the in vivo effects of dual PPAR agonists on metabolic parameters.

In obese Zucker rats, a model of insulin resistance, this compound treatment significantly improved glucose and lipid intolerance. It lowered fasting plasma glucose, improved glucose tolerance, and substantially reduced fasting and post-load insulin levels. Furthermore, it markedly lowered fasting triglycerides and improved lipid tolerance. Studies in db/db mice, a model for type 2 diabetes, showed that this compound treatment for three months significantly lowered fasting plasma glucose and improved insulin resistance. It also reduced plasma insulin and total triglyceride levels while increasing plasma adiponectin levels, an insulin-sensitizing hormone. Notably, this compound also demonstrated renoprotective effects in these mice, attenuating albuminuria and renal glomerular fibrosis.

Preclinical studies with saroglitazar in rats with high cholesterol levels showed a significant reduction in total serum cholesterol, LDL-C, and triglyceride levels, along with improved oral glucose tolerance and enhanced insulin sensitivity.

Clinical Efficacy: A Comparative Overview

Clinical trials have evaluated the efficacy of various dual PPAR agonists in patients with type 2 diabetes and dyslipidemia. The following tables summarize key findings from these studies. It is important to note that direct head-to-head trials are scarce, and the data presented is compiled from different studies with varying designs, patient populations, and treatment durations.

Glycemic Control
DrugDosageChange in HbA1c (%)ComparatorStudy Duration
This compound 0.5 mg, 1.0 mg, 2.0 mg, 3.0 mgDose-dependent reductionPlacebo, Pioglitazone (45 mg)12 weeks
Muraglitazar 2.5 mg, 5 mg-1.45, -1.6 (from baseline)Placebo24 weeks
Aleglitazar 150 µgStatistically significant reduction vs. placeboPlacebo26 weeks
Saroglitazar 2 mg, 4 mg-0.3, -0.2 (mean change)Placebo12 weeks
2 mg, 4 mg-1.38, -1.47 (from baseline)Pioglitazone (30 mg)24 weeks

Caption: Comparative effects of dual PPAR agonists on HbA1c levels in patients with type 2 diabetes.

Lipid Profile Management
DrugDosageChange in Triglycerides (%)Change in HDL-C (%)ComparatorStudy Duration
This compound 1.0 mg-37+16Placebo12 weeks
0.5 mg, 1.0 mg, 2.0 mg, 3.0 mg-17.2, -32.9, -41.0, -40.9Significant increases at ≥1.0 mgPlacebo, Pioglitazone (45 mg)12 weeks
Muraglitazar 2.5 mg, 5 mg-18, -27+10, +16Placebo24 weeks
Aleglitazar 150 µgFavorable changesFavorable changesPlacebo26 weeks
Saroglitazar 2 mg, 4 mg-45.5, -46.7Significant increasePlacebo12 weeks
4 mgSignificant reductionNo significant effectPlaceboNot specified

Caption: Comparative effects of dual PPAR agonists on lipid profiles.

Safety and Tolerability: A Critical Consideration

Despite promising efficacy data, the development of several dual PPAR agonists has been halted due to safety concerns.

  • This compound : Development was discontinued by AstraZeneca in 2006. While generally well-tolerated in some studies, concerns arose regarding its benefit-risk profile, particularly potential renal and cardiovascular side effects.

  • Muraglitazar : Bristol-Myers Squibb discontinued its development in 2006 due to an increased risk of cardiovascular events, including myocardial infarction, stroke, and congestive heart failure, compared to placebo or pioglitazone.

  • Aleglitazar : Roche halted clinical trials in 2013 due to a lack of efficacy in reducing cardiovascular risk and an increased rate of adverse events, including fractures, renal impairment, and heart failure.

  • Saroglitazar : Approved for use in India for diabetic dyslipidemia, saroglitazar has a more favorable safety profile in clinical trials, with mild to moderate adverse events reported. However, some studies have noted a significant increase in serum creatinine levels.

Experimental Protocols

Standard methodologies are employed to assess the efficacy of these compounds in clinical trials.

  • Glycated Hemoglobin (HbA1c): Typically measured using High-Performance Liquid Chromatography (HPLC).

  • Lipid Panel (Triglycerides, HDL-C, LDL-C, Total Cholesterol): Commonly determined using standardized enzymatic methods.

  • Fasting Plasma Glucose: Measured using enzymatic electrode methods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PPAR signaling pathway and a typical experimental workflow for evaluating dual PPAR agonists.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Dual_PPAR_Agonist Dual PPAR Agonist (e.g., this compound) PPARa PPARα Dual_PPAR_Agonist->PPARa Activates PPARg PPARγ Dual_PPAR_Agonist->PPARg Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Forms Heterodimer with RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Forms Heterodimer with RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides ↑ HDL-C PPRE->Lipid_Metabolism Regulates Gene Expression for Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Blood Glucose PPRE->Glucose_Homeostasis Regulates Gene Expression for

Caption: PPARα/γ dual agonist signaling pathway.

Experimental_Workflow Patient_Recruitment Patient Recruitment (Type 2 Diabetes & Dyslipidemia) Randomization Randomization Patient_Recruitment->Randomization Treatment_Group Treatment Group (Dual PPAR Agonist) Randomization->Treatment_Group Control_Group Control Group (Placebo or Active Comparator) Randomization->Control_Group Treatment_Period Treatment Period (e.g., 12-24 weeks) Treatment_Group->Treatment_Period Control_Group->Treatment_Period Data_Collection Data Collection (Baseline and Follow-up) Treatment_Period->Data_Collection Biomarker_Analysis Biomarker Analysis (HbA1c, Lipids, Glucose) Data_Collection->Biomarker_Analysis Statistical_Analysis Statistical Analysis Biomarker_Analysis->Statistical_Analysis Efficacy_Safety_Evaluation Efficacy and Safety Evaluation Statistical_Analysis->Efficacy_Safety_Evaluation

Caption: Typical clinical trial workflow.

Conclusion

Dual PPARα/γ agonists like this compound have demonstrated significant efficacy in improving both glycemic control and lipid profiles in preclinical and clinical settings. However, the therapeutic potential of this class has been hampered by significant safety concerns, leading to the discontinuation of several promising candidates. Saroglitazar remains a clinically available option in some regions, highlighting the potential for developing safer and more effective dual PPAR agonists. Future research in this area will likely focus on designing molecules with a more favorable balance of efficacy and safety, potentially through selective PPAR modulation or tissue-specific targeting, to unlock the full therapeutic promise of this class of drugs for patients with metabolic diseases.

References

Cross-Species Comparison of Tesaglitazar's Metabolic Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the dual PPARα/γ agonist Tesaglitazar's metabolic impact across preclinical and clinical models, supported by experimental data and detailed protocols.

This compound, a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), has been investigated for its potential to concurrently manage dyslipidemia and hyperglycemia, hallmarks of type 2 diabetes and the metabolic syndrome.[1][2] By activating both PPARα, which primarily regulates fatty acid oxidation and lipid metabolism, and PPARγ, a key regulator of insulin sensitivity and glucose homeostasis, this compound was developed to offer a comprehensive therapeutic approach.[3][4] This guide provides a comparative overview of the metabolic effects of this compound across different species, presenting key quantitative data from preclinical and clinical studies. Detailed experimental protocols for pivotal assays are also provided to support researchers in the field of metabolic drug development.

Quantitative Data on Metabolic Effects

The following tables summarize the quantitative effects of this compound on key metabolic parameters in rats, mice, and humans.

Table 1: Effects of this compound on Glucose and Lipid Metabolism in Obese Zucker Rats
ParameterControl (Obese)This compound-Treated (3 µmol/kg/day for 4 weeks)% ChangeReference
Glucose Metabolism
Fasting Plasma GlucoseHigher than lean controlsLowered-[5]
Post-load Glucose AUC+19% vs. lean controlsImproved glucose tolerance-
Fasting InsulinMarkedly elevatedSubstantially reduced-
Post-load Insulin AUC+849% vs. lean controlsSubstantially reduced-
Lipid Metabolism
Fasting TriglyceridesElevatedMarkedly lowered-
Post-load Triglyceride AUC+413% vs. lean controlsImproved lipid tolerance-
Fasting Free Fatty Acids (FFA)ElevatedNot significantly affected-
Post-prandial FFA SuppressionImpairedRestored to lean control levels-
Hepatic Triglyceride Secretion-Reduced by 47%↓ 47%
Plasma Triglyceride Clearance-Increased by 490%↑ 490%
VLDL Apolipoprotein CIII Content-Reduced by 86%↓ 86%
Table 2: Effects of this compound on Glucose and Lipid Metabolism in db/db Mice
ParameterControl (db/db)This compound-Treated% ChangeReference
Glucose Metabolism
Fasting Plasma GlucoseElevatedSignificantly decreased
A1C8.84 ± 0.36%3.92 ± 0.09%↓ 55.6%
Plasma Insulin6.37 ± 4.4 µg/ml1.98 ± 0.33 µg/ml↓ 68.9%
Lipid Metabolism
TriglyceridesElevatedMarkedly decreased
HDL Cholesterol-Significantly increased
Table 3: Effects of this compound on Glucose and Lipid Metabolism in Humans
PopulationParameterPlaceboThis compound (1.0 mg/day for 12 weeks)% Change from PlaceboReference
Non-diabetic, Insulin-resistant Fasting Triglycerides--↓ 37%
Non-HDL-Cholesterol--↓ 15%
HDL-Cholesterol--↑ 16%
NEFA--↓ 40%
Fasting Insulin--↓ 35%
Fasting Plasma Glucose--0.47 mmol/l change-
Type 2 Diabetes Fasting Plasma Glucose--41.1 mg/dL change-
Triglycerides--↓ 32.9%
HDL-Cholesterol--↑ 15.0%
Non-HDL-Cholesterol--↓ 22.2%
VLDL-Cholesterol--↓ 49.8%
Apolipoprotein B--↓ 15.7%

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental design, the following diagrams are provided.

Tesaglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Activates PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Activates PPRE PPRE PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to Lipid_Metabolism_Genes Target Genes (Lipid Metabolism) PPRE->Lipid_Metabolism_Genes Upregulates Glucose_Homeostasis_Genes Target Genes (Glucose Homeostasis) PPRE->Glucose_Homeostasis_Genes Upregulates Lipid_Effects Improved Lipid Profile (↓ TG, ↑ HDL-C) Lipid_Metabolism_Genes->Lipid_Effects Glucose_Effects Improved Glucose Control (↓ Glucose, ↓ Insulin) Glucose_Homeostasis_Genes->Glucose_Effects

Figure 1: this compound Signaling Pathway.

Experimental_Workflow_OGTT cluster_setup Experimental Setup cluster_protocol Oral Glucose and Triglyceride Tolerance Test Protocol Animal_Groups Animal Groups: - Lean Control - Obese Control - Obese + this compound Treatment This compound (3 µmol/kg/day) or Vehicle via Oral Gavage for 4 weeks Animal_Groups->Treatment Fasting 7-hour Fast Treatment->Fasting Baseline_Sample Baseline Blood Sample (t=0) Fasting->Baseline_Sample Oral_Load Oral Gavage: Glucose (1.7 g/kg) Triglyceride (2.0 g/kg) Baseline_Sample->Oral_Load Blood_Sampling Serial Blood Sampling (e.g., t=30, 60, 90, 120 min) Oral_Load->Blood_Sampling Analysis Analysis of Plasma: - Glucose - Insulin - Triglycerides - Free Fatty Acids Blood_Sampling->Analysis

Figure 2: Oral Glucose and Triglyceride Tolerance Test Workflow.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Oral Glucose and Triglyceride Load Test in Obese Zucker Rats

This protocol is adapted from studies investigating the postprandial metabolic effects of this compound.

1. Animal Model and Treatment:

  • Species: Male obese Zucker (fa/fa) rats and lean littermates as controls.

  • Acclimation: Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Treatment Groups:

    • Lean Control: Vehicle administration.

    • Obese Control: Vehicle administration.

    • This compound-treated: this compound (e.g., 3 µmol/kg/day) administered via oral gavage for a specified period (e.g., 4 weeks).

  • Vehicle: Typically 0.5% carboxymethyl cellulose.

2. Experimental Procedure:

  • Fasting: Animals are fasted for 7 hours prior to the test.

  • Baseline Blood Sampling: A baseline blood sample is collected from the tail vein (time 0).

  • Oral Load Administration: A mixed load of glucose (1.7 g/kg lean body mass) and triglycerides (2.0 g/kg lean body mass) is administered via oral gavage.

  • Serial Blood Sampling: Blood samples are collected at regular intervals post-gavage (e.g., 30, 60, 90, and 120 minutes).

  • Plasma Analysis: Plasma is separated by centrifugation and analyzed for glucose, insulin, triglycerides, and free fatty acids (FFAs) using standard biochemical assays.

  • Data Analysis: The area under the curve (AUC) for each parameter is calculated to assess the overall metabolic response.

Hyperinsulinemic-Euglycemic Clamp

This "gold standard" technique is used to assess insulin sensitivity in vivo.

1. Surgical Preparation (Rats/Mice):

  • Anesthesia: Animals are anesthetized (e.g., with isoflurane).

  • Catheterization: Catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).

  • Recovery: Animals are allowed to recover for several days post-surgery.

2. Clamp Procedure:

  • Fasting: Conscious, unrestrained animals are fasted for a specified period (e.g., 5 hours).

  • Tracer Infusion: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is initiated to measure basal glucose turnover.

  • Clamp Initiation: A continuous infusion of insulin is started to achieve a hyperinsulinemic state.

  • Euglycemia Maintenance: Blood glucose is monitored every 5-10 minutes, and a variable infusion of glucose is adjusted to maintain euglycemia (normal blood glucose levels).

  • Steady State: Once a steady state of glucose infusion is reached, blood samples are collected to determine glucose-specific activity and plasma insulin concentrations.

  • Tissue Sampling: At the end of the clamp, tissues (e.g., muscle, adipose tissue, liver) can be collected to assess tissue-specific glucose uptake.

3. Data Calculation:

  • Glucose Infusion Rate (GIR): The GIR required to maintain euglycemia is a direct measure of insulin sensitivity.

  • Hepatic Glucose Production (HGP): The rate of endogenous glucose production by the liver is calculated using the glucose tracer data.

  • Tissue-Specific Glucose Uptake: This is determined by measuring the accumulation of a non-metabolizable glucose analog (e.g., 2-deoxyglucose) in different tissues.

Triton WR1339 Method for Triglyceride Kinetics

This method is employed to assess hepatic triglyceride secretion and plasma triglyceride clearance.

1. Animal Preparation:

  • Fasting: Animals are fasted for a defined period (e.g., 5-7 hours).

  • Anesthesia: Animals are anesthetized for the duration of the experiment.

2. Experimental Procedure:

  • Baseline Blood Sample: A blood sample is taken to determine the basal triglyceride concentration.

  • Triton WR1339 Injection: A solution of Triton WR1339 (e.g., 200 mg/kg) is injected intravenously. Triton WR1339 inhibits lipoprotein lipase, thereby blocking the clearance of triglyceride-rich lipoproteins from the plasma.

  • Serial Blood Sampling: Blood samples are collected at various time points after the injection (e.g., over 120 minutes).

  • Plasma Triglyceride Measurement: The triglyceride concentration in the plasma samples is measured.

3. Data Calculation:

  • Hepatic Triglyceride Secretion Rate: The rate of increase in plasma triglyceride concentration over time reflects the hepatic triglyceride secretion rate, as clearance is blocked.

  • Plasma Triglyceride Clearance: This can be estimated by comparing the triglyceride levels in treated versus untreated animals under specific assumptions.

Conclusion

The collective data from preclinical and clinical studies demonstrate that this compound exerts potent and beneficial effects on both glucose and lipid metabolism across multiple species. In rodent models of insulin resistance and dyslipidemia, this compound consistently improves glucose tolerance, enhances insulin sensitivity, and ameliorates the atherogenic lipid profile. These findings are largely mirrored in human studies with non-diabetic, insulin-resistant individuals and patients with type 2 diabetes, where significant improvements in glycemic control and lipid parameters were observed.

While the development of this compound was discontinued, the cross-species data presented in this guide underscores the therapeutic potential of dual PPARα/γ agonism. The detailed experimental protocols provided herein serve as a valuable resource for researchers working to develop novel therapeutics for metabolic diseases, facilitating the robust evaluation of compound efficacy and mechanism of action in relevant preclinical models. The consistent metabolic benefits observed across species highlight the translational relevance of these models in predicting clinical outcomes for this class of compounds.

References

A Comparative Guide: Tesaglitazar Versus Selective PPARα Agonists in Atherosclerosis Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic interventions for atherosclerosis, peroxisome proliferator-activated receptors (PPARs) have emerged as a critical target. This guide provides a detailed comparison of the dual PPARα/γ agonist, Tesaglitazar, and selective PPARα agonists, focusing on their performance in preclinical atherosclerosis models. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available experimental data.

Mechanism of Action: A Tale of Two Agonists

This compound , as a dual agonist, simultaneously activates both PPARα and PPARγ. This dual action is hypothesized to offer a broader spectrum of therapeutic effects, addressing both the dyslipidemia and the inflammatory components of atherosclerosis. PPARα activation is primarily associated with regulating lipid metabolism, while PPARγ activation is linked to improved insulin sensitivity and anti-inflammatory responses.[1]

Selective PPARα agonists , such as fenofibrate, primarily target PPARα. Their mechanism in the context of atherosclerosis is centered on improving the lipid profile, including reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.[2] They also exert anti-inflammatory effects within the vascular wall.[3]

Signaling Pathway Overview

The activation of PPARs by their respective agonists leads to the heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPARα Signaling Pathway in Atherosclerosis cluster_ligand Ligands cluster_receptor Nuclear Receptors cluster_gene_expression Gene Expression Modulation cluster_effects Downstream Effects Selective PPARα Agonist (e.g., Fenofibrate) Selective PPARα Agonist (e.g., Fenofibrate) PPARa PPARα Selective PPARα Agonist (e.g., Fenofibrate)->PPARa activates PPRE PPRE Binding PPARa->PPRE heterodimerizes with RXR and binds RXR RXR RXR->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes regulates Lipid_Metabolism Improved Lipid Metabolism (↓ Triglycerides, ↑ HDL) Target_Genes->Lipid_Metabolism Inflammation Reduced Vascular Inflammation Target_Genes->Inflammation Atherosclerosis ↓ Atherosclerosis Lipid_Metabolism->Atherosclerosis Inflammation->Atherosclerosis

Figure 1: Simplified signaling pathway of selective PPARα agonists.

This compound (Dual PPARα/γ) Signaling Pathway cluster_ligand Ligand cluster_receptors Nuclear Receptors cluster_gene_expression Gene Expression Modulation cluster_effects Downstream Effects This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPRE PPRE Binding PPARa->PPRE heterodimerizes with RXR and binds PPARg->PPRE heterodimerizes with RXR and binds RXR RXR RXR->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes regulates Lipid_Metabolism Improved Lipid Metabolism (↓ Triglycerides, ↑ HDL) Target_Genes->Lipid_Metabolism Inflammation Reduced Vascular Inflammation Target_Genes->Inflammation Insulin_Sensitivity Improved Insulin Sensitivity Target_Genes->Insulin_Sensitivity Atherosclerosis ↓ Atherosclerosis Lipid_Metabolism->Atherosclerosis Inflammation->Atherosclerosis Insulin_Sensitivity->Atherosclerosis Experimental Workflow: this compound in ApoE*3Leiden Mice cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_analysis Analysis Animal_Model ApoE*3Leiden Mice HC_Group High-Cholesterol (1% wt/wt) Animal_Model->HC_Group T_Group High-Cholesterol + this compound (0.5 µmol/kg diet) Animal_Model->T_Group LC_Group Low-Cholesterol (0.1% wt/wt) Animal_Model->LC_Group Diet High-Fat Diet Diet->HC_Group Diet->T_Group Diet->LC_Group Atherosclerosis Atherosclerotic Lesion Area HC_Group->Atherosclerosis Lipids Plasma Lipids (Cholesterol, Triglycerides) HC_Group->Lipids Inflammation Inflammatory Markers (SAA, Monocyte Adhesion) HC_Group->Inflammation T_Group->Atherosclerosis T_Group->Lipids T_Group->Inflammation LC_Group->Atherosclerosis LC_Group->Lipids LC_Group->Inflammation

References

Western Blot Analysis: Confirming Tesaglitazar's Impact on Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Tesaglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist, has demonstrated significant effects on glucose and lipid metabolism. Its mechanism of action involves the regulation of target gene expression, leading to alterations in protein levels that mediate its therapeutic effects. Western blot analysis is a critical technique to confirm these changes in protein expression. This guide provides a comparative overview of the expected effects of this compound on key proteins, supported by experimental data from related compounds, and offers detailed protocols for Western blot analysis.

This compound's Effect on Target Protein Expression: A Comparative Overview

Target ProteinPredicted Effect of this compoundComparative Experimental Data (Other PPARγ Agonists)Tissue/Cell TypeReference
GLUT4 IncreaseTroglitazone: 1.4-fold increase in endogenous GLUT4 proteinRat Adipocytes[1]
Adiponectin IncreasePioglitazone: 2-fold increase in total and high-molecular-weight adiponectinRat Adipocytes[2]

Note: The data presented for troglitazone and pioglitazone are from studies on rat adipocytes and serve as a proxy for the anticipated effects of this compound, a potent PPARγ agonist.

Signaling Pathway and Experimental Workflow

The activation of PPARα and PPARγ by this compound initiates a cascade of molecular events leading to changes in protein expression. The general signaling pathway and the workflow for its analysis using Western blot are illustrated below.

Signaling_Pathway cluster_0 Gene Transcription This compound This compound PPAR PPARα/γ Receptor (in nucleus) This compound->PPAR binds & activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE binds to mRNA Target Gene mRNA (e.g., GLUT4, Adiponectin) PPRE->mRNA promotes transcription Protein Target Protein Synthesis (e.g., GLUT4, Adiponectin) mRNA->Protein translation Effect Metabolic Effects (Improved Insulin Sensitivity, Lipid Metabolism) Protein->Effect

Figure 1: this compound-activated PPAR signaling pathway.

Western_Blot_Workflow start Start: this compound Treatment of Cells/Tissues lysis Cell/Tissue Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation by Size) quant->sds transfer Protein Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab Primary Antibody Incubation (Specific to Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis end End: Quantified Protein Expression analysis->end

Figure 2: General workflow for Western blot analysis.

Experimental Protocols

The following are detailed protocols for Western blot analysis to assess the expression of GLUT4 (a membrane protein) and adiponectin (a secreted protein) in response to this compound treatment. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.

Protocol 1: Western Blot for GLUT4 in Adipose Tissue or 3T3-L1 Adipocytes

1. Sample Preparation (Protein Extraction)

  • For Adipose Tissue:

    • Excise adipose tissue from control and this compound-treated animals and immediately freeze in liquid nitrogen.

    • Homogenize ~100 mg of frozen tissue in 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant (avoiding the top lipid layer) containing the protein lysate.

  • For 3T3-L1 Adipocytes:

    • Wash cultured adipocytes twice with ice-cold PBS.

    • Add 500 µL of ice-cold RIPA buffer to each 10 cm dish and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.

2. Protein Quantification

  • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer

  • Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against GLUT4 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the GLUT4 band intensity to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Western Blot for Adiponectin in Adipose Tissue Culture Medium

1. Sample Preparation

  • Culture adipose tissue explants or differentiated 3T3-L1 adipocytes in serum-free medium with or without this compound for 24-48 hours.

  • Collect the culture medium and centrifuge at 500 x g for 5 minutes to remove any cells or debris.

  • Concentrate the proteins in the medium using centrifugal filter units (e.g., with a 10 kDa molecular weight cutoff).

2. Protein Quantification

  • Determine the protein concentration of the concentrated medium using a BCA protein assay.

3. SDS-PAGE and Protein Transfer

  • Mix an equal amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • Load the samples onto a 12% SDS-polyacrylamide gel.

  • Perform electrophoresis and protein transfer to a PVDF membrane as described in Protocol 1.

4. Immunoblotting

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

  • Incubate with a primary antibody against adiponectin overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Perform washes as described in Protocol 1.

5. Detection and Analysis

  • Detect and analyze the adiponectin bands as described in Protocol 1. For secreted proteins, normalization can be done to the total protein loaded, as determined by Ponceau S staining of the membrane after transfer.

By employing these methodologies, researchers can effectively quantify the changes in key protein expression levels induced by this compound, thereby providing crucial evidence for its molecular mechanism of action.

References

Validating In Vitro Findings of Tesaglitazar in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tesaglitazar's performance, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with other alternatives, supported by experimental data from animal models. The focus is on validating its in vitro efficacy in a preclinical setting, providing a crucial step in the drug development pipeline.

Introduction to this compound

This compound is a dual PPARα/γ agonist designed to concurrently manage dyslipidemia and hyperglycemia, the hallmarks of type 2 diabetes and metabolic syndrome.[1] In vitro studies have demonstrated its ability to activate both PPARα and PPARγ, suggesting a dual mechanism of action that could translate to comprehensive metabolic benefits.[2] This guide delves into the in vivo validation of these findings in relevant animal models.

Mechanism of Action: A Dual Approach to Metabolic Regulation

This compound exerts its effects by binding to and activating PPARα and PPARγ, which are nuclear receptors that regulate gene expression.[1] Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Activation of PPARα primarily influences lipid metabolism. It stimulates the expression of genes involved in fatty acid uptake, β-oxidation, and lipoprotein lipase-mediated lipolysis, leading to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

Conversely, PPARγ activation is central to glucose homeostasis and adipogenesis. It enhances insulin sensitivity in peripheral tissues such as adipose tissue, skeletal muscle, and the liver. This is achieved by promoting the differentiation of preadipocytes into mature fat cells that can safely store lipids, and by upregulating the expression of genes involved in glucose uptake and utilization.

The dual agonism of this compound is hypothesized to provide a synergistic effect, addressing both the lipid and glucose abnormalities characteristic of metabolic disorders.

Tesaglitazar_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE PPARg_RXR->PPRE Lipid_Metabolism_Genes Lipid Metabolism Target Genes (e.g., LPL, CPT1) PPRE->Lipid_Metabolism_Genes Glucose_Metabolism_Genes Glucose Metabolism Target Genes (e.g., GLUT4, Adiponectin) PPRE->Glucose_Metabolism_Genes Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Lipid_Metabolism_Genes->Fatty_Acid_Oxidation Triglyceride_Clearance ↑ Triglyceride Clearance Lipid_Metabolism_Genes->Triglyceride_Clearance Insulin_Sensitivity ↑ Insulin Sensitivity Glucose_Metabolism_Genes->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Glucose_Metabolism_Genes->Glucose_Uptake

Caption: this compound signaling pathway.

Comparative Efficacy in Animal Models

The in vivo effects of this compound have been extensively studied in various animal models of insulin resistance, dyslipidemia, and type 2 diabetes. These studies provide crucial validation of its in vitro pharmacological profile.

Performance in Obese Zucker Rats

The obese Zucker rat is a well-established model of insulin resistance and dyslipidemia. Studies have shown that treatment with this compound significantly improves metabolic parameters in these animals.

ParameterVehicle Control (Obese)This compound-Treated (Obese)Percentage Change
Fasting Plasma GlucoseElevatedLowered
Fasting Plasma InsulinMarkedly ElevatedSubstantially Reduced
Fasting Plasma TriglyceridesMarkedly ElevatedMarkedly Lowered
Hepatic Triglyceride SecretionHighReduced by 47%↓ 47%
Plasma Triglyceride ClearanceLowIncreased by 490%↑ 490%
VLDL Apolipoprotein CIII ContentHighReduced by 86%↓ 86%

Data compiled from studies on obese Zucker rats.[3]

Performance in db/db Mice

The db/db mouse is a genetic model of obesity, diabetes, and dyslipidemia. This compound treatment in these mice has demonstrated significant improvements in glycemic control and renal function.

ParameterVehicle Control (db/db)This compound-Treated (db/db)Percentage Change
Fasting Plasma GlucoseSignificantly ElevatedMarkedly Decreased
Plasma InsulinMarkedly ElevatedMarkedly Decreased
Plasma TriglyceridesElevatedDecreased
Plasma AdiponectinLowIncreased
Urinary Albumin ExcretionHighDecreased

Data compiled from studies on db/db mice.

Comparison with Alternative Treatments

To contextualize the performance of this compound, it is essential to compare it with selective PPAR agonists, such as the PPARγ agonist pioglitazone and the PPARα agonist fenofibrate.

This compound vs. Pioglitazone

A double-blind, randomized trial in patients with type 2 diabetes compared the efficacy of this compound and Pioglitazone. While this is a clinical study, the findings are relevant for understanding the comparative preclinical potential.

ParameterThis compound (1 mg)Pioglitazone (45 mg)Comparison
Glycosylated Hemoglobin (HbA1c)Similar ReductionSimilar ReductionNon-inferior
Triglycerides (TG)Significant ImprovementLess ImprovementThis compound Superior (p<0.001)
High-Density Lipoprotein Cholesterol (HDL-C)Significant ImprovementLess ImprovementThis compound Superior (p<0.001)
Low-Density Lipoprotein Cholesterol (LDL-C)LoweredLess EffectThis compound Superior (p<0.05)
Body WeightIncreasedIncreasedBoth cause weight gain
Peripheral EdemaIncreasedIncreasedBoth cause edema
Serum CreatinineIncreasedNo significant changeThis compound-specific effect

Data from a 24-week clinical trial.[4]

This compound vs. Fenofibrate

While direct head-to-head preclinical studies are limited, comparisons can be inferred from their primary mechanisms of action and clinical observations. Fenofibrate, as a selective PPARα agonist, primarily targets lipid metabolism. Another dual PPARα/γ agonist, Saroglitazar, has been compared to Fenofibrate in clinical settings.

FeatureThis compound (Dual PPARα/γ)Fenofibrate (PPARα) / Saroglitazar (Dual PPARα/γ)
Primary Target PPARα and PPARγPPARα (Fenofibrate), PPARα and PPARγ (Saroglitazar)
Lipid Profile Broad-spectrum improvement (↓TG, ↑HDL-C, ↓LDL-C)Primarily ↓TG, modest ↑HDL-C (Fenofibrate). Saroglitazar shows significant ↓TG and improvement in other lipid parameters.
Glycemic Control Significant improvement in insulin sensitivity and glucose levelsMinimal to no direct effect on glycemic control (Fenofibrate). Saroglitazar improves glycemic parameters.
Key Advantage Addresses both dyslipidemia and hyperglycemiaPotent triglyceride-lowering effect (Fenofibrate). Balanced lipid and glucose control (Saroglitazar).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vivo evaluation of this compound.

Oral Gavage Administration

Objective: To administer a precise dose of this compound orally to animal models.

Procedure:

  • Animal Restraint: The rat is gently but firmly restrained to prevent movement and ensure the head and neck are in a straight line with the esophagus.

  • Gavage Needle Insertion: A sterile, ball-tipped gavage needle of appropriate size is carefully inserted into the mouth and advanced along the upper palate into the esophagus. The animal should swallow as the tube is passed.

  • Substance Administration: Once the needle is correctly positioned in the stomach (confirmed by the absence of resistance and respiratory distress), the this compound suspension (e.g., in 0.5% carboxymethyl cellulose) is slowly administered.

  • Post-Administration Monitoring: The animal is returned to its cage and monitored for any signs of distress, such as labored breathing.

Oral_Gavage_Workflow Start Start Restrain Restrain Animal Start->Restrain Insert_Needle Insert Gavage Needle Restrain->Insert_Needle Administer Administer this compound Insert_Needle->Administer Monitor Monitor Animal Administer->Monitor End End Monitor->End

Caption: Oral gavage workflow.
Hyperinsulinemic-Euglycemic Clamp

Objective: To assess whole-body insulin sensitivity.

Procedure:

  • Surgical Preparation: Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for several days.

  • Fasting and Baseline: On the day of the experiment, rats are fasted, and baseline blood glucose is measured.

  • Insulin and Glucose Infusion: A continuous infusion of insulin is initiated to raise plasma insulin to a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is started to maintain blood glucose at the basal level (euglycemia).

  • Blood Glucose Monitoring: Arterial blood glucose is monitored frequently (e.g., every 5-10 minutes), and the glucose infusion rate is adjusted accordingly.

  • Steady State: Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate), the glucose infusion rate is recorded. This rate is a direct measure of insulin-stimulated whole-body glucose disposal and thus reflects insulin sensitivity.

Euglycemic_Clamp_Workflow Start Start Surgery Catheter Implantation Start->Surgery Recovery Recovery Period Surgery->Recovery Fasting Fasting Recovery->Fasting Baseline Measure Baseline Glucose Fasting->Baseline Infusion Start Insulin & Glucose Infusion Baseline->Infusion Monitor_Adjust Monitor Blood Glucose & Adjust Glucose Infusion Infusion->Monitor_Adjust Monitor_Adjust->Monitor_Adjust Steady_State Achieve Steady State Monitor_Adjust->Steady_State Stable Glucose Record_GIR Record Glucose Infusion Rate Steady_State->Record_GIR End End Record_GIR->End

Caption: Euglycemic clamp workflow.
Triton WR1339 Method

Objective: To measure the hepatic triglyceride secretion rate.

Procedure:

  • Animal Preparation: Animals are fasted for a defined period.

  • Triton WR1339 Injection: A solution of Triton WR1339 (a non-ionic detergent) is injected intravenously. Triton WR1339 inhibits lipoprotein lipase, thereby preventing the clearance of triglycerides from the plasma.

  • Serial Blood Sampling: Blood samples are collected at multiple time points after the injection.

  • Triglyceride Measurement: Plasma triglyceride concentrations are measured in each sample.

  • Calculation of Secretion Rate: The rate of increase in plasma triglyceride concentration over time reflects the hepatic triglyceride secretion rate.

Conclusion

The data from animal models strongly support the in vitro findings for this compound as a dual PPARα/γ agonist. In various preclinical models of metabolic disease, this compound has demonstrated robust efficacy in improving both lipid and glucose metabolism. Comparative studies suggest that its dual mechanism of action may offer advantages over selective PPAR agonists by providing a more comprehensive approach to managing the multifaceted nature of type 2 diabetes and metabolic syndrome. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other dual PPAR agonists.

References

A Head-to-Head Clinical Showdown: Tesaglitazar vs. Pioglitazone in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

The investigational dual PPARα/γ agonist, Tesaglitazar, once a promising candidate for the management of type 2 diabetes, demonstrated comparable glycemic control to the established thiazolidinedione, pioglitazone, but raised safety concerns due to a dose-dependent increase in serum creatinine. This guide provides a detailed comparison based on the head-to-head GALLANT 6 clinical trial, offering insights for researchers and drug development professionals in the field of metabolic diseases.

This compound, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, was designed to concurrently address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes.[1] Its development, however, was halted in 2006 after Phase III clinical trials indicated that its benefit-risk profile did not offer a significant advantage over existing therapies.[2] This comparative analysis focuses on the data from the GALLANT 6 trial, a 24-week, randomized, double-blind study that directly compared the efficacy and safety of this compound with pioglitazone in 1,707 patients with type 2 diabetes mellitus.[1]

Efficacy Analysis: Glycemic and Lipid Control

The primary objective of the GALLANT 6 trial was to assess the non-inferiority of this compound (1 mg) to pioglitazone (45 mg) in improving glycemic control, as measured by the change in glycosylated hemoglobin (HbA1c) from baseline. The results indicated that this compound 1 mg was non-inferior to pioglitazone 45 mg in reducing HbA1c levels at 24 weeks.[1]

While glycemic control was comparable, this compound demonstrated a more robust effect on lipid profiles, a key therapeutic target of its dual-agonist nature. This compound 1 mg led to statistically significant improvements in triglyceride (TG), high-density lipoprotein cholesterol (HDL-C), and non-HDL-C levels when compared to all doses of pioglitazone.[1] Furthermore, a notable reduction in low-density lipoprotein cholesterol (LDL-C) and LDL particle number was observed with this compound 1 mg compared to all pioglitazone doses.

Comparative Efficacy Data from the GALLANT 6 Trial
Efficacy ParameterThis compound 0.5 mg (n=342)This compound 1 mg (n=341)Pioglitazone 15 mg (n=342)Pioglitazone 30 mg (n=340)Pioglitazone 45 mg (n=342)
HbA1c (%)
Baseline (mean)8.08.08.08.08.0
Change from Baseline (LS Mean)-1.01-1.24-0.73-1.02-1.18
Fasting Plasma Glucose (mmol/L)
Baseline (mean)8.658.618.648.708.85
Change from Baseline (LS Mean)-1.19-2.02-0.71-1.18-1.61
Triglycerides (%)
Baseline (geometric mean, mmol/L)2.222.192.262.252.26
Change from Baseline (LS Mean %)-29.2-37.4-7.2-13.0-18.8
HDL-C (%)
Baseline (mean, mmol/L)1.091.081.101.091.08
Change from Baseline (LS Mean %)10.115.610.314.117.5
LDL-C (%)
Baseline (mean, mmol/L)3.013.043.023.013.05
Change from Baseline (LS Mean %)-11.0-15.5-2.3-3.6-4.4

Data extracted from Bays et al., Diabetes and Vascular Disease Research, 2007.

Safety and Tolerability Profile

Both this compound and pioglitazone were associated with dose-dependent increases in body weight and peripheral edema. However, a critical differentiating factor was the effect on renal function. Treatment with this compound resulted in a dose-dependent increase in serum creatinine levels, an effect not consistently observed with pioglitazone. This finding was a significant safety concern and a primary contributor to the discontinuation of the drug's development.

Key Safety Findings from the GALLANT 6 Trial
Adverse EventThis compound 0.5 mgThis compound 1 mgPioglitazone 15 mgPioglitazone 30 mgPioglitazone 45 mg
Any Adverse Event (%) 63.265.160.563.263.5
Peripheral Edema (%) 5.08.23.25.37.9
Weight Increased (%) 2.94.71.82.94.1
Serum Creatinine Increase Dose-dependent increaseDose-dependent increaseNo consistent increaseNo consistent increaseNo consistent increase

Data extracted from Bays et al., Diabetes and Vascular Disease Research, 2007.

Experimental Protocols

GALLANT 6 Trial Methodology

The GALLANT 6 study was a 24-week, randomized, double-blind, multi-center, active-controlled trial.

  • Participants: The study enrolled 1,707 patients with type 2 diabetes who were not adequately controlled with diet and lifestyle advice alone. Key inclusion criteria included being 18 years of age or older, having a diagnosis of type 2 diabetes, and being treated with either diet alone or a single oral antidiabetic agent.

  • Study Design: The trial consisted of a 3-week enrollment period, a 6-week single-blind placebo run-in period, followed by a 24-week double-blind treatment period, and a 3-week follow-up.

  • Interventions: Patients were randomized to receive either this compound (0.5 mg or 1 mg once daily) or pioglitazone (15 mg, 30 mg, or 45 mg once daily).

  • Endpoints: The primary efficacy endpoint was the absolute change from baseline in HbA1c at 24 weeks. Secondary endpoints included changes in fasting plasma glucose and lipid profiles. Safety and tolerability were assessed through the monitoring of adverse events and laboratory parameters, including serum creatinine.

Mechanism of Action: Dual PPARα/γ Agonism

This compound exerts its effects by activating both PPARα and PPARγ, which are nuclear receptors that regulate gene expression.

  • PPARγ activation , primarily in adipose tissue, enhances insulin sensitivity, leading to improved glucose uptake and utilization.

  • PPARα activation , predominantly in the liver, skeletal muscle, and heart, stimulates the transcription of genes involved in fatty acid oxidation, leading to a reduction in circulating triglycerides and an increase in HDL-C.

The synergistic activation of both receptors was intended to provide a comprehensive treatment for the metabolic abnormalities in type 2 diabetes.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound PPARa_RXR_inactive PPARα-RXR (inactive) This compound->PPARa_RXR_inactive binds & activates PPARg_RXR_inactive PPARγ-RXR (inactive) This compound->PPARg_RXR_inactive binds & activates PPARa_RXR_active PPARα-RXR (active) PPARa_RXR_inactive->PPARa_RXR_active translocates to nucleus PPARg_RXR_active PPARγ-RXR (active) PPARg_RXR_inactive->PPARg_RXR_active translocates to nucleus PPRE PPRE PPARa_RXR_active->PPRE binds PPARg_RXR_active->PPRE binds Gene_Transcription Gene Transcription PPRE->Gene_Transcription regulates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides ↑ HDL-C Gene_Transcription->Lipid_Metabolism leads to Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake Gene_Transcription->Glucose_Homeostasis leads to

Caption: this compound's dual activation of PPARα and PPARγ signaling pathways.

Conclusion

The head-to-head comparison in the GALLANT 6 trial revealed that while this compound offered superior lipid-modifying effects compared to pioglitazone, its comparable glycemic control was overshadowed by safety concerns, specifically the dose-dependent increase in serum creatinine. This ultimately led to the discontinuation of its clinical development. The story of this compound serves as a crucial case study for the development of novel anti-diabetic agents, highlighting the delicate balance between achieving comprehensive metabolic control and ensuring a favorable safety profile. The pursuit of dual-target agonists continues, with the lessons learned from this compound informing the design and evaluation of the next generation of therapies for type 2 diabetes.

References

Safety Operating Guide

Navigating the Disposal of Tesaglitazar: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of Tesaglitazar, ensuring operational integrity and regulatory compliance.

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for the safe disposal of this compound, a dual peroxisome proliferator-activated receptor (PPAR) agonist. While specific institutional and local regulations must always be followed, this document outlines the core principles and practices for managing this compound waste.

Regulatory Landscape: Key Agencies and Responsibilities

The disposal of pharmaceutical and chemical waste in the United States is governed by a multi-tiered regulatory framework. Understanding the roles of these key agencies is essential for maintaining compliance.

Regulatory BodyRole in Pharmaceutical Waste DisposalKey Regulations
Environmental Protection Agency (EPA) Establishes federal guidelines for the identification, management, and disposal of hazardous waste.[1][2][3]Resource Conservation and Recovery Act (RCRA): The primary federal law governing the disposal of solid and hazardous waste.[1][2]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances to prevent diversion.Controlled Substances Act: While this compound is not currently a controlled substance, it is crucial to be aware of these regulations for other laboratory materials.
State Environmental Agencies Implement and enforce federal regulations, often with more stringent state-specific requirements.Varies by state. Always consult your state's environmental protection agency for local rules.
Local Publicly Owned Treatment Works (POTWs) Regulate the discharge of substances into the sanitary sewer system.Local ordinances and discharge permits.

Experimental Protocols: Best Practices for this compound Disposal

The following protocols are based on general best practices for the disposal of non-controlled pharmaceutical compounds. A substance-specific Safety Data Sheet (SDS) for this compound should always be consulted for detailed handling and disposal information.

1. Waste Characterization:

  • Objective: To determine if this compound waste is considered hazardous under RCRA.

  • Methodology:

    • Review the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards. Look for sections on "Disposal Considerations," "Toxicological Information," and "Ecological Information." PubChem lists this compound as an irritant and harmful if swallowed, which may classify it as a hazardous waste depending on the concentration and regulations.

    • Consult RCRA Lists: Check if this compound or its components are listed as a "P-listed" (acutely hazardous) or "U-listed" (toxic) waste under RCRA. As of the latest information, this compound is not on these lists.

    • Evaluate for Hazardous Characteristics: Determine if the waste exhibits any of the four characteristics of hazardous waste:

      • Ignitability: The tendency to catch fire.

      • Corrosivity: The ability to corrode metal.

      • Reactivity: The tendency to explode or react violently.

      • Toxicity: The potential to be harmful if ingested or absorbed. Based on available data, this compound may exhibit toxicity.

2. Segregation and Collection:

  • Objective: To safely collect and store this compound waste prior to disposal.

  • Methodology:

    • Use designated, properly labeled, and sealed waste containers.

    • Segregate this compound waste from other waste streams (e.g., non-hazardous, sharps, radioactive).

    • Store the waste in a secure, well-ventilated area away from incompatible materials.

3. Disposal Pathway:

  • Objective: To ensure the final disposal of this compound waste is conducted in an environmentally sound and compliant manner.

  • Methodology:

    • Hazardous Waste: If characterized as hazardous, the waste must be managed by a licensed hazardous waste vendor. This typically involves incineration at a permitted facility.

    • Non-Hazardous Waste: If determined to be non-hazardous, it may be disposed of through a licensed pharmaceutical waste vendor or according to institutional guidelines. Sewer disposal is generally not recommended for any pharmaceutical waste.

    • Empty Containers: Triple-rinse empty containers that held this compound. The rinsate should be collected and treated as chemical waste. The rinsed container can then be disposed of as non-hazardous waste, depending on local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tesaglitazar_Disposal_Workflow Start Start: this compound Waste Generated Consult_SDS Consult this compound Safety Data Sheet (SDS) Start->Consult_SDS Is_Hazardous Is Waste Hazardous per RCRA? Consult_SDS->Is_Hazardous Segregate_Hazardous Segregate as Hazardous Waste Is_Hazardous->Segregate_Hazardous Yes Segregate_NonHazardous Segregate as Non-Hazardous Pharmaceutical Waste Is_Hazardous->Segregate_NonHazardous No Check_Local_Regs Check Local and State Regulations Segregate_Hazardous->Check_Local_Regs Licensed_Vendor Dispose via Licensed Hazardous Waste Vendor End End: Disposal Complete Licensed_Vendor->End Licensed_Pharma_Vendor Dispose via Licensed Pharmaceutical Waste Vendor Segregate_NonHazardous->Licensed_Pharma_Vendor Licensed_Pharma_Vendor->End Check_Local_Regs->Licensed_Vendor

This compound Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and adhere to all applicable federal, state, and local regulations. Your institution's Environmental Health and Safety (EHS) department is a valuable resource for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.